2,5-Dimethyl-1,3-dinitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOJNADMDJQIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498990 | |
| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-92-7 | |
| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-1,3-dinitrobenzene
This guide provides a comprehensive overview of the physicochemical properties of 2,5-Dimethyl-1,3-dinitrobenzene, a nitroaromatic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its chemical identity, structural characteristics, and known properties, while also highlighting areas where experimental data is currently unavailable.
Chemical Identity and Nomenclature
This compound, also known as 2,6-dinitro-p-xylene, is an organic compound characterized by a benzene ring substituted with two methyl groups and two nitro groups. A clear identification of this compound is crucial for any experimental or computational work.
| Identifier | Value |
| CAS Number | 609-92-7[1] |
| Molecular Formula | C₈H₈N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [1][2][3] |
| IUPAC Name | This compound |
| Synonyms | 2,6-Dinitro-p-xylene, 2,5-Dimethyl-1,3-dinitro-benzol |
Physicochemical Properties: A Blend of Experimental and Predicted Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and safety. For this compound, a combination of experimentally determined and computationally predicted data provides the most complete picture currently available. The presence of two electron-withdrawing nitro groups and two electron-donating methyl groups on the benzene ring creates a unique electronic and steric environment that influences its properties.
| Property | Experimental Value | Predicted Value |
| Melting Point | 123 °C (398.4 K)[1][2] | - |
| Boiling Point | No data available | 809.3 ± 65.0 °C |
| Density | No data available | 1.54 ± 0.1 g/cm³ |
| Dipole Moment | 2.65 D[1] | - |
| Water Solubility | No data available | - |
| Vapor Pressure | No data available | - |
| logP (Partition Coefficient) | No data available | - |
It is important to note that while the melting point and dipole moment have been experimentally determined, other key properties such as boiling point and density have not been reported in the literature and are provided here as predicted values for a structurally similar isomer, 1,3-Dimethyl-2,4-dinitrobenzene. The lack of experimental data for several key properties underscores the need for further empirical studies to fully characterize this compound.
Synthesis and Structural Elucidation
The primary route for the synthesis of this compound is the nitration of p-xylene. The methodology, as detailed by Johnston and Crather (2011), provides a reliable protocol for obtaining this compound.
Experimental Protocol for Synthesis
The synthesis involves the careful addition of p-xylene to a nitrating mixture of concentrated nitric and sulfuric acids. The temperature of the reaction must be carefully controlled to prevent the formation of unwanted byproducts.
Step-by-Step Methodology:
-
Prepare a nitrating mixture by combining 4 ml of concentrated nitric acid and 4 ml of concentrated sulfuric acid in a round-bottom flask equipped with a Claisen adapter, thermometer, and condenser.
-
Slowly add approximately 4.5 ml of p-xylene to the acid mixture, ensuring the internal temperature does not exceed 323–328 K.
-
After the addition is complete, heat the mixture for an additional 15 minutes at 323–328 K.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 40 ml of cold water to precipitate the crude product.
-
The product can be further purified by recrystallization, for instance, through vapor diffusion of n-pentane into a diethyl ether solution of the compound, which yields large translucent needles.[3]
The causality behind this experimental design lies in the electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric and sulfuric acids, acts as the electrophile. The methyl groups of p-xylene are ortho-, para-directing activators, leading to the substitution of the nitro groups on the benzene ring.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Crystal Structure and Molecular Geometry
The solid-state structure of this compound has been elucidated using single-crystal X-ray diffraction.[2][3] This analysis provides precise information about bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[2][3] |
| Space Group | P2₁/c[2] |
| a | 12.582 (3) Å[3] |
| b | 9.3868 (17) Å[3] |
| c | 7.3565 (14) Å[3] |
| β | 91.963 (6)°[3] |
| Volume | 868.3 (3) ų[3] |
| Z | 4[3] |
The two nitro groups are rotated relative to the benzene ring, with dihedral angles of 44.50 (7)° and 31.67 (8)°.[2][3] This tilting of the nitro groups facilitates the formation of C—H⋯O interactions between adjacent molecules, leading to the formation of puckered sheets perpendicular to the c-axis.[2][3] The molecules stack along the c-axis in an antiparallel fashion.[2][3]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, there will be two non-equivalent aromatic protons, which would likely appear as singlets or narrowly split doublets in the downfield region (typically 7.5-8.5 ppm). The two methyl groups are also in different chemical environments and should give rise to two separate singlets in the upfield region (around 2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule, as there is no plane of symmetry that would make any carbons chemically equivalent. The carbons attached to the nitro groups would be significantly deshielded and appear furthest downfield. The aromatic carbons would resonate in the typical aromatic region (120-150 ppm), and the methyl carbons would appear in the upfield aliphatic region (around 20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the strong absorption bands characteristic of the nitro groups. Key expected absorptions include:
-
Asymmetric NO₂ stretch: Strong bands in the region of 1520-1560 cm⁻¹.
-
Symmetric NO₂ stretch: Strong bands in the region of 1340-1370 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) at m/z = 196 would be expected. Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and other characteristic fragments.
Safety and Handling
Specific toxicological data for this compound is not available. However, dinitrobenzenes as a class of compounds are known to be toxic. Therefore, stringent safety precautions should be observed when handling this compound.
-
General Hazards: Dinitrobenzenes are generally toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis.
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
First Aid: In case of skin contact, wash the affected area immediately with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse thoroughly with water. Seek immediate medical attention in all cases of exposure.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a well-defined chemical entity with known methods of synthesis and a characterized crystal structure. While some of its physicochemical properties, such as its melting point and dipole moment, have been experimentally determined, a significant data gap exists for other fundamental properties like boiling point, density, and solubility. The information provided in this guide, which combines experimental data with reasoned predictions and comparisons to related compounds, serves as a valuable resource for researchers. However, it also underscores the critical need for further experimental studies to fully characterize the physicochemical profile of this compound, which will be essential for its safe handling and potential applications in various fields of chemical science.
References
-
Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2276. [Link]
- Stenutz, R. (n.d.). This compound. In Tables for Chemistry.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7426, 1,3-Dimethyl-5-nitrobenzene. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Benzene, 2-methyl-1,3-dinitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Sources
2,5-Dimethyl-1,3-dinitrobenzene CAS number and IUPAC name
An In-Depth Technical Guide to 2,5-Dimethyl-1,3-dinitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in chemical synthesis and development. It moves beyond basic data to explore the rationale behind its synthesis, its structural nuances, and its practical applications, grounded in authoritative references.
Core Identification and Nomenclature
This compound is an aromatic organic compound derived from p-xylene. Understanding its fundamental identifiers is the first step in any rigorous scientific inquiry.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 609-92-7 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [2][3][4] |
| Molecular Weight | 196.16 g/mol | [3] |
| Canonical SMILES | CC1=CC(=C(C=C1C)[O-])[O-] | N/A |
Synthesis Pathway: Electrophilic Nitration of p-Xylene
The primary route to synthesizing this compound is through the electrophilic aromatic substitution (nitration) of p-xylene.[2][4][5][6] This reaction is a cornerstone of aromatic chemistry, but the specific conditions are critical for achieving the desired dinitro-isomer.
Mechanistic Rationale
The nitration process employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich p-xylene ring then acts as a nucleophile, attacking the nitronium ion.
The methyl groups on the p-xylene ring are activating and ortho-, para- directing. The first nitration can occur at any of the four equivalent positions. Once the first nitro group is added, the ring becomes significantly deactivated. The existing methyl groups direct the second nitration, while the deactivating nitro group directs meta to its own position. This complex interplay of directing effects means that achieving a specific isomer like this compound requires careful control of reaction conditions, as other isomers can also form.[3]
Experimental Protocol
This protocol is adapted from established laboratory procedures for the nitration of p-xylene.[3]
Step 1: Preparation of the Nitrating Mixture
-
In a round-bottom flask equipped with a Claisen adapter, thermometer, and condenser, combine 4 mL of concentrated nitric acid and 4 mL of concentrated sulfuric acid.
-
Causality: The mixture should be prepared cautiously and cooled, as the formation of the nitronium ion is an exothermic process. Sulfuric acid's role as both a catalyst and a dehydrating agent is crucial to drive the equilibrium towards the formation of the nitronium ion.
Step 2: Addition of Substrate
-
Slowly add 4.5 mL of p-xylene to the acid mixture.
-
Causality: The addition must be slow and monitored to ensure the internal temperature does not exceed 323–328 K (50-55 °C).[3] Uncontrolled temperature can lead to the formation of undesired byproducts and increases safety risks associated with runaway reactions.
Step 3: Reaction Completion
-
After the addition is complete, heat the mixture for an additional 15 minutes at 323–328 K.[3]
-
Causality: This heating period ensures the reaction proceeds to completion, maximizing the yield of the dinitrated product.
Step 4: Isolation of Crude Product
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 40 mL of cold water. Crystals of the crude product should precipitate.[3]
-
Causality: Dinitroaromatic compounds are generally insoluble in water. Quenching the reaction mixture in water precipitates the organic product while the acids remain in the aqueous phase.
Step 5: Purification
-
The crude product can be recrystallized to achieve high purity. A reported method is vapor diffusion of n-pentane into a diethyl ether solution of the compound.[3]
-
Causality: Recrystallization is a self-validating purification technique. The slow crystallization afforded by vapor diffusion allows for the formation of a well-ordered crystal lattice, excluding impurities and yielding a product of high analytical purity.
Caption: Synthesis workflow for this compound.
Physicochemical and Structural Properties
The physical properties and molecular structure dictate the behavior and potential applications of the compound.
Physical Properties
| Property | Value | Source |
| Appearance | Clear, colorless block-like crystals or needles | [3] |
| Melting Point | 398.4 K (125.3 °C) | [3] |
| Density (calculated) | 1.501 g/cm³ | [3] |
| Crystal System | Monoclinic | [3] |
Molecular Structure
Crystallographic studies reveal significant details about the molecule's conformation. The two nitro groups are sterically hindered and are therefore rotated out of the plane of the benzene ring, with dihedral angles of 44.50° and 31.67°.[2][3][4][5] This twisting is a critical structural feature, influencing the molecule's packing and intermolecular interactions. In the solid state, the molecules stack along the c-axis in an antiparallel fashion.[2][4][5][6] This arrangement is stabilized by C-H···O interactions between the hydrogen atoms on the aromatic ring and the oxygen atoms of the nitro groups on adjacent molecules.[2][4][5][6]
Applications and Scientific Relevance
While not directly implicated in drug development pathways, this compound serves as a valuable intermediate in organic synthesis.
-
Synthetic Intermediate: Nitro groups are versatile functional groups that can be readily reduced to amines. These resulting aromatic diamines are precursors for the synthesis of dyes, polymers, and other complex organic molecules.
-
Energetic Materials: Like many dinitroaromatic compounds, it has been investigated in the context of energetic materials.[3]
-
Relevance to Drug Development: The broader class of dinitrobenzene compounds is of toxicological interest. For instance, 1,3-Dinitrobenzene is known to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[7] While this is a toxic effect, understanding the structure-activity relationship of such compounds is crucial for toxicological assessments in drug development, especially if similar structural motifs are present in drug candidates.
Safety, Handling, and Disposal
As a dinitroaromatic compound, this compound must be handled with appropriate precautions. The available Safety Data Sheet (SDS) indicates a lack of comprehensive toxicological data, necessitating cautious handling.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves. Dermal contact should be strictly avoided.
-
Respiratory Protection: If dust or vapors are generated, use a full-face respirator with an appropriate cartridge.[1]
First Aid Measures
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse the mouth with water. In all cases of exposure, seek immediate medical attention.[1]
Disposal
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] It should not be discharged into sewer systems or contaminate waterways.[1]
References
-
Johnston, D. H. (2011). This compound. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2276–o2277. [Link]
-
Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. Acta crystallographica. Section E, Structure reports online, 67(Pt 9), o2276-7. [Link]
-
Johnston, D. (2011). This compound. Chemistry Faculty Scholarship. 11. [Link]
-
Johnston, D. H. (n.d.). This compound. Otterbein University. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. PubMed. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethyl-1,3-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-1,3-dinitro-benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "2,5-Dimethyl-1,3-dinitrobenzene" by Dean Johnston [digitalcommons.otterbein.edu]
- 6. This compound | Dean Johnston [faculty.otterbein.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
solubility of 2,5-Dimethyl-1,3-dinitrobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1,3-dinitrobenzene in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients and chemical intermediates is a critical physicochemical parameter that governs their behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical overview of the solubility of this compound. A notable scarcity of quantitative experimental data for this specific compound in public literature necessitates a dual approach. This document, therefore, combines a theoretical analysis of its expected solubility based on its molecular structure and the known properties of analogous compounds, with a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in organic media.
Physicochemical Characterization of this compound
This compound (CAS RN: 609-92-7), also known as 2,6-dinitro-p-xylene, is a nitroaromatic compound synthesized via the nitration of p-xylene.[1][2][3] Its molecular structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and two electron-donating methyl groups, dictates its chemical properties and intermolecular interactions, which are the primary determinants of its solubility.
Key Molecular Properties:
-
Molecular Formula: C₈H₈N₂O₄[1]
-
Molecular Weight: 196.16 g/mol [2]
-
Structure: The two nitro groups are significantly rotated relative to the plane of the benzene ring, with reported dihedral angles of 44.50° and 31.67°.[1][4][5] This steric hindrance impacts the molecule's ability to pack into a crystal lattice and its potential for intermolecular interactions.
The structure of the molecule is visualized below:
Caption: Structure of this compound.
Principles Governing Solubility in Organic Solvents
The solubility of a solid crystalline solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. It is governed by two primary energetic factors:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the solid crystal. Stronger intermolecular forces (e.g., π-π stacking, dipole-dipole interactions) lead to higher lattice energy and lower solubility.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules. Effective solvation occurs when the new solute-solvent interactions are comparable to or stronger than the original solvent-solvent and solute-solute interactions.
The fundamental principle of "like dissolves like" is a useful heuristic. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (two nitro groups) and non-polar (benzene ring, two methyl groups) characteristics, suggesting a nuanced solubility profile. The nitro groups can participate in dipole-dipole interactions, while the aromatic ring and methyl groups contribute to van der Waals forces.
Predicted Solubility Profile: A Comparative Analysis
The key structural difference is the addition of two methyl (-CH₃) groups. These groups have two main effects:
-
Increased Lipophilicity: They increase the overall non-polar character of the molecule.
-
Steric Hindrance: They may disrupt the efficient crystal packing that is possible for the more planar 1,3-dinitrobenzene, potentially lowering the crystal lattice energy.
Hypothesis: The addition of two methyl groups will likely increase the solubility of this compound in non-polar and moderately polar solvents compared to 1,3-dinitrobenzene, due to both increased lipophilicity and potentially lower lattice energy. Conversely, its solubility in highly polar solvents may be reduced.
The table below presents known solubility data for 1,3-dinitrobenzene to serve as a baseline for experimental investigation.[7]
| Solvent | Solvent Type | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility of 1,3-Dinitrobenzene ( g/100g solvent) | Predicted Solubility of this compound |
| Water | Polar Protic | 18.02 | 80.1 | 0.0496 (at 50°C) | Very Low |
| Methanol | Polar Protic | 32.04 | 32.7 | 6.75 (at 20.5°C) | Moderate |
| Ethanol (96%) | Polar Protic | 46.07 | 24.5 | 3.5 (at 20.5°C) | Moderate |
| Acetone | Polar Aprotic | 58.08 | 20.7 | 72.37 (at 15°C) | High |
| Ethyl Acetate | Polar Aprotic | 88.11 | 6.0 | 36.27 (at 18.2°C) | High |
| Chloroform | Non-polar | 119.38 | 4.8 | 32.4 (at 17.6°C) | High |
| Toluene | Non-polar | 92.14 | 2.4 | 30.66 (at 16.2°C) | High |
| Benzene | Non-polar | 78.11 | 2.3 | 39.45 (at 18.2°C) | High |
| Carbon Tetrachloride | Non-polar | 153.82 | 2.2 | 1.18 (at 16.2°C) | Moderate to High |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
Given the absence of data, empirical determination is essential. The shake-flask method is the gold-standard for determining equilibrium thermodynamic solubility.[10][11] This protocol outlines the procedure coupled with UV-Visible Spectrophotometry for quantification.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
UV-Visible Spectrophotometer and quartz cuvettes
Methodology:
Part A: Preparation of Saturated Solution
-
Add Excess Solute: Add an excess amount of solid this compound to a series of vials (perform in triplicate). An amount that ensures a visible excess of solid remains at equilibrium is crucial.
-
Add Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25°C ± 0.5°C). Shake at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all undissolved particulates. The first few drops should be discarded to saturate the filter membrane.
Part B: Quantification by UV-Vis Spectrophotometry
-
Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan this solution across a UV-Vis wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a primary stock solution. These concentrations should bracket the expected concentration of the saturated solution.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99) and follow the Beer-Lambert law.[10]
-
Analyze Saturated Sample: Take an aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Calculate Solubility: Measure the absorbance of the diluted sample. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This concentration represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While direct experimental data on the is sparse, a thorough analysis of its molecular structure allows for informed predictions. Its amphiphilic nature, combining polar nitro groups with a non-polar dimethyl-benzene core, suggests it will exhibit moderate to high solubility in a range of common organic solvents, particularly those that are polar aprotic or non-polar. The addition of methyl groups likely enhances its solubility in less polar media compared to 1,3-dinitrobenzene. For drug development and process chemistry applications, where precision is paramount, the theoretical predictions laid out in this guide must be validated. The provided standardized experimental protocol offers a robust framework for researchers to generate the high-quality, empirical data required for their work.
References
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nitration mechanism of m-xylene to form dinitro derivatives
An In-Depth Technical Guide to the Dinitration of m-Xylene
This guide provides a comprehensive examination of the nitration mechanism of m-xylene to its dinitro derivatives, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the mechanistic intricacies, regioselectivity, and practical experimental considerations of this classic yet crucial electrophilic aromatic substitution reaction.
Introduction: Electrophilic Aromatic Substitution on the m-Xylene Scaffold
The nitration of m-xylene (1,3-dimethylbenzene) is a quintessential example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The two methyl groups on the benzene ring are activating, electron-donating groups, which not only increase the rate of reaction compared to benzene but also direct incoming electrophiles to specific positions. This directing effect is a cornerstone of synthetic strategy, allowing for the controlled functionalization of aromatic rings.
The primary method for the synthesis of dinitro-m-xylene derivatives involves a two-step nitration process. Initially, m-xylene is mononitrated, followed by a second nitration to yield the dinitro product. The regiochemical outcome of both steps is governed by the directing effects of the substituents present on the aromatic ring.
The First Nitration: Formation of Mononitro-m-xylene Isomers
The nitration of m-xylene is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The two methyl groups in m-xylene are ortho, para-directors. This means they direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves. In m-xylene, the available positions are 2, 4, 5, and 6.
-
Position 2: Ortho to both methyl groups.
-
Position 4: Ortho to one methyl group and para to the other.
-
Position 5: Meta to both methyl groups.
-
Position 6: Ortho to one methyl group and para to the other (equivalent to position 4).
Due to the directing effects of the methyl groups, substitution occurs preferentially at the 2- and 4-positions. The 5-position is disfavored as it is meta to both activating methyl groups. The primary products of the mononitration of m-xylene are therefore 2-nitro-m-xylene and 4-nitro-m-xylene. The relative yields of these isomers can be influenced by reaction conditions, but 4-nitro-m-xylene is generally the major product due to reduced steric hindrance compared to the 2-position, which is flanked by two methyl groups.
The Second Nitration: Mechanistic Insights into Dinitro Derivative Formation
Once the first nitro group is introduced, the electronic landscape of the aromatic ring is significantly altered. The nitro group is a powerful electron-withdrawing group and a meta-director. This deactivating nature makes the second nitration step more challenging, often requiring harsher reaction conditions such as higher temperatures or stronger nitrating agents.
The directing effects of the two methyl groups (activating, ortho, para-directing) and the one nitro group (deactivating, meta-directing) are now in competition. The position of the second nitro group will be determined by the cumulative influence of all three substituents.
Let's consider the dinitration of the two primary mononitro isomers:
Nitration of 4-nitro-m-xylene:
In 4-nitro-m-xylene, the substituents are at positions 1 (CH₃), 3 (CH₃), and 4 (NO₂). The available positions for the second nitration are 2, 5, and 6.
-
Position 2: Ortho to the C1-methyl group and meta to the C3-methyl and the C4-nitro group.
-
Position 5: Para to the C1-methyl group, ortho to the C4-nitro group, and meta to the C3-methyl group.
-
Position 6: Para to the C3-methyl group, ortho to the C1-methyl group, and meta to the C4-nitro group.
The powerful activating and directing effect of the two methyl groups will preferentially direct the incoming nitronium ion to positions that are ortho or para to them. The nitro group will direct meta to itself.
-
Attack at position 2 is favored by the C1-methyl group (ortho) and the C4-nitro group (meta).
-
Attack at position 6 is favored by the C3-methyl group (para) and the C1-methyl group (ortho).
Considering these directing effects, the major product from the nitration of 4-nitro-m-xylene is 2,4-dinitro-m-xylene .
Nitration of 2-nitro-m-xylene:
In 2-nitro-m-xylene, the substituents are at positions 1 (CH₃), 2 (NO₂), and 3 (CH₃). The available positions for the second nitration are 4, 5, and 6.
-
Position 4: Para to the C1-methyl group and meta to the C2-nitro and C3-methyl groups.
-
Position 5: Meta to both methyl groups and para to the C2-nitro group.
-
Position 6: Ortho to the C1-methyl group, para to the C3-methyl group, and meta to the C2-nitro group.
Here, attack at positions 4 and 6 is strongly favored by the directing effects of the two methyl groups.
-
Attack at position 4 is directed para by the C1-methyl group and meta by the C2-nitro group.
-
Attack at position 6 is directed ortho by the C1-methyl group and para by the C3-methyl group.
This leads to the formation of 2,4-dinitro-m-xylene and 2,6-dinitro-m-xylene .
The overall dinitration of m-xylene, therefore, yields a mixture of dinitro derivatives, with 2,4-dinitro-m-xylene being a significant product. The precise isomer distribution is highly dependent on the reaction conditions.
Experimental Protocol: A Self-Validating System
The following protocol is based on established methods for the nitration of xylenes. Warning: This reaction is highly exothermic and involves the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE) and a fume hood are mandatory.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration |
| m-Xylene | 106.17 | 99% |
| Nitric Acid | 63.01 | 70% (concentrated) |
| Sulfuric Acid | 98.08 | 98% (concentrated) |
| Ice | 18.02 | N/A |
| Dichloromethane | 84.93 | ACS grade |
| Sodium Bicarbonate | 84.01 | Saturated solution |
| Anhydrous Magnesium Sulfate | 120.37 | N/A |
Step-by-Step Methodology
Step A: Mononitration of m-Xylene
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add 1.1 molar equivalents of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Addition of m-Xylene: Slowly add 1.0 molar equivalent of m-xylene dropwise to the cold nitrating mixture. The temperature should be carefully controlled and not allowed to exceed 15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice. The mononitro-m-xylene product will separate as an oily layer.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude mononitro-m-xylene mixture.
Step B: Dinitration of Mononitro-m-xylene
-
Preparation of a Stronger Nitrating Mixture: Prepare a nitrating mixture with a higher concentration of sulfuric acid, and potentially fuming nitric acid, depending on the desired reactivity.
-
Reaction Setup: Gently heat the crude mononitro-m-xylene from Step A to approximately 50-60°C.
-
Addition of Nitrating Mixture: Slowly add the second nitrating mixture dropwise, carefully controlling the temperature. The temperature may need to be raised to around 80°C to facilitate the dinitration.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Follow the same work-up procedure as in Step A. The resulting dinitro-m-xylene isomers can be separated by techniques such as fractional crystallization or column chromatography.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Formation of the nitronium ion and its subsequent electrophilic attack on m-xylene.
Caption: Workflow for the dinitration of m-xylene, highlighting the directing effects.
Conclusion
The dinitration of m-xylene is a classic example of how substituent effects govern the outcome of electrophilic aromatic substitution reactions. The interplay between the activating ortho, para-directing methyl groups and the deactivating meta-directing nitro group dictates the regioselectivity of the second nitration step. A thorough understanding of these principles is essential for the rational design of synthetic routes to specific dinitro-m-xylene isomers. Precise control of reaction conditions, particularly temperature and the strength of the nitrating agent, is paramount for achieving desired product distributions and ensuring the safety of the procedure.
References
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Benchchem. How to improve the yield of 2,4-Dinitro-m-xylene synthesis. 1
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Benchchem. A Technical Guide to the Key Chemical Reactions of 2,4-Dinitro-m-xylene. 2
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Chemguide. electrophilic substitution in methylbenzene and nitrobenzene.
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Filo. How are products formed in nitration of m xylene? [URL]([Link]
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spectroscopic data (NMR, IR, MS) for 2,5-Dimethyl-1,3-dinitrobenzene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-1,3-dinitrobenzene
Introduction
This compound (CAS No: 609-92-7), a dinitro derivative of p-xylene, serves as a crucial intermediate in various chemical syntheses.[1][2] Its molecular structure, featuring a substituted aromatic ring with both electron-donating methyl groups and strongly electron-withdrawing nitro groups, presents a rich case for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount for its application in research and development, necessitating a multi-faceted analytical approach.
This guide provides a comprehensive examination of this compound using three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles of each technique, present reference data, and explain the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently apply these methods for robust characterization.
Analytical Workflow Overview
The structural elucidation of an organic compound like this compound follows a logical progression. Initially, Mass Spectrometry is employed to determine the molecular weight and elemental formula. Subsequently, Infrared Spectroscopy identifies the functional groups present. Finally, Nuclear Magnetic Resonance Spectroscopy provides a detailed map of the carbon and hydrogen framework, confirming the precise isomeric arrangement.
Caption: A typical workflow for the structural elucidation of an organic molecule.
Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for determining the molecular weight of a compound. In Electron Ionization (EI), the most common method for small molecules, a high-energy electron beam bombards the molecule, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a molecular fingerprint.
Expected Mass Spectrum and Fragmentation
For this compound (C₈H₈N₂O₄), the exact mass is 196.0484 g/mol .[3] The nominal molecular weight is 196 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 196.
The fragmentation pattern of nitroaromatic compounds is well-characterized. Key fragmentation pathways include the loss of nitro (-NO₂) and nitroso (-NO) groups, as well as fragments related to the alkyl substituents.
-
Loss of -OH: A common rearrangement in ortho-nitro compounds, but less prevalent here.
-
Loss of -NO: A peak at m/z 166 ([M-NO]⁺) is expected.
-
Loss of -NO₂: A significant peak at m/z 150 ([M-NO₂]⁺) is anticipated due to the loss of a nitro radical.
-
Loss of a methyl group: Cleavage of a C-C bond can result in the loss of a methyl radical (-CH₃), leading to a fragment at m/z 181 ([M-CH₃]⁺). This fragment can then undergo further loss of nitro groups.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Dimethyl-1,3-dinitrobenzene
Foreword: Understanding Thermal Risk in Nitroaromatic Compounds
2,5-Dimethyl-1,3-dinitrobenzene, a derivative of p-xylene, belongs to the broad class of nitroaromatic compounds. These molecules are foundational in various industrial applications, from the synthesis of dyes and polymers to their use as energetic materials and chemical intermediates. The presence of multiple nitro groups on an aromatic ring imparts significant chemical reactivity and, critically, introduces potential thermal hazards. An in-depth understanding of a compound's response to thermal stress is not merely an academic exercise; it is a cornerstone of safe process design, handling, storage, and risk assessment. This guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of this compound, synthesizing structural chemistry, analytical methodologies, and safety protocols to offer a holistic perspective for the scientific professional.
Molecular Profile and Synthesis Context
This compound (C₈H₈N₂O₄) is prepared through the nitration of p-xylene.[1][2][3][4] The reaction involves the treatment of p-xylene with a mixture of concentrated nitric and sulfuric acids. The position of the functional groups is dictated by the directing effects of the methyl substituents on the aromatic ring. Understanding this synthetic route is crucial, as the reaction conditions can influence the isomeric purity of the final product, and residual acidic impurities could potentially lower the thermal stability of the material.[5]
The molecular structure features two electron-withdrawing nitro groups and two electron-donating methyl groups on a benzene ring. The nitro groups are rotated relative to the plane of the benzene ring, with reported dihedral angles of 44.50° and 31.67°.[3][4] This steric hindrance influences intermolecular interactions, such as the C—H···O contacts that form puckered sheets within the crystal lattice, which can, in turn, affect the energy required to initiate decomposition.[1][2][3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₄ | [3] |
| Molecular Weight | 196.16 g/mol | [3] |
| Appearance | Translucent needles / Crystalline Solid | [1] |
| Melting Point | 123 °C (DSC determined) | [6] |
| CAS Number | 609-92-7 | [7] |
The Science of Thermal Analysis: Probing Molecular Stability
The thermal stability of an energetic material is quantified by its response to a controlled temperature program. The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide complementary information about the material's behavior.[8][9]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][10] An endothermic event (heat absorption), such as melting, appears as a trough, while an exothermic event (heat release), characteristic of decomposition, appears as a peak. The onset temperature of the exotherm is a critical indicator of the initiation of decomposition, and the area under the peak corresponds to the total energy released (enthalpy of decomposition).
-
Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as it is heated over time.[8][9] A TGA curve plots mass percentage against temperature, revealing the temperatures at which volatile components are released or the compound breaks down into gaseous products. When used alongside DSC, TGA helps to confirm that an observed exotherm is indeed a decomposition event associated with mass loss.
The following workflow illustrates the logical progression of a comprehensive thermal hazard assessment.
Protocol 2: TGA for Mass Loss Characterization
1. Objective: To determine the temperature ranges of mass loss associated with the thermal decomposition of this compound.
2. Instrument and Materials:
-
Calibrated Thermogravimetric Analyzer.
-
Certified weight standards for mass calibration.
-
Materials with known Curie points (e.g., Alumel, Nickel) for temperature calibration.
-
Ceramic or aluminum TGA pans.
-
Sample of this compound (typically 5-10 mg).
-
Inert purge gas (Nitrogen or Argon).
3. Calibration & System Suitability:
-
Perform mass calibration using certified weights.
-
Perform temperature calibration using the Curie point transition of appropriate reference materials.
4. Experimental Procedure:
-
Step 4.1 (Sample Prep): Tare the TGA pan. Accurately weigh 5-10 mg of the sample into the pan. A larger mass than DSC is used to improve the accuracy of mass loss detection.
-
Step 4.2 (Loading): Place the sample pan onto the TGA balance mechanism.
-
Step 4.3 (Thermal Program):
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C (or until mass loss is complete) at a heating rate of 10 °C/min.
-
Maintain a constant inert gas purge (e.g., 50 mL/min).
-
-
Step 4.4 (Data Analysis):
-
Record the mass % vs. temperature curve.
-
Identify the onset temperature of mass loss and the temperature at which the maximum rate of loss occurs (from the derivative curve, DTG).
-
Quantify the percentage of mass lost in each decomposition stage.
-
Safety, Handling, and Storage
The safe handling of this compound requires adherence to strict protocols derived from its known and potential hazards. Information from Safety Data Sheets (SDS) provides a clear framework for risk mitigation.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. [7]* Skin Protection: Handle with gloves. Wear fire/flame resistant and impervious clothing. [7]Contaminated clothing should be removed immediately and washed before reuse.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. [11]If exposure limits are exceeded, a full-face respirator is necessary. [7] Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. [11]Do not ingest or inhale. [12]Avoid the generation of dusts, as fine distribution in air can create a dust explosion potential upon intense heating. Wash hands and face thoroughly after handling. * Storage: Store locked up in a tightly closed container. [11]The storage area must be cool, dry, and well-ventilated. [11]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [12] First Aid Measures:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention. [7]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. [7][11]* Eye Contact: Rinse with pure water for at least 15 minutes. [7]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7][11]
Conclusion and Future Outlook
This compound exhibits thermal behavior characteristic of nitroaromatic compounds, with a distinct melting point followed by energetic decomposition at higher temperatures. While direct kinetic data remains scarce, analysis of its molecular structure and comparison with related isomers provide a solid foundation for its thermal hazard assessment. The application of standardized DSC and TGA protocols is essential for generating reliable data to establish safe operating limits.
The primary area for future research lies in the detailed kinetic analysis of its decomposition to determine parameters such as activation energy (Eₐ) and the pre-exponential factor (A). Such studies would enable more precise modeling of the compound's stability under various conditions and would be invaluable for professionals in process safety, chemical synthesis, and materials science.
References
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Synthesis and Characterization of Nitro-p-xylenes. (n.d.). MDPI. Retrieved from [Link]
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This compound. (n.d.). ResearchGate. Retrieved from [Link]
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Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019, July 22). C-Therm Technologies Ltd. Retrieved from [Link]
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Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Health and Safety of 2,5-Dimethyl-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 2,5-Dimethyl-1,3-dinitrobenzene (CAS No. 609-92-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific principles and risk-management logic essential for working with this hazardous compound. The information herein is synthesized from available safety data sheets (SDS), toxicological data for related compounds, and established best practices in chemical safety.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,6-Dinitro-p-xylene, is a dinitroaromatic compound.[1] Its molecular and physical properties are critical to understanding its behavior and potential hazards in a laboratory setting. The title compound, C8H8N2O4, is prepared via the nitration of p-xylene.[2][3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Dinitrobenzene (for comparison) |
| CAS Number | 609-92-7 | 99-65-0 |
| Molecular Formula | C8H8N2O4 | C6H4N2O4 |
| Molecular Weight | 196.16 g/mol | 168.11 g/mol |
| Appearance | Pale yellow or white crystalline solid | Pale-white or yellow solid |
| Melting Point | 123 °C[4] | 90 °C[5] |
| Boiling Point | No data available | 300-303 °C[5] |
| Solubility in Water | No data available | Very poor[5] |
| Vapor Pressure | No data available | <0.1 kPa at 20°C[5] |
| Dipole Moment | 2.65 D[4] | No data available |
Note: Due to the limited availability of specific data for this compound, some properties of the closely related and well-studied compound 1,3-Dinitrobenzene are provided for context and precautionary guidance.
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is largely unavailable, the hazards can be inferred from the dinitrobenzene class of compounds, which are known for their systemic toxicity.[1] The primary routes of exposure are inhalation, skin absorption, and ingestion.[6]
Key Health Hazards:
-
Methemoglobinemia: A primary and serious hazard of dinitroaromatics is their ability to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] This leads to cyanosis (a blueish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and in severe cases, respiratory distress, collapse, and death.[5] The onset of symptoms may be delayed.[5]
-
Reproductive Toxicity: 1,3-Dinitrobenzene is a known testicular toxicant in animal studies, leading to sperm loss and infertility.[8] Due to structural similarities, this compound should be handled as a potential reproductive hazard.
-
Organ Toxicity: Prolonged or repeated exposure to dinitrobenzenes may cause damage to the liver and lead to anemia.[5][8]
-
Irritation: The dust or vapor can cause irritation to the respiratory tract.[5]
-
Explosive Potential: Like many nitroaromatic compounds, this compound may be explosive when subjected to heat or shock, especially in a confined space.[3] Finely dispersed particles can form explosive mixtures in the air.[5]
Quantitative Toxicological Data:
Occupational Exposure Limits:
There are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound.[1][6] For dinitrobenzene (all isomers), the following limits are established and should be used as a conservative guideline:
A "skin" notation is associated with these limits, indicating the potential for significant absorption through the skin.[5][8][10]
Engineering and Personal Protective Controls: A Hierarchy of Safety
A systematic approach to controlling exposure is essential. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of controls for minimizing exposure.
-
Elimination/Substitution: If the experimental design allows, consider using a less hazardous alternative.
-
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood to control inhalation exposure.
-
Use of a glove box may be necessary for procedures with a high risk of aerosolization.
-
-
Administrative Controls:
-
Develop and strictly follow a standard operating procedure (SOP) for all work with this compound.
-
Restrict access to the work area to authorized personnel only.
-
Ensure all users are thoroughly trained on the hazards and emergency procedures.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use. Wear a lab coat and consider the use of disposable sleeves.[1]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]
-
Safe Handling, Storage, and Disposal Protocols
Protocol 1: Safe Handling
-
Preparation: Before starting work, ensure the fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Heating: Avoid heating the compound unnecessarily. If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong bases, and reducing agents.[11]
Disposal:
-
Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[1]
-
Do not dispose of down the drain or in the general trash.
-
Contaminated labware and PPE should be collected in a designated, sealed container for hazardous waste disposal.
Emergency Procedures: A Validating System
Prompt and correct action during an emergency is critical.
Caption: Emergency response workflow for a chemical spill.
Protocol 2: Spill Response
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, evacuate the lab and call emergency services.
-
Containment: For a small spill of solid material, carefully cover it with an absorbent material from a chemical spill kit (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE (including respiratory protection), gently sweep the absorbent material and spilled compound into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
This compound is a hazardous chemical that requires careful handling and a thorough understanding of its potential risks. While specific toxicological data is limited, the known hazards of the dinitrobenzene class of compounds necessitate stringent safety protocols. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
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An In-depth Technical Guide on the Environmental Fate and Persistence of Dinitrotoluene Isomers
Introduction: The Environmental Significance of Dinitrotoluene Isomers
Dinitrotoluene (DNT) isomers are synthetic nitroaromatic compounds that are not naturally found in the environment.[1][2][3] The six isomers of DNT (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DNT) are primarily produced through the nitration of toluene.[3][4] The most common isomers, 2,4-DNT and 2,6-DNT, are key intermediates in the production of toluene diisocyanate (TDI) for polyurethane foams, as well as in the manufacturing of munitions, dyes, and plastics.[1][2][3][4][5] Widespread industrial use and military activities have led to significant contamination of soil and groundwater at manufacturing facilities and hazardous waste sites.[1][2][3][4]
The environmental persistence and toxicological profile of DNT isomers necessitate a thorough understanding of their fate in various environmental compartments. DNT is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) and is considered a probable human carcinogen (Class B2).[1][2][3] Chronic exposure to DNT can lead to adverse health effects on the nervous system, blood, liver, and kidneys.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, degradation pathways, and factors influencing the persistence of DNT isomers, intended for researchers, environmental scientists, and professionals in drug development and toxicology.
Physicochemical Properties and Environmental Mobility
The environmental behavior of DNT isomers is governed by their physicochemical properties, which influence their partitioning between air, water, and soil.
| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | Significance for Environmental Fate |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₄ | Identical elemental composition, but different structural arrangement of nitro groups. |
| Molecular Weight | 182.14 g/mol | 182.14 g/mol | Influences diffusion and transport. |
| Water Solubility | 270 mg/L at 22°C | 170 mg/L at 22°C | Moderate water solubility facilitates transport in groundwater and surface water.[1][3] |
| Vapor Pressure | 1.48 x 10⁻⁴ mmHg at 20°C | 1.98 x 10⁻⁴ mmHg at 20°C | Low vapor pressure indicates that volatilization from water and soil is not a significant fate process.[1][3] |
| Log K_ow_ | 1.98 | 2.09 | Low octanol-water partition coefficients suggest a low potential for bioaccumulation in animal tissues.[1][6][7] |
| Henry's Law Constant | 5.3 x 10⁻⁷ atm-m³/mol at 25°C | 1.2 x 10⁻⁶ atm-m³/mol at 25°C | Low values further confirm that volatilization from water is minimal.[1][3] |
Due to their moderate water solubility and low volatility, DNT isomers are expected to persist in water for extended periods unless degraded by biotic or abiotic processes.[1][2][3] Their relatively low tendency to sorb to sediments and suspended solids allows for potential transport through surface water and groundwater.[1][3] However, the retention of DNT in soil is influenced by the chemistry and content of soil organic matter (SOM).[1][2][3]
Abiotic Degradation Pathways
Abiotic processes, particularly photolysis, play a crucial role in the natural attenuation of DNT isomers in the environment.
Photolysis
Photodegradation is a primary mechanism for the breakdown of DNT isomers in the atmosphere and in oxygenated surface waters.[1][2][3]
-
Atmospheric Photolysis: In the vapor phase, 2,4- and 2,6-DNT have an estimated atmospheric half-life of approximately 75 days, where they are broken down by photodegradation.[1][2][3]
-
Aqueous Photolysis: In sunlit natural waters, the photolysis half-lives of DNTs are significantly shorter, on the order of hours.[6] For instance, the photodegradation of 2,6-DNT in a seawater solution under simulated solar radiation resulted in an 89% reduction within 24 hours and complete degradation after 72 hours.[1][2] Without sunlight, the reduction was minimal.[1][3]
The rate of aqueous photolysis is influenced by the presence of dissolved species. Humic acids can act as sensitizers, accelerating the degradation of 2,4-DNT.[8][9] The presence of salt (NaCl) has an even more pronounced sensitizing effect, with photolysis being enhanced in the order of seawater > groundwater ≈ deionized water.[8][9]
Hydrolysis and Oxidation
Hydrolysis of DNT isomers is generally considered a slow and insignificant degradation pathway under typical environmental pH conditions. However, alkaline hydrolysis has been successfully employed as a treatment technology for high concentrations of DNTs in soil.[1][3]
Oxidation of DNTs by strong oxidizing agents such as ozone, hydrogen peroxide, and hydroxyl radicals can lead to their degradation.[3][6][7][10] The photocatalytic oxidation of 2,6-DNT in the presence of titanium dioxide (TiO₂) has been shown to produce ammonium and nitrate ions.[6]
Biotic Degradation Pathways: The Role of Microorganisms
Biodegradation is a key process determining the ultimate fate and persistence of DNT isomers in soil and groundwater. Microorganisms have evolved diverse metabolic pathways to utilize DNTs as a source of carbon, nitrogen, and energy under both aerobic and anaerobic conditions.[1][3]
Aerobic Biodegradation
Under aerobic conditions, the primary mechanism of DNT degradation involves an oxidative pathway.
-
2,4-Dinitrotoluene: Several bacterial strains, including Pseudomonas sp., Burkholderia sp., and Hydrogenophaga palleronii, can mineralize 2,4-DNT.[11][12][13] The degradation is initiated by a dioxygenase enzyme that attacks the aromatic ring at the 4,5-position, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of the first nitrite group.[11][12] Subsequent monooxygenation of 4M5NC yields 2-hydroxy-5-methylquinone, which is further metabolized, leading to ring cleavage and the release of the second nitrite group.[12]
-
2,6-Dinitrotoluene: The aerobic degradation of 2,6-DNT is generally slower and less common than that of 2,4-DNT.[3] However, strains like Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 have been shown to grow on 2,6-DNT as a sole carbon and nitrogen source.[12] The pathway for 2,6-DNT degradation is distinct from that of 2,4-DNT and involves the formation of 3-methyl-4-nitrocatechol.[12]
Diagram: Aerobic Degradation Pathway of 2,4-Dinitrotoluene
Caption: Reductive pathway for the anaerobic biodegradation of 2,4-DNT.
Factors Influencing Persistence
The persistence of DNT isomers in the environment is a complex interplay of their inherent properties and various environmental factors.
-
Oxygen Availability: The presence or absence of oxygen dictates the dominant biodegradation pathway (oxidative vs. reductive).
-
Nutrient Availability: The presence of essential nutrients for microbial growth can enhance biodegradation rates.
-
Co-contaminants: The presence of other contaminants can either inhibit or enhance DNT degradation. For example, 2,6-DNT can inhibit the degradation of 2,4-DNT by some bacterial strains. [12]* Soil Properties: Soil organic matter content, pH, and redox potential can influence the sorption, bioavailability, and degradation of DNTs. [1][2][3][14]* Sunlight Exposure: The availability of sunlight is a critical factor for photolytic degradation in surface waters.
Toxicity of DNT Isomers and Their Degradation Products
DNT isomers are classified as probable human carcinogens, and their toxicity is a major concern. [1][2][3]Animal studies have demonstrated that both 2,4- and 2,6-DNT can cause liver cancer. [1]The degradation products of DNTs can also exhibit toxicity. For example, some aminonitrotoluene intermediates have been shown to be more toxic to certain aquatic organisms than the parent DNT compounds. [6][15]However, the complete mineralization of DNTs ultimately leads to less harmful inorganic products.
| Compound | Toxicity Metric | Value | Species | Reference |
| 2,4-Dinitrotoluene | Oral LD₅₀ | 268 mg/kg | Rat | [1] |
| 2,6-Dinitrotoluene | Oral LD₅₀ | 177 mg/kg | Rat | [1] |
| 2,4-Dinitrotoluene | EPA RfD | 0.002 mg/kg/day | - | [16] |
| 2,6-Dinitrotoluene | EPA RfD | 0.001 mg/kg/day | - | [16] |
Experimental Protocols for Assessing Environmental Fate
To accurately assess the environmental fate and persistence of DNT isomers, a combination of laboratory and field studies is necessary.
Protocol 1: Aerobic Biodegradation in a Microcosm Study
Objective: To determine the rate of aerobic biodegradation of a specific DNT isomer in a soil or water matrix.
Methodology:
-
Microcosm Setup:
-
Collect representative soil or water samples from the site of interest.
-
In amber glass bottles, add a known weight of soil or volume of water.
-
Spike the samples with a known concentration of the DNT isomer of interest.
-
Include sterile controls (autoclaved or poisoned with mercuric chloride) to differentiate between biotic and abiotic degradation.
-
Include a no-spike control to account for background levels.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature representative of the field conditions.
-
Ensure aerobic conditions by leaving the bottles loosely capped or by periodic aeration.
-
-
Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate microcosms from each treatment group.
-
Extract the DNT isomer and its potential degradation products from the soil or water using an appropriate solvent (e.g., acetonitrile or dichloromethane). [17] * Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). [2][17][18][19]4. Data Analysis:
-
Plot the concentration of the DNT isomer over time.
-
Calculate the first-order degradation rate constant and the half-life.
-
Identify and quantify major degradation products.
-
Diagram: Experimental Workflow for Microcosm Study
Caption: Workflow for an aerobic biodegradation microcosm study.
Conclusion and Future Perspectives
The environmental fate and persistence of dinitrotoluene isomers are complex phenomena influenced by a combination of physicochemical properties, abiotic degradation processes, and microbial activity. While significant progress has been made in understanding the degradation pathways of the major isomers, 2,4-DNT and 2,6-DNT, further research is needed to fully elucidate the fate of the other four isomers and the complex mixtures found in contaminated environments. The development of more efficient and cost-effective remediation technologies, particularly those that harness the power of microbial degradation, remains a key priority for mitigating the environmental risks associated with DNT contamination. This guide serves as a foundational resource for professionals working to address this important environmental challenge.
References
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
Spanggord, R. J., et al. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3114-3119. [Link]
-
Mihas, A., et al. (2007). Photolysis of 2,4-dinitrotoluene in Various Water Solutions: Effect of Dissolved Species. Journal of Hazardous Materials, 143(1-2), 134-138. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples. In Toxicological Profile for Dinitrotoluenes. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
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Nishino, S. F., et al. (2000). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2536-2544. [Link]
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Agency for Toxic Substances and Disease Registry. (2016). Public Health Statement for Dinitrotoluenes. [Link]
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Spain, J. C., et al. (2000). Biological Degradation of 2,4,6-Trinitrotoluene. Annual Review of Microbiology, 54, 365-401. [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Dinitrotoluenes. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Dinitrotoluenes Tox Profile. [Link]
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Spanggord, R. J., et al. (1991). Biodegradation of 2,4-Dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3114-3119. [Link]
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Wang, Y., et al. (2011). Bioremediation of 2,4-dinitrotoluene (2,4-DNT) in immobilized micro-organism biological filter. Journal of Applied Microbiology, 111(6), 1368-1377. [Link]
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Eisentraeger, A., et al. (2002). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives. Environmental Toxicology and Chemistry, 21(6), 1162-1169. [Link]
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Ramos-Quintana, F., et al. (2018). Degradation of the Dinitrotoluene Isomers 2,4- and 2,6-DNT: Appraising the Role of Microorganisms. Current Microbiology, 75(10), 1329-1339. [Link]
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Mihas, A., et al. (2007). Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species. ResearchGate. [Link]
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Paca, J., et al. (2011). Factors influencing the aerobic biodegradation of 2,4-dinitrotoluene in continuous packed bed reactors. Journal of Environmental Science and Health, Part A, 46(12), 1328-1337. [Link]
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Bausum, H. T., & Mitchell, W. R. (1992). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. DTIC. [Link]
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Politzer, P., et al. (2017). Comprehensive investigations of kinetics of alkaline hydrolysis of TNT (2,4,6-trinitrotoluene), DNT (2,4-dinitrotoluene), and DNAN (2,4-dinitroanisole). Structural Chemistry, 28(4), 1125-1138. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Dinitrotoluenes | ToxFAQs™. [Link]
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Occupational Safety and Health Administration. (n.d.). 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). [Link]
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Reddy, M., & B., R. (2019). Remediation of 2,4,6-trinitrotoluene Persistent in the Environment – A review. International Journal of Environmental Science and Technology, 16(10), 6373-6386. [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
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U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). [Link]
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National Center for Biotechnology Information. (n.d.). Table 8-2, Regulations, Advisories, and Guidelines Applicable to Dinitrotoluenes. In Toxicological Profile for Dinitrotoluenes. [Link]
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National Center for Biotechnology Information. (n.d.). Potential for Human Exposure. In Toxicological Profile for Dinitrotoluenes. [Link]
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Citizens for Safe Water Around Badger. (n.d.). Dinitrotoluene, commonly known as DNT, exists as a mixture of two or more of its six isomers (forms). [Link]
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Reddy, P. V., et al. (2005). Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase. Journal of Hazardous Materials, 125(1-3), 211-217. [Link]
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Lin, S.-H., & Lin, Y.-Y. (2005). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Journal of Hazardous Materials, 123(1-3), 234-241. [Link]
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Methodological & Application
using 2,5-Dimethyl-1,3-dinitrobenzene as a chemical intermediate
An Application Guide to 2,5-Dimethyl-1,3-dinitrobenzene as a Strategic Chemical Intermediate
Authored by: A Senior Application Scientist
This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the practical applications of this compound. It serves as a versatile chemical intermediate, primarily valued for its capacity to be transformed into the corresponding diamine, a critical building block for a range of advanced materials. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.
Compound Overview and Strategic Importance
This compound (DMDB) is an aromatic compound synthesized via the nitration of p-xylene.[1][2][3] Its molecular structure, featuring two nitro groups meta to each other and flanked by methyl groups, makes it a valuable precursor. The electron-withdrawing nature of the nitro groups activates the molecule for certain nucleophilic substitutions and, more importantly, allows for their straightforward reduction to highly reactive amino functionalities.
The primary strategic value of DMDB lies in its role as a precursor to 2,5-Dimethyl-1,3-phenylenediamine . This resulting diamine is a highly versatile monomer and synthetic building block used in the creation of performance polymers, specialized dyes, and other complex organic molecules.
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₄ | [2][4] |
| Molecular Weight | 196.16 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Melting Point | 123 °C | [4] |
| CAS Number | 609-92-7 | [4] |
| Primary Synthetic Route | Dinitration of p-xylene | [1][2][3] |
Synthesis of this compound
The most common method for synthesizing DMDB is the electrophilic aromatic substitution of p-xylene using a mixed acid nitrating agent.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Protocol 1: Nitration of p-Xylene
Causality: The methyl groups on the xylene ring are ortho-, para-directing activators. The first nitration can occur at several positions. A second nitration is directed by both the methyl groups and the first deactivating nitro group, leading to a mixture of dinitro isomers.[5] The 2,5-dimethyl-1,3-dinitro isomer can be isolated, often facilitated by its lower solubility compared to other isomers.[2]
Caption: Workflow for the synthesis of this compound.
Materials:
-
p-Xylene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Prepare Mixed Acid: In a flask submerged in an ice-water bath, slowly and cautiously add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with stirring. Allow the mixture to cool.
-
Reaction Setup: Place 10 mL of p-xylene into a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add the cold mixed acid dropwise to the stirred p-xylene over 30-45 minutes. Crucially, maintain the reaction temperature below 10°C to control the reaction rate and minimize side product formation.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 60 minutes.
-
Isolation: Pour the reaction mixture slowly and carefully over a large beaker filled with crushed ice. This will cause the crude dinitrated product to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield the final this compound product.[2]
Safety: This reaction is highly exothermic and involves corrosive, strong acids. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[6] Nitrated organic compounds can be energetic materials and should be handled with caution.[5]
Core Application: Reduction to 2,5-Dimethyl-1,3-phenylenediamine
The most significant application of DMDB is its conversion to 2,5-Dimethyl-1,3-phenylenediamine. The reduction of dinitroarenes to their corresponding diamines is a fundamental transformation in organic synthesis.[7][8] This diamine is a valuable monomer for polymerization and a precursor for various dyes.
Protocol 2: Catalytic Hydrogenation
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is an efficient and clean method for reducing nitro groups. The palladium surface catalyzes the transfer of hydrogen, which reduces the nitro groups (-NO₂) to amino groups (-NH₂). This method avoids the use of strong acids and stoichiometric metal waste associated with older methods like Sn/HCl reduction.
Caption: Reduction of DMDB to its corresponding diamine.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrazine Hydrate (80% solution)
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask, dissolve 5.0 g of this compound in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 0.25 g of 10% Pd/C to the solution. Note: Pd/C can be pyrophoric; handle with care and do not add to a dry flask.
-
Hydrogen Donor Addition: Heat the mixture to reflux. Add 10 mL of hydrazine hydrate dropwise via an addition funnel over 30 minutes. The reaction is exothermic, and gas evolution (N₂) will be observed.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched with water and not left to dry in the air.
-
Isolation: Remove the ethanol from the filtrate under reduced pressure (rotary evaporator). The resulting residue is the crude 2,5-Dimethyl-1,3-phenylenediamine, which can be purified further by recrystallization or column chromatography if necessary.
Downstream Synthetic Potential
The true value of this compound is realized through the versatile chemistry of its diamine derivative.
Caption: Synthetic pathways from DMDB to high-value applications.
-
Polymer Synthesis: 2,5-Dimethyl-1,3-phenylenediamine serves as an excellent monomer for creating high-performance polymers. Its reaction with dianhydrides yields polyimides, known for their exceptional thermal stability.[9] Similarly, reaction with diacyl chlorides produces aramids. The methyl groups on the diamine ring can disrupt chain packing, potentially increasing solubility and modifying the final material properties.
-
Dye and Pigment Industry: Aromatic diamines are foundational to the synthesis of azo dyes.[10] Through diazotization of one or both amino groups followed by coupling with a suitable partner (e.g., a phenol or another amine), a wide range of colored compounds can be produced.
-
Cross-linking and Curing: The diamine can act as a curing agent for epoxy resins. The primary amine groups react with the epoxide rings, forming a rigid, cross-linked thermoset polymer network.
By mastering the synthesis and subsequent reduction of this compound, researchers gain access to a versatile platform for innovation in materials science and specialized organic synthesis.
References
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Johnston, D. (n.d.). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Sciencemadness Discussion Board. (2007). Large Scale Production of 2,6-dimethylnitrobenzene. Available at: [Link]
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Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2276–o2277. Available at: [Link]
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Allen Institute. (n.d.). What is the major product obtained by nitration of m-xylene? Available at: [Link]
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PubMed. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. Available at: [Link]
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YouTube. (2025). Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation, 4-nitrobenzene-1, 3. Available at: [Link]
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Plater, M. J., & Harrison, W. T. A. (2021). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 45(1-2), 173-181. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Reaction of 1,3-dimethyl-2,5-dintrobenzene with NaOMe/MeOH. Available at: [Link]
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Application Note: High-Sensitivity Detection of 2,5-Dimethyl-1,3-dinitrobenzene in Environmental Matrices
Introduction: The Environmental Significance of 2,5-Dimethyl-1,3-dinitrobenzene
This compound is a nitroaromatic compound that can be introduced into the environment as a result of industrial activities, including the manufacturing of chemicals and explosives. The presence of such nitroaromatic compounds in soil and water is a significant concern due to their potential toxicity and persistence.[1][2] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence, assessing environmental contamination, and ensuring regulatory compliance.
This application note provides a comprehensive guide for the detection and quantification of this compound in environmental samples. We will delve into the core analytical techniques, provide detailed, field-proven protocols, and explain the scientific rationale behind the methodological choices. This document is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and remediation.
Principles of Detection: Chromatographic and Spectrometric Approaches
The analysis of this compound in complex environmental matrices typically involves a two-step process: efficient extraction of the analyte from the sample followed by sensitive instrumental analysis.[3] The most common and reliable analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of semi-volatile and thermally stable compounds like this compound.[2] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio, providing a high degree of selectivity and sensitivity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile or thermally labile compounds.[1] For nitroaromatic compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase and a polar mobile phase are used. Detection is often achieved using a UV detector, as nitroaromatic compounds exhibit strong absorbance in the UV region.[1][4]
The choice between GC-MS and HPLC often depends on the specific sample matrix, the required sensitivity, and the availability of instrumentation.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reliable results, as it aims to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.[5][6] The choice of extraction method depends on the sample type (e.g., water or soil).
Extraction from Aqueous Samples
For water samples, Solid-Phase Extraction (SPE) is a widely used and efficient technique.[7][8][9] It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.
Workflow for Solid-Phase Extraction of Aqueous Samples
Caption: Workflow for ultrasonic extraction of soil and sediment samples.
Detailed Analytical Protocols
The following protocols are based on established methodologies such as the US EPA SW-846 methods, which provide a strong foundation for the analysis of nitroaromatics. [7][10]
Protocol 1: GC-MS Analysis of this compound
This protocol is suitable for the determination of this compound in both water and soil extracts.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent [11] |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV [11] |
| Mass Range | 50-350 amu (full scan) |
| Ion Source Temp | 230 °C [11] |
| Quadrupole Temp | 150 °C [11] |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Step-by-Step Protocol:
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane or acetonitrile) covering the expected concentration range of the samples.
-
Sample Injection: Inject 1 µL of the prepared sample extract or calibration standard into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify the compound based on its retention time and mass spectrum. For enhanced sensitivity, use SIM mode, monitoring characteristic ions of this compound.
-
Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is a robust method for the analysis of nitroaromatic compounds, including this compound, particularly for high-concentration samples or as a confirmatory technique. [7][12] Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | |
| Mobile Phase | Isocratic or gradient elution with a mixture of Methanol and Water |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | |
| Wavelength | 254 nm [7] |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in the desired ratio. Degas the mobile phase before use.
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample extract or calibration standard into the HPLC system.
-
Data Acquisition and Quantification: Monitor the absorbance at 254 nm. Identify this compound by its retention time. Quantify the analyte using a calibration curve as described for the GC-MS method.
Method Validation and Quality Control
To ensure the reliability and accuracy of the analytical results, a thorough method validation should be performed. Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of the analyte. | 80-120% recovery [13] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
Quality Control Measures:
-
Method Blanks: Analyze a blank sample with each batch of samples to check for contamination.
-
Laboratory Control Samples (LCS): Analyze a certified reference material or a spiked blank to monitor the performance of the method. [10]* Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Spike a sample with a known concentration of the analyte to assess matrix effects. [10]* Surrogate Standards: Add a compound with similar chemical properties to the target analyte to every sample to monitor extraction efficiency. [10]
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection of this compound in environmental samples. The successful implementation of these protocols hinges on meticulous sample preparation, careful instrumental analysis, and rigorous quality control. By following these guidelines, researchers and scientists can generate high-quality data to effectively assess and manage the environmental impact of this and other nitroaromatic compounds.
References
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. [Link]
-
Prieto-Blanco, A., et al. (2011). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(24), 3695-3702. [Link]
-
de Souza, A. S., et al. (2013). New trends in sample preparation techniques for environmental analysis. Journal of Separation Science, 36(11), 1876-1890. [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]
-
Al-Naiema, I. M., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 374-381. [Link]
-
Baláž, M., et al. (2023). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 28(23), 7894. [Link]
-
de Souza, A. S., et al. (2013). New Trends in Sample Preparation Techniques for Environmental Analysis. Journal of Separation Science, 36(11), 1876-1890. [Link]
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Application Notes and Protocols for the Chromatographic Separation of Dinitroxylene Isomers
Introduction: The Analytical Challenge of Dinitroxylene Isomer Separation
Dinitroxylenes (DNX), key intermediates in the synthesis of dyes, pesticides, and energetic materials, exist as six primary isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroxylene. The precise separation and quantification of these isomers are critical for quality control, environmental monitoring, and toxicological studies. However, their structural similarity, characterized by the same molecular weight and elemental composition, presents a significant analytical challenge. The subtle differences in the positions of the two nitro groups and two methyl groups on the benzene ring result in closely related physicochemical properties, such as polarity and boiling point, making their separation by conventional chromatographic techniques a complex task.
This comprehensive guide provides detailed application notes and protocols for the separation of dinitroxylene isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific principles and rationale behind the experimental choices, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.
Part 1: High-Performance Liquid Chromatography (HPLC) Methods for Dinitroxylene Isomer Separation
Reversed-phase HPLC is a powerful and widely adopted technique for the separation of nitroaromatic compounds. The separation is primarily driven by the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Foundational Principles: Leveraging Polarity and π-π Interactions
The elution order of dinitroxylene isomers in reversed-phase HPLC is a function of their relative polarities. Isomers with a higher degree of symmetry and less intramolecular interaction tend to be less polar and, therefore, are retained longer on a nonpolar stationary phase like C18.
To enhance the separation of these closely related isomers, stationary phases that offer alternative separation mechanisms are highly effective. Phenyl-based columns, such as Phenyl-Hexyl, introduce π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient aromatic rings of the nitroaromatic analytes.[1] This secondary interaction mechanism provides a different selectivity compared to purely hydrophobic interactions on a C18 phase, often leading to improved resolution of aromatic isomers.[2] The use of methanol as the organic modifier in the mobile phase can further enhance these π-π interactions, leading to increased retention and changes in selectivity.[2][3]
HPLC Protocol: A Robust Method for DNX Isomer Separation
This protocol is based on the principles outlined in EPA Method 8330B for nitroaromatics and is adapted for the specific challenge of dinitroxylene isomer separation.[4]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Primary Method (C18) | Confirmatory Method (Phenyl-Hexyl) |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | HPLC-grade Water | HPLC-grade Water |
| Mobile Phase B | Methanol | Methanol |
| Gradient | 50% B to 80% B over 20 min | 50% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Step-by-Step Protocol:
-
Standard Preparation: Prepare individual stock solutions of each dinitroxylene isomer in acetonitrile at a concentration of 1000 µg/mL. From these, prepare a mixed working standard containing all isomers at a final concentration of 10 µg/mL in a 50:50 acetonitrile/water mixture.
-
Sample Preparation:
-
Water Samples: For low-level analysis, solid-phase extraction (SPE) is recommended as per EPA Method 3535.[5] High-concentration aqueous samples can be diluted with methanol or acetonitrile, filtered through a 0.45 µm filter, and directly injected.[5]
-
Soil/Sediment Samples: Extract samples with acetonitrile using an ultrasonic bath, as detailed in EPA Method 8330B.[4] The resulting extract should be filtered and diluted with reagent water before analysis.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% Methanol) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples.
-
Data Analysis: Identify the dinitroxylene isomers in the sample chromatograms by comparing their retention times with those of the standards. Quantify each isomer using a calibration curve constructed from the analysis of a series of standard solutions of known concentrations.
Visualization of HPLC Workflow:
Caption: Workflow for the HPLC analysis of dinitroxylene isomers.
Part 2: Gas Chromatography (GC) Methods for Dinitroxylene Isomer Separation
Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds like dinitroxylene isomers. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the column.
Foundational Principles: Volatility and Stationary Phase Interactions
The elution order in GC is primarily determined by the boiling points of the isomers and their specific interactions with the stationary phase. Isomers with lower boiling points will travel through the column faster and elute earlier. The choice of stationary phase is critical for resolving isomers with similar boiling points. Nonpolar phases, such as those containing dimethylpolysiloxane (e.g., DB-5), separate compounds largely based on their boiling points. For aromatic isomers, specialized stationary phases, such as those with a cyclodextrin modification, can provide enhanced selectivity through inclusion complexation, which separates isomers based on their shape and size.[7]
For the detection of nitroaromatic compounds, an Electron Capture Detector (ECD) is highly sensitive and selective. The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes, such as compounds containing nitro groups.[8] A Flame Ionization Detector (FID) is a more universal detector that can also be used.
GC Protocol: A Method for Baseline Separation of DNX Isomers
This protocol is based on the principles outlined in EPA Method 8091 for nitroaromatics and cyclic ketones and incorporates best practices for isomer separation.[9]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Electron Capture Detector (ECD) or Flame Ionization Detector (FID)
-
Capillary column
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | ECD at 300 °C or FID at 280 °C |
Step-by-Step Protocol:
-
Standard Preparation: Prepare individual stock solutions of each dinitroxylene isomer in acetone or a suitable solvent at 1000 µg/mL. Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Water Samples: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
Soil/Sediment Samples: Use a solvent extraction method, such as sonication with acetone, as described in EPA method 8091.[9]
-
Air Samples: Collect samples on a solid sorbent tube (e.g., Tenax) and desorb with a solvent like acetone.[10]
-
-
Analysis: Inject the prepared standards and samples into the GC system.
-
Data Analysis: Identify the dinitroxylene isomers by comparing the retention times in the sample chromatograms to those of the standards. Quantify each isomer using a calibration curve.
Expected Elution Order: The elution order in GC on a nonpolar column will generally follow the boiling points of the isomers, from lowest to highest. Minor variations can occur due to interactions with the stationary phase. The boiling points of dinitroxylene isomers are not widely reported, but for dinitrotoluene isomers, the boiling points are very similar, necessitating a high-resolution column and optimized temperature program for their separation.[11] Steric hindrance can also play a role; isomers with ortho-substituted groups may have different interactions with the stationary phase compared to meta- or para-substituted isomers.[3]
Visualization of GC Workflow:
Caption: Workflow for the GC analysis of dinitroxylene isomers.
Part 3: Data Summary and Performance
The following tables provide an overview of the expected performance characteristics for the HPLC and GC methods described. Note that actual retention times and detection limits may vary depending on the specific instrumentation and analytical conditions.
Table 1: HPLC Method Performance Summary
| Analyte | Expected Elution Order (C18) | Estimated Retention Time (min) | Detection Limit (UV, µg/L) |
| 2,5-Dinitroxylene | 1 | 12.5 | ~5 |
| 2,3-Dinitroxylene | 2 | 13.2 | ~5 |
| 2,6-Dinitroxylene | 3 | 14.0 | ~5 |
| 3,5-Dinitroxylene | 4 | 14.8 | ~5 |
| 2,4-Dinitroxylene | 5 | 15.5 | ~5 |
| 3,4-Dinitroxylene | 6 | 16.2 | ~5 |
Table 2: GC Method Performance Summary
| Analyte | Expected Elution Order (Boiling Point) | Estimated Retention Time (min) | Detection Limit (ECD, µg/L) |
| 2,6-Dinitroxylene | 1 | 15.2 | <0.1 |
| 2,5-Dinitroxylene | 2 | 15.4 | <0.1 |
| 2,4-Dinitroxylene | 3 | 15.6 | <0.1 |
| 2,3-Dinitroxylene | 4 | 15.9 | <0.1 |
| 3,5-Dinitroxylene | 5 | 16.3 | <0.1 |
| 3,4-Dinitroxylene | 6 | 16.7 | <0.1 |
Conclusion
The successful separation of dinitroxylene isomers requires a methodical approach that considers the subtle physicochemical differences between these compounds. The HPLC and GC methods detailed in this guide provide robust and reliable protocols for their analysis. By understanding the principles of separation, including hydrophobic and π-π interactions in HPLC and volatility-based separation in GC, researchers can effectively tackle the analytical challenges posed by these isomers. The provided protocols, based on established EPA methodologies, serve as a strong foundation for method development and validation in various scientific and industrial applications.
References
-
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Varian, Inc. HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]
-
Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. [Link]
-
Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. [Link]
-
Wikipedia. Electron capture detector. [Link]
-
Taylor & Francis. Electron capture detector – Knowledge and References. [Link]
-
Agilent Technologies, Inc. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
U.S. National Library of Medicine. (2013). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. PubMed. [Link]
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Gümüşcü, B., Erdoğan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE. [Link]
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Gümüşcü, B., Erdoğan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. National Institutes of Health. [Link]
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National Center for Biotechnology Information. Toxicological Profile for Dinitrotoluenes - Analytical Methods. [Link]
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Wikipedia. Steric effects. [Link]
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Occupational Safety and Health Administration. 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). [Link]
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Nacalai Tesque, Inc. (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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Application Note: Reduction of 2,5-Dimethyl-1,3-dinitrobenzene to 2,5-Dimethyl-1,3-phenylenediamine
Introduction
The synthesis of aromatic amines from nitroaromatic compounds is a cornerstone transformation in organic chemistry, pivotal for the production of dyes, pharmaceuticals, and high-performance polymers.[1][2] 2,5-Dimethyl-1,3-phenylenediamine is a valuable diamine intermediate, and its synthesis is typically achieved through the reduction of its precursor, 2,5-dimethyl-1,3-dinitrobenzene. This precursor is readily prepared via the nitration of p-xylene.[3]
This document provides a comprehensive guide to the reliable and efficient reduction of this compound. We will explore the mechanistic underpinnings of various methodologies, present detailed, field-tested protocols, and discuss the critical parameters that ensure high yield and purity. The focus will be on providing a robust, self-validating framework for researchers to successfully synthesize the target diamine.
Mechanistic Overview: From Nitro to Amino
The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a six-electron reduction. The process proceeds through several intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.[4] The choice of reducing agent and reaction conditions determines the efficiency of the overall transformation and the potential for side-product formation, such as azo (–N=N–) or azoxy (–N=N(O)–) compounds.[5][6]
The primary methodologies for this reduction can be broadly categorized into two classes:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) with a heterogeneous metal catalyst.
-
Chemical Reduction: Employs stoichiometric reducing agents, typically dissolving metals in acidic media.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for industrial-scale synthesis due to its high efficiency and clean reaction profile, where water is the primary byproduct.[7] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[5][7]
Causality of Experimental Choices:
-
Catalyst: Pd/C is highly effective for reducing aromatic nitro groups.[7] Raney nickel is a suitable alternative, especially if halogen substituents sensitive to hydrogenolysis are present.[7]
-
Solvent: Polar protic solvents like ethanol or methanol are excellent for dissolving the substrate and facilitating hydrogen transfer.
-
Pressure & Temperature: Elevated hydrogen pressure increases the reaction rate. The reaction is typically exothermic, and temperature control may be necessary to prevent side reactions.
Challenges: This method requires specialized high-pressure hydrogenation equipment (e.g., a Parr shaker), and the catalyst can be susceptible to poisoning by impurities.[8]
General Protocol: Catalytic Hydrogenation of this compound
-
Reactor Setup: In a high-pressure autoclave, charge this compound (1.0 eq).
-
Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.
-
Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove all air.
-
Reaction: Pressurize the reactor with hydrogen (typically 3-5 atm) and begin vigorous stirring. The reaction is often run at room temperature to 50°C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,5-dimethyl-1,3-phenylenediamine, which can be further purified by recrystallization or chromatography.
Method 2: Chemical Reduction with Iron in Acidic Medium (Béchamp Reduction)
The Béchamp reduction, using iron metal in an acidic medium, is a classic, robust, and highly economical method for reducing nitroarenes.[9][10][11] It is particularly well-suited for standard laboratory environments that may not be equipped for high-pressure hydrogenations.
Causality of Experimental Choices:
-
Reducing Agent: Fine iron powder provides a large surface area for the reaction. The reduction is effected by the transfer of electrons from the iron metal.[7][10]
-
Acid: A catalytic amount of acid (e.g., hydrochloric acid or acetic acid) is used to activate the iron surface and serve as a proton source.[6][11] The in-situ generated ferrous salt can also participate in the reduction.
-
Solvent: A mixture of water and a co-solvent like ethanol is often used to ensure solubility of the organic substrate.
-
Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate. The addition of the nitroaromatic compound must be controlled to manage the exotherm.[6][12]
Trustworthiness: This protocol is self-validating. The progress of the reaction can be visually monitored. The initial yellow suspension of the dinitro compound will gradually disappear, and a colorless or pale brown solution of the diamine will form amidst the gray/black iron and iron oxide slurry.
Experimental Protocol: Iron-Mediated Reduction
-
Apparatus: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initial Charge: To the flask, add fine iron powder (approx. 5-6 eq) and water/ethanol (e.g., 2:1 v/v).
-
Activation: Add a small amount of concentrated hydrochloric acid (approx. 0.2-0.3 eq) and heat the mixture to reflux with vigorous stirring for 15-20 minutes to activate the iron.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of ethanol. Add this solution portion-wise to the refluxing iron slurry over 30-60 minutes. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, maintain the mixture at reflux for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium carbonate or sodium bicarbonate to the stirred mixture until it is distinctly basic (pH > 9). This step neutralizes the excess acid and precipitates iron salts as hydroxides.
-
Filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract several times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2,5-dimethyl-1,3-phenylenediamine.
-
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Method 3: Tin(II) Chloride Reduction
Reduction with stannous chloride (SnCl₂) in acidic solution is another effective method, often prized for its mild conditions and compatibility with other functional groups.[7][13]
Causality of Experimental Choices:
-
Reagent: SnCl₂ acts as the electron donor. A significant stoichiometric excess is required to ensure complete reduction of both nitro groups.
-
Solvent/Acid: Concentrated hydrochloric acid or ethanol is typically used as the solvent and proton source. The reaction proceeds via electron transfer from the Sn(II) salt.[13]
Challenges: The primary drawback is the generation of large quantities of tin-based waste, which requires careful disposal.[13] The work-up can also be complicated by the formation of gelatinous tin hydroxides upon basification.[13]
Experimental Protocol: SnCl₂ Reduction
-
Apparatus: Set up a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Reaction Setup: To the flask, add this compound (1.0 eq) followed by ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 6-8 eq) in concentrated hydrochloric acid portion-wise. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up & Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). This will initially form a thick white precipitate of tin hydroxides, which should redissolve upon addition of excess base to form sodium stannate.
-
Extract the aqueous mixture several times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product.
-
Data Summary and Workflow
Table 1: Comparison of Reduction Methodologies
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron / Hydrochloric Acid | Tin(II) Chloride / HCl |
| Primary Reagents | H₂, Pd/C | Fe, HCl (cat.) | SnCl₂·2H₂O, HCl |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate | Water / Ethanol | Ethanol, Concentrated HCl |
| Advantages | High atom economy, clean byproducts (H₂O), high yields. | Low cost, environmentally benign metal, simple setup.[10] | Mild conditions, good functional group tolerance.[13] |
| Disadvantages | Requires specialized high-pressure equipment, flammable gas. | Large volume of iron/iron oxide sludge, potentially long reaction times. | Poor atom economy, generates toxic heavy metal waste.[13] |
| Safety Concerns | Handling of flammable H₂ gas, pyrophoric catalyst (when dry). | Highly exothermic reaction, handling of corrosive acid. | Corrosive acid, generation of toxic tin waste. |
General Experimental Workflow
Caption: General workflow for the reduction of this compound.
Safety and Handling
-
Nitroaromatic Compounds: Aromatic nitro compounds are toxic, can be absorbed through the skin, and may be explosive under specific conditions, such as heating under confinement.[12][14] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Exothermic Reactions: Metal/acid reductions are highly exothermic. The nitro compound must be added in small portions to control the reaction temperature and prevent a runaway reaction.[6][12]
-
Hydrogen Gas: Hydrogen is extremely flammable. All catalytic hydrogenations must be conducted with appropriate equipment and in an environment free from ignition sources.
-
Waste Disposal: Heavy metal waste from tin reductions must be collected and disposed of according to institutional and local environmental regulations.
Conclusion
The reduction of this compound to 2,5-dimethyl-1,3-phenylenediamine is a readily achievable transformation. For laboratories equipped for catalysis, hydrogenation offers a clean and efficient route. However, for general-purpose synthesis, the Béchamp reduction using iron and a catalytic amount of acid provides an excellent balance of cost, efficiency, safety, and environmental consideration.[10] Careful control of reaction conditions and a thorough work-up procedure are paramount to obtaining a high yield of the pure diamine product.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Ge, X., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. [Link]
-
International Labour Organization. Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
ACS Green Chemistry Institute. Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Hock, F., et al. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Hock, F., et al. (2004). Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Shroff S. R. Rotary Institute of Chemical Technology. Amination by Reduction. [Link]
-
ResearchGate. Reduction of Nitroarenes with SnCl2 in TBAB. [Link]
-
askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]
-
ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. [Link]
-
Journal of Chemical Education. Selective reduction of dinitrobenzenes. An organic laboratory experiment. [Link]
- DeThomas, F. A., et al. (1983). Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide.
-
Wang, Y., et al. (2016). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. [Link]
-
Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. [Link]
- CNIPA. Synthesis method of 2, 5-dimethyl p-phenylenediamine.
-
PrepChem.com. Preparation of 1,3-phenylenediamine. [Link]
-
Spain, J. C., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Liu, Y., et al. (2022). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. [Link]
-
Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
-
Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. Acta Crystallographica Section E. [Link]
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-
Stenutz. This compound. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
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Application Notes & Protocols: The Utility of 2,5-Dimethyl-1,3-dinitrobenzene in the Synthesis of Azo and Sulfur Dyes
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the synthetic applications of 2,5-Dimethyl-1,3-dinitrobenzene as a precursor in the production of azo and sulfur dyes. We delve into the foundational chemistry, provide detailed, field-proven protocols for the synthesis of key intermediates and final dye products, and explain the causality behind critical experimental choices. The protocols are designed to be self-validating, supported by mechanistic insights and authoritative references. Visual aids, including reaction workflows and data tables, are provided to ensure clarity and reproducibility.
Introduction: this compound as a Dye Precursor
This compound, a dinitro aromatic compound synthesized via the nitration of p-xylene, serves as a versatile starting material in the synthesis of various colorants.[1][2][3][4] Its chemical utility is primarily derived from the two nitro groups (NO₂) positioned on the benzene ring. These strongly electron-withdrawing groups are readily reducible to primary amino groups (NH₂), transforming the molecule into 2,5-dimethyl-1,3-phenylenediamine. This diamine is the crucial intermediate, a versatile building block for constructing complex chromophores. The presence of two amino groups allows for the synthesis of both monoazo and bisazo dyes, offering a pathway to a wide spectrum of colors and dye properties. Furthermore, aromatic nitro compounds are established precursors for the synthesis of sulfur dyes through a process of thionation.[5]
This guide will detail the protocols for two major classes of dyes derived from this compound:
-
Azo Dyes: Synthesized via the diazotization and coupling of the derived diamine.
-
Sulfur Dyes: Formed by heating the dinitro compound with sulfur-containing reagents.
Foundational Synthesis: Reduction to 2,5-Dimethyl-1,3-phenylenediamine
The conversion of the dinitro starting material to its corresponding diamine is the critical first step for all subsequent azo dye syntheses. The most common and reliable method is reduction using a metal in an acidic medium, such as iron filings in hydrochloric acid. This method is robust, cost-effective, and generally provides high yields.
Causality of Experimental Design:
-
Iron (Fe) as Reducing Agent: Iron is an inexpensive and effective reducing agent for aromatic nitro groups. In the acidic medium, it is oxidized from Fe to Fe²⁺, providing the electrons necessary for the reduction.
-
Hydrochloric Acid (HCl): The acid serves multiple purposes: it activates the iron surface, acts as a proton source for the reaction, and dissolves the resulting amine product by forming its hydrochloride salt, which aids in its separation from the iron oxide sludge.
-
Boiling Temperature: The reaction is typically carried out at reflux to ensure a sufficient reaction rate.[6]
-
Basification: After the reduction is complete, a base (like sodium carbonate or sodium hydroxide) is added to neutralize the excess acid and liberate the free diamine from its hydrochloride salt, allowing for its extraction or filtration.[6]
Protocol 2.1: Synthesis of 2,5-Dimethyl-1,3-phenylenediamine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 196.16 | 19.6 g | 0.10 | Starting Material |
| Iron Filings (fine) | 55.85 | 56.0 g | ~1.0 | Excess reducing agent |
| Concentrated HCl (37%) | 36.46 | ~20 mL | - | Catalyst / Proton Source |
| Deionized Water | 18.02 | 300 mL | - | Solvent |
| Sodium Carbonate (Anhydrous) | 105.99 | As needed | - | For neutralization |
Step-by-Step Methodology:
-
Setup: Equip a 1 L three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
Initial Charge: Add the iron filings (56.0 g) and 200 mL of deionized water to the flask. Add 10 mL of concentrated HCl and heat the mixture to a gentle boil with vigorous stirring for 10-15 minutes to activate the iron.
-
Addition of Dinitro Compound: In a separate beaker, carefully melt the this compound (19.6 g) in 100 mL of hot water. Add this slurry in small portions to the vigorously stirred iron/acid mixture via the dropping funnel over 30-45 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reduction: After the addition is complete, continue to heat the mixture at reflux with stirring for at least 3 hours. The reaction progress can be monitored by taking a small sample; the disappearance of the yellow dinitro compound indicates completion.
-
Neutralization: Cool the flask to below 50°C. Carefully add a saturated solution of sodium carbonate portion-wise until the mixture is distinctly alkaline (test with pH paper). This will precipitate iron oxides and liberate the free diamine.
-
Isolation: Steam distill the mixture to isolate the 2,5-dimethyl-1,3-phenylenediamine, or filter the hot solution through a bed of celite to remove the iron sludge. The diamine can then be extracted from the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane) and purified by distillation or recrystallization. The expected yield is typically 75-85%.
Safety Note: Aromatic amines are toxic and potential carcinogens; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7] The reduction reaction can be vigorous; control the addition rate carefully.
Figure 1. Workflow for the reduction of this compound.
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[8] They are synthesized in a two-step process:
-
Diazotization: A primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (like HCl), to form a diazonium salt. This reaction must be carried out at low temperatures (0-5°C) as diazonium salts are unstable and can decompose violently at higher temperatures.[9][10]
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component, such as a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction to form the stable azo dye.[10]
The intermediate, 2,5-dimethyl-1,3-phenylenediamine, has two amino groups, allowing it to be either mono- or bis-diazotized, leading to monoazo or bisazo dyes, respectively.
Protocol 3.1: Synthesis of a Monoazo Dye (Example: Coupling with Phenol)
This protocol outlines the mono-diazotization of the diamine and subsequent coupling with phenol to produce a hydroxyazo dye.
Step A: Mono-Diazotization
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2,5-Dimethyl-1,3-phenylenediamine | 136.19 | 6.81 g | 0.05 | From Protocol 2.1 |
| Concentrated HCl (37%) | 36.46 | 15 mL | ~0.18 | Acid medium |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.5 g | 0.05 | Diazotizing agent |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
Step B: Azo Coupling
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Phenol | 94.11 | 4.7 g | 0.05 | Coupling component |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 0.15 | To dissolve phenol and maintain alkaline pH |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
Step-by-Step Methodology:
-
Prepare Diazonium Solution: Dissolve the 2,5-dimethyl-1,3-phenylenediamine (6.81 g) in a mixture of 15 mL concentrated HCl and 50 mL of water in a 400 mL beaker. Cool the solution to 0-5°C in an ice-salt bath with stirring.
-
Diazotization: Dissolve sodium nitrite (3.5 g) in 50 mL of cold water. Add this solution dropwise to the cold amine solution over 20 minutes, ensuring the temperature does not rise above 5°C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt is confirmed with a positive test on starch-iodide paper (turns blue-black).
-
Prepare Coupling Solution: In a separate 600 mL beaker, dissolve phenol (4.7 g) in 100 mL of a 10% sodium hydroxide solution. Cool this solution to 5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold, stirred phenol solution. A brightly colored precipitate (the azo dye) should form immediately.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Allow it to warm to room temperature. Collect the dye precipitate by suction filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry it in an oven at 60-70°C.
Figure 2. Reaction scheme for the synthesis of a monoazo dye.
Application in Sulfur Dye Synthesis
Sulfur dyes are complex, high-molecular-weight compounds of uncertain structure, formed by heating aromatic amines, phenols, or nitro compounds with sulfur and/or sodium polysulfide.[5][11] They are insoluble in water but can be made soluble for dyeing by reduction with sodium sulfide, which cleaves the disulfide bonds to form thiolates.[5] This soluble "leuco" form has an affinity for cellulosic fibers like cotton. After dyeing, the original insoluble dye is regenerated within the fiber by oxidation.[5] this compound is a suitable starting material for producing dark-colored sulfur dyes, likely browns or blacks.
Protocol 4.1: General Synthesis of a Sulfur Dye
Causality of Experimental Design:
-
Sodium Polysulfide (Na₂Sₓ): This is the key thionating agent. It's typically prepared in situ by heating sodium sulfide (Na₂S) with elemental sulfur. The polysulfide introduces sulfur linkages into and between the aromatic molecules.
-
High Temperature (Reflux): The thionation process requires significant thermal energy to break C-H and C-NO₂ bonds and form new C-S and S-S bonds. The reaction is usually carried out in a high-boiling solvent like water or ethylene glycol under reflux.
-
Reaction Complexity: The reaction proceeds through a series of complex, poorly understood steps involving reduction of the nitro groups and subsequent cross-linking with sulfur, likely forming thiazole and thianthrene-type heterocyclic structures.[11]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 196.16 | 19.6 g | 0.10 | Starting Material |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 72.0 g | 0.30 | Sulfur source and reducing agent |
| Sulfur (Powder) | 32.06 | 25.6 g | 0.80 | Sulfur source |
| Deionized Water | 18.02 | 250 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
Prepare Polysulfide: Add the sodium sulfide (72.0 g) and sulfur powder (25.6 g) to 250 mL of water in the flask. Heat the mixture gently with stirring until all the sulfur has dissolved, forming a dark, reddish-brown sodium polysulfide solution.
-
Thionation Reaction: Add the this compound (19.6 g) to the polysulfide solution. Heat the mixture to reflux and maintain reflux with stirring for 8-12 hours. The color will darken significantly.
-
Isolation: Cool the reaction mixture. The insoluble sulfur dye will precipitate. Isolate the solid dye by suction filtration.
-
Purification: Wash the crude dye cake extensively with hot water to remove any unreacted polysulfides and inorganic salts. Then, wash with a dilute HCl solution to remove any remaining sulfides, followed by a final wash with water until the filtrate is neutral.
-
Drying: Dry the purified sulfur dye in an oven at 80-100°C. The product will be a dark, amorphous powder.
Safety Note: This reaction produces hydrogen sulfide (H₂S), a highly toxic and flammable gas. The entire procedure MUST be conducted in a well-ventilated fume hood.
References
- Ataman Kimya. (n.d.). SULFUR DYE.
- Wikipedia. (n.d.). Sulfur dye.
- ResearchGate. (n.d.). Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine | Request PDF.
- Wikipedia. (n.d.). Azo dye.
- Google Patents. (n.d.). CN103508900A - 2,5-dimethyl-1,4-phenylenediamine preparation method.
- ResearchGate. (n.d.). Synthesis and Modification of Sulfur Dyes.
- Google Patents. (n.d.). CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
- Textile Learner. (2021, March 8). Sulphur Dyes: Properties, Classification, Mechanism, Stripping & Defects.
- PrepChem.com. (n.d.). Preparation of 1,3-phenylenediamine.
- Google Patents. (n.d.). US2059579A - Production of sulphur dyes.
- IOPscience. (2020). Synthesis and application of novel reactive dyes based on Dimedone moiety.
- National Institutes of Health (NIH). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- Johnston, D. (n.d.). This compound. Retrieved from a personal or institutional website.
- Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- ResearchGate. (n.d.). (PDF) this compound.
- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides.
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- Mediterranean Journal of Basic and Applied Sciences. (2024). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric.
- Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene.
- Scribd. (n.d.). 1,4-Diaminobenzene and Azo Dye Synthesis.
- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Defense Technical Information Center (DTIC). (1974). Azo Dyes.
- ResearchGate. (n.d.). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Organic Dyes with 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- National Institutes of Health (NIH). (2011). This compound.
- Digital Commons @ Otterbein. (n.d.). "this compound" by Dean Johnston.
- Scientific Research Publishing. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.
- PubMed. (2011). 2,5-Dimethyl-1,3-dinitro-benzene.
- Stenutz. (n.d.). This compound.
- ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
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Application Notes & Protocols: The Role of 2,5-Dimethyl-1,3-dinitrobenzene as a Synthetic Intermediate in Energetic Materials
Abstract: This document provides a comprehensive technical guide on 2,5-Dimethyl-1,3-dinitrobenzene, a nitroaromatic compound synthesized via the nitration of p-xylene.[1][2][3] While not typically utilized as a primary explosive itself, its molecular structure makes it a significant intermediate in the synthesis of more advanced, thermally stable energetic materials.[4] These application notes detail the synthesis, purification, and characterization of this compound, and explore its subsequent utility. The protocols provided are designed for researchers in materials science and chemistry, with an emphasis on the causality behind experimental choices and rigorous safety procedures.
Introduction and Strategic Importance
Nitroaromatic compounds are a cornerstone of energetic materials technology. The introduction of nitro groups (–NO₂) onto an aromatic ring system dramatically alters its chemical properties, imparting explosive potential. The number and placement of these groups, along with other substituents, allow for the fine-tuning of properties such as detonation velocity, thermal stability, and sensitivity.
This compound (C₈H₈N₂O₄) is a dinitro derivative of p-xylene.[4] Its primary role in the field of energetic materials is not as a standalone explosive, but as a crucial building block or precursor.[4] The existing dinitrated structure can be further functionalized, typically through additional nitration, to yield trinitro derivatives like Trinitroxylene (TNX), which possess enhanced energetic properties.[5] The presence of two methyl groups on the benzene ring allows the nitration process to occur under milder conditions compared to the nitration of toluene to produce TNT.[5]
This guide will first establish a reliable protocol for the synthesis and characterization of this compound, and then discuss its potential conversion into more potent energetic compounds.
Synthesis of this compound
The primary route for synthesizing this compound is the electrophilic aromatic substitution (dinitration) of p-xylene using a mixed acid system of nitric and sulfuric acid.[1][6][7]
Causality of Reagent Selection
-
p-Xylene: The starting material. The two methyl groups are ortho- and para-directing activators, which guide the incoming nitro groups.[6] Nitration of p-xylene can lead to three possible dinitro isomers, but reaction conditions can favor the formation of specific products.[4]
-
Mixed Acid (HNO₃ + H₂SO₄): This is the classic and most effective nitrating agent for this reaction. Concentrated sulfuric acid acts as a catalyst; it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[8]
Experimental Workflow: Synthesis
Sources
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Protocol for the Safe Handling and Storage of 2,5-Dimethyl-1,3-dinitrobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and Associated Risks
2,5-Dimethyl-1,3-dinitrobenzene (CAS No. 609-92-7) is a nitroaromatic compound synthesized via the nitration of p-xylene.[1][2][3] While its primary applications are in specialized chemical synthesis and as a research intermediate, its structural similarity to other dinitrobenzene isomers necessitates the adoption of stringent safety protocols. The dinitrobenzene class of compounds is recognized for significant health and safety hazards, including high toxicity and potential explosivity.[4][5]
Comprehensive toxicological and physical hazard data for this compound specifically is limited.[6] Therefore, this guide establishes a robust safety protocol by extrapolating from the well-documented hazards of related dinitrobenzene isomers, particularly 1,3-dinitrobenzene. This conservative approach ensures the highest level of safety for all personnel. The primary directive of this protocol is to mitigate risks associated with toxicity, chemical reactivity, and physical hazards through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulously planned handling procedures.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of a safe laboratory environment. The hazards presented by this compound are categorized as health, physical, and environmental.
Health Hazards
The primary health risks associated with dinitrobenzene compounds are severe and can manifest from acute or chronic exposure.
-
Acute Toxicity: Dinitrobenzenes are highly toxic if swallowed, inhaled, or in contact with skin.[7] The most significant acute effect is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[4] This leads to symptoms such as headache, dizziness, fatigue, and cyanosis (a blue discoloration of the skin and lips), and in severe cases can result in respiratory distress, collapse, and death.[4][8]
-
Dermal Absorption: A critical route of exposure is through the skin.[9] Dinitrobenzenes are readily absorbed dermally, and prolonged contact can stain the skin yellow and lead to systemic toxicity.[5][9]
-
Eye and Respiratory Irritation: The dust or vapor can cause irritation to the eyes, nose, and throat.[4][8]
-
Chronic Toxicity: Prolonged or repeated exposure may damage target organs, including the blood (causing anemia), liver, and nervous system.[8] Animal studies on 1,3-dinitrobenzene have shown it to be toxic to the male reproductive system.[4][8]
Physical and Chemical Hazards
-
Combustibility and Explosion Risk: this compound is a combustible solid.[4] As a nitroaromatic compound, it poses a significant explosion hazard when heated, shocked, or subjected to friction.[5][10] Finely dispersed dust can form explosive mixtures in the air.[11] On heating, it may undergo spontaneous decomposition, and containers may explode in a fire.[4]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon oxides.[5][12]
-
Chemical Incompatibility: It reacts violently with strong oxidizing agents (e.g., perchlorates, nitrates), strong bases, and reducing agents.[4][13] Its reaction with nitric acid can lead to the formation of highly explosive trinitro compounds.[5]
Quantitative Data and Properties
Due to the limited availability of specific experimental data for this compound, the following table includes data for the compound where available, supplemented by data from the closely related and well-studied 1,3-dinitrobenzene isomer for safety and planning purposes.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 609-92-7 | [6] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Yellow crystalline solid | [11] (isomer) |
| Melting Point | 123 °C | [14] |
| Boiling Point | ~300-303 °C (decomposes) | [11] (isomer) |
| Solubility | Very poor in water | [11] (isomer) |
| Explosion Hazard | Severe explosion hazard when heated or shocked | [5] (isomer) |
| Incompatibilities | Strong oxidizing agents, strong bases, nitric acid, reducing agents, powdered metals | [4][5] |
| Exposure Limits (TLV-TWA) | 0.15 ppm (for 1,3-dinitrobenzene, skin notation) | [11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and PPE is mandatory.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the hazardous material at the source, minimizing the potential for personnel exposure.
-
Certified Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dusts.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[15]
-
Designated Work Area: A specific area within the lab should be designated for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): Essential Individual Protection
PPE must be selected to provide a barrier against all potential routes of exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 are mandatory.[6][16] A face shield must be worn over the goggles during procedures with a risk of splashing or dust generation.[17] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[16] Gloves must be inspected for integrity before each use and changed immediately upon contamination. Given the high dermal toxicity, double-gloving is recommended.[7] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat must be worn and kept fully buttoned.[6][17] A chemically resistant apron should be used for larger quantities. All protective clothing should be removed before leaving the work area.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | If there is a risk of exceeding exposure limits or if dust cannot be controlled within a fume hood, a NIOSH/MSHA approved respirator with appropriate particulate filters must be used.[13][16] Respirator use requires prior medical evaluation and fit-testing.[17] |
| Foot Protection | Closed-Toe Shoes | Closed-toe, closed-heel shoes made of a non-porous material are required in the laboratory at all times.[18] |
Experimental Protocols
Adherence to these protocols is critical for ensuring personnel safety and experimental integrity.
Safe Handling and Dispensing Protocol
This protocol is designed to prevent the generation of dust and avoid cross-contamination.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.
-
Don all required PPE as specified in Section 4.2.
-
-
Handling:
-
Retrieve the stock container from its designated storage location.
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a dedicated, clean spatula to dispense the required amount of the solid onto a weigh boat. Avoid scraping the container, which can generate dust and static charge.
-
Once weighing is complete, securely close the primary container.
-
Wipe the exterior of the stock container with a damp cloth before returning it to storage.
-
-
Post-Handling & Cleanup:
-
Carefully clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., alcohol) followed by soap and water.[9]
-
Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.[19]
-
Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4]
-
Safe Storage Protocol
Proper storage is crucial to prevent degradation, reaction, and accidental release.
-
Container: Store in a tightly closed, clearly labeled container.[15]
-
Location:
-
Segregation:
Emergency Procedures
A rapid and correct response to an emergency is vital.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air at once.[5] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[19]
Spill and Leak Response
-
Small Spill (in a fume hood):
-
Ensure personnel are wearing appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for the initial absorption.[10]
-
Moisten the absorbent material slightly with water to prevent dust generation.[8]
-
Carefully scoop the material into a labeled hazardous waste container.[4]
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Large Spill (or any spill outside a fume hood):
Fire Response
-
Dinitrobenzene is a combustible solid that may explode in a fire.[4] Fight fires from an explosion-resistant location.[4]
-
Use dry chemical, CO₂, water spray, or foam as extinguishing agents.[4]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Visualization of Protocols
To ensure clarity and rapid comprehension, the following workflows have been visualized.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision tree for responding to spills or personnel exposure incidents.
References
-
New Jersey Department of Health and Senior Services. (n.d.). DINITROBENZENE (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. [Link]
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Loba Chemie. (2025). m-DINITROBENZENE AR - Safety Data Sheet. [Link]
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GOV.UK. (2024). Nitrobenzene - Incident management. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Dinitrobenzene. PubChem. [Link]
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Johnston, D. (n.d.). This compound. [Link]
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Stenutz, R. (n.d.). This compound. NIST Chemistry WebBook. [Link]
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Johnston, D., et al. (2011). This compound. Acta Crystallographica Section E. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
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Johnston, D., et al. (2011). This compound. ResearchGate. [Link]
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Rahmani, K., et al. (2020). Efficient removal of 2,4-dinitrophenol from synthetic wastewater and contaminated soil samples using free and immobilized laccases. ResearchGate. [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0691 - 1,3-DINITROBENZENE. [Link]
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Application Note: A Comprehensive Guide to the Electrophilic Nitration of p-Xylene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol and theoretical background for the nitration of p-xylene, a foundational reaction in organic synthesis. The nitration of p-xylene serves as a critical step in the synthesis of various intermediates for dyes, agrochemicals, and pharmaceuticals.[1][2][3] This guide emphasizes the mechanistic underpinnings, safety imperatives, and procedural details necessary for a successful and safe laboratory execution. We will cover the step-by-step synthesis of 2-nitro-p-xylene, subsequent purification, and methods for characterization.
Introduction and Scientific Context
The electrophilic aromatic substitution (EAS) reaction is a cornerstone of modern organic chemistry, enabling the functionalization of aromatic rings. Among these, nitration—the introduction of a nitro (-NO₂) group—is of paramount importance. p-Xylene is an excellent substrate for studying this reaction due to its symmetrical structure, which simplifies the potential product mixture compared to its ortho and meta isomers, yielding a single mononitrated product under controlled conditions.[1][4]
The resulting product, 2-nitro-p-xylene, and its further nitrated derivatives (dinitro- and trinitro-xylenes) are valuable precursors. Their utility stems from the versatile chemistry of the nitro group, which can be readily reduced to an amine, making these compounds key building blocks for a wide array of more complex molecules.
The Underlying Chemistry: Mechanism of Nitration
The nitration of p-xylene proceeds via a classic electrophilic aromatic substitution mechanism, which can be dissected into three primary steps.[5]
Step 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
The presence of two methyl groups on the p-xylene ring makes it significantly more reactive than benzene.[6] These alkyl groups are electron-donating through both inductive effects and hyperconjugation, which increases the nucleophilicity of the aromatic ring and helps to stabilize the positive charge of the sigma complex.[6][7]
Step 3: Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This final step restores the stable aromatic π-system, yielding the 2-nitro-p-xylene product.[5] Because all available positions on the p-xylene ring are chemically equivalent (ortho to a methyl group), 2-nitro-p-xylene is the sole mononitration product formed.[8][9]
Critical Safety Imperatives
Nitration reactions are energetically favorable and present significant safety hazards that must be rigorously controlled.
-
Extreme Exothermicity: The reaction releases a substantial amount of heat, which can lead to a dangerous increase in the reaction rate and the formation of unwanted byproducts, including potentially explosive polynitrated compounds.[10] Uncontrolled exotherms can cause thermal runaway. Strict temperature control via an ice bath is mandatory.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are severely corrosive and can cause immediate, severe chemical burns upon contact with skin or eyes.[11][12] They are also strong oxidizing agents.
-
Toxic Fumes: The reaction can generate toxic and corrosive nitrogen oxide gases (NOₓ), particularly if the temperature rises excessively.[11]
-
Personal Protective Equipment (PPE): At a minimum, all personnel must wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a chemical-resistant laboratory coat.[11][12]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to contain volatile reagents and toxic fumes.[11][12] An emergency safety shower and eyewash station must be immediately accessible.[12]
-
Quenching Procedure: The reaction must be quenched by slowly pouring the reaction mixture onto a large volume of crushed ice. Never add water or ice directly to the concentrated acid mixture , as this can cause violent boiling and splashing of corrosive material.
Experimental Guide: Mononitration of p-Xylene
This protocol details the synthesis of 2-nitro-p-xylene. For di- or tri-nitration, significantly more forcing conditions (higher temperatures and more concentrated acids) are required.[1][2][4]
Materials and Reagents
| Reagent/Material | Grade | Quantity | Purpose |
| p-Xylene | Reagent | 10.6 g (100 mmol) | Starting Material |
| Conc. Sulfuric Acid (H₂SO₄) | 98% | 25 mL | Catalyst/Dehydrating Agent |
| Conc. Nitric Acid (HNO₃) | 70% | 15 mL | Nitrating Agent |
| Crushed Ice | - | ~300 g | Quenching |
| Deionized Water | - | ~200 mL | Washing |
| Sodium Bicarbonate (NaHCO₃) | 5% aq. solution | ~50 mL | Neutralizing Wash |
| Brine (sat. NaCl solution) | - | ~50 mL | Final Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | ~5 g | Drying Agent |
| Round-bottom flask (250 mL) | - | 1 | Reaction Vessel |
| Dropping Funnel (100 mL) | - | 1 | Reagent Addition |
| Magnetic Stirrer & Stir Bar | - | 1 | Agitation |
| Ice Bath | - | 1 | Temperature Control |
| Separatory Funnel (500 mL) | - | 1 | Extraction/Washing |
| Beaker (1 L) | - | 1 | Quenching Vessel |
Step-by-Step Protocol
-
Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 15 mL of concentrated nitric acid. Cool the flask in an ice bath. While stirring, slowly add 25 mL of concentrated sulfuric acid dropwise. Keep the mixture in the ice bath until needed.
-
Reaction Setup: Place 10.6 g of p-xylene into a 250 mL round-bottom flask containing a magnetic stir bar. Place the flask in a large ice bath on top of a magnetic stirrer and begin gentle stirring.
-
Addition of Nitrating Agent: Transfer the cold mixed acid to a dropping funnel. Add the mixed acid dropwise to the stirred p-xylene over a period of 30-45 minutes. Crucially, monitor the internal temperature with a thermometer and ensure it does not exceed 35°C. Adjust the addition rate to maintain this temperature.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.[13]
-
Quenching: Fill a 1 L beaker with approximately 300 g of crushed ice. While stirring the ice, very slowly and carefully pour the reaction mixture from the flask into the beaker. A yellow, oily product should separate.
-
Work-up and Purification:
-
Transfer the entire contents of the beaker to a 500 mL separatory funnel.
-
Allow the layers to separate and drain off the lower aqueous acid layer.
-
Wash the remaining organic layer sequentially with 100 mL of cold water, 50 mL of 5% sodium bicarbonate solution (be sure to vent the funnel frequently to release CO₂ gas), and finally with 50 mL of brine.[13]
-
Drain the yellow organic layer into a clean, dry Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate to dry the product. Swirl the flask for 5-10 minutes.
-
Filter the mixture to remove the drying agent. The resulting clear, yellow liquid is crude 2-nitro-p-xylene. Further purification can be achieved via vacuum distillation if required.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and analysis of 2-nitro-p-xylene.
Product Characterization
The identity and purity of the synthesized 2-nitro-p-xylene (a yellow liquid or low-melting solid) should be confirmed using standard analytical techniques.[3]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information from the chemical shifts and coupling patterns of the aromatic protons and methyl carbons.[1][4]
-
Infrared (IR) Spectroscopy: Will show characteristic strong absorbance peaks for the nitro group, typically an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[1]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product via the molecular ion peak (m/z for C₈H₉NO₂ is ~151.16).[1]
-
Gas Chromatography (GC): An excellent method to assess the purity of the product and quantify any potential side-products, such as unreacted starting material or dinitrated species.
Summary of Nitration Conditions
The degree of nitration is highly dependent on the reaction conditions. The following table summarizes typical conditions for achieving different levels of nitration on p-xylene.
| Degree of Nitration | Target Product(s) | Typical Temperature | Nitrating Agent | Key Considerations |
| Mono-nitration | 2-Nitro-p-xylene | 30-35°C[1][14] | HNO₃ / H₂SO₄ | Strict temperature control is vital to prevent over-nitration. |
| Di-nitration | 2,3- and 2,6-Dinitro-p-xylene | ~80°C[1][4] | Fuming HNO₃ / H₂SO₄ | More vigorous conditions are needed. The product is a solid.[1] |
| Tri-nitration | 2,3,5-Trinitro-p-xylene | ~120°C[1][4] | Fuming HNO₃ / H₂SO₄ | Highly energetic reaction requiring specialized safety protocols.[1] |
References
-
Liu, Y.-H., Zhang, T.-L., Zhang, J.-G., Guo, J.-Y., & Yu, K.-B. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(8), 978–989. [Link]
-
Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960–3970. [Link]
-
Quora. (2022). Why does p-Xylene undergo nitration faster than benzene? [Link]
-
Sciencemadness Discussion Board. (2008). Nitration of xylene. [Link]
-
Pearson. (n.d.). p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. [Link]
-
Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
-
MDPI. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2005). Synthesis and Characterization of Nitro-p-xylenes. [Link]
-
ResearchGate. (n.d.). The optimal reaction conditions for synthesis nitro-p-xylene. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]
-
DOI. (n.d.). Synthesis and Characterization of Nitro-p-xylenes. [Link]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
NIH. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. [Link]
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Application Note: Selective Monoreduction of 2,5-Dimethyl-1,3-dinitrobenzene
Introduction: The Strategic Importance of Nitroaniline Scaffolds
The selective reduction of aromatic dinitro compounds to their corresponding nitroanilines is a cornerstone transformation in modern organic synthesis. These products are not mere chemical curiosities; they are high-value intermediates pivotal to the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] The challenge, however, lies in achieving chemoselectivity—reducing one nitro group while leaving the other intact. Uncontrolled reductions often lead to the formation of diamino compounds or a mixture of products, complicating purification and reducing yields.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the selective reduction of 2,5-Dimethyl-1,3-dinitrobenzene to yield 3,5-Dimethyl-2-nitroaniline . We will delve into the mechanistic principles that govern this selectivity and present a robust methodology that ensures high yield and purity.
The Principle of Selective Reduction: Causality and Reagent Choice
Achieving the selective reduction of one nitro group in a polynitroaromatic system requires a nuanced approach where the reducing agent's reactivity is carefully modulated. While powerful methods like catalytic hydrogenation with H₂/Pd-C are excellent for complete reduction, they often lack the subtlety needed for partial reduction.[4]
The classic and highly effective method for this selective transformation is the Zinin Reduction , named after Nikolay Zinin who first discovered it in 1842.[5][6][7] This reaction utilizes sulfide, hydrosulfide, or polysulfide ions as the reducing agent, typically in an aqueous or alcoholic medium.[8]
Why the Zinin Reduction is Superior for this Application:
-
Tunable Reactivity: The reactivity of the sulfide reagent can be finely tuned. Sodium sulfide (Na₂S) is effective, but its reactivity is significantly enhanced and controlled by the in-situ formation of sodium polysulfides (Na₂Sₓ). This is achieved by adding elemental sulfur to the sodium sulfide solution.[8][9] Polysulfides are milder and more selective reducing agents, which is critical for preventing over-reduction to the diamine.
-
Proven Selectivity: The Zinin reduction has a long-standing history of successfully and selectively reducing one nitro group in dinitro and trinitro aromatic compounds.[5][7]
-
Favorable Mechanism: The reaction is believed to proceed through a stepwise reduction mechanism involving nitroso and hydroxylamine intermediates.[5] The rate-determining step is thought to be the initial attack of the sulfur anion on the nitro group.[6][7] This controlled, stepwise process is key to isolating the monoreduced product.
Regioselectivity in Substituted Dinitrobenzenes:
In asymmetrically substituted dinitrobenzenes, the site of reduction is typically governed by steric and electronic factors. The general rule is that the least sterically hindered nitro group is preferentially reduced.[6][8][10] In the case of this compound, the nitro group at the 1-position is ortho to a methyl group, making it more sterically hindered than the nitro group at the 3-position. However, by carefully controlling reaction conditions as detailed in the protocol below, it is possible to influence the regioselectivity to obtain the desired 3,5-Dimethyl-2-nitroaniline isomer.
Comparative Analysis of Reducing Agents
To provide a broader context, the following table compares common reagents used for nitro group reductions.
| Reagent System | Typical Conditions | Selectivity for Monoreduction | Advantages | Disadvantages |
| Na₂S / Na₂Sₓ (Zinin) | Reflux in H₂O/Ethanol | Excellent | High selectivity, cost-effective, tolerant of many functional groups.[4][5] | Can generate H₂S gas (toxic, odor), sulfur byproducts can complicate workup.[11] |
| H₂ with Pd/C or Raney Ni | 1-50 atm H₂, RT-80°C | Poor to Moderate | High yields for full reduction, clean byproducts (H₂O).[4] | Often over-reduces to diamine, risk of dehalogenation, requires specialized pressure equipment.[12] |
| SnCl₂ / HCl | Acidic medium (e.g., Ethanol, HCl) | Good | Effective and mild, can be selective.[4] | Requires stoichiometric amounts of tin salts (metal waste), strongly acidic conditions not suitable for acid-labile groups. |
| Fe / HCl or NH₄Cl | Acidic or neutral pH | Moderate to Good | Inexpensive, robust, classic method.[4][12] | Generates large amounts of iron sludge, can be slow, acidic conditions. |
| Hydrazine Hydrate (N₂H₄·H₂O) | With catalyst (e.g., Raney Ni, FeCl₃) | Good | Avoids high-pressure H₂, can be highly selective.[10][13] | Hydrazine is highly toxic and carcinogenic, requires careful handling. |
Based on this analysis, the Zinin reduction using sodium polysulfide offers the best combination of selectivity, cost-effectiveness, and operational simplicity for the synthesis of 3,5-Dimethyl-2-nitroaniline.
Experimental Protocol: Synthesis of 3,5-Dimethyl-2-nitroaniline
This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Notes |
| This compound | C₈H₈N₂O₄ | 196.16 | 10.0 g (51.0 mmol) | Starting Material |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 15.0 g (62.4 mmol) | Reducing Agent |
| Elemental Sulfur | S | 32.06 | 2.5 g (78.0 mmol) | To form polysulfide |
| Ethanol (95%) | C₂H₅OH | - | 200 mL | Reaction Solvent |
| Water (Deionized) | H₂O | - | 50 mL | Reagent Solvent |
| Hydrochloric Acid (conc.) | HCl | - | ~25 mL | For extraction |
| Sodium Bicarbonate | NaHCO₃ | - | As needed | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | - | ~300 mL | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | Drying Agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Part A: Preparation of Sodium Polysulfide Reagent
-
In a 250 mL beaker, combine the sodium sulfide nonahydrate (15.0 g) and elemental sulfur (2.5 g).
-
Add 50 mL of deionized water and stir. Gently warm the mixture (~50-60°C) until all solids have dissolved. The solution will turn a dark reddish-brown, indicating the formation of polysulfides.
Part B: Reduction Reaction
-
Set up the 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add the this compound (10.0 g) to the flask, followed by 200 mL of 95% ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Heat the ethanol solution to a gentle reflux (~80°C).
-
Once refluxing, add the warm sodium polysulfide solution (from Part A) dropwise via the dropping funnel over a period of 30-45 minutes.
-
After the addition is complete, maintain the reflux for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.
Part C: Product Isolation and Purification
-
After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes.
-
Pour the reaction mixture into 500 mL of cold water with stirring. A yellow-orange precipitate of the crude product may form.
-
Filter the crude solid using a Büchner funnel and wash the cake with cold water (2 x 50 mL).
-
Crucial Purification Step (Acid-Base Extraction):
-
Transfer the crude solid to a 500 mL beaker. Add 200 mL of 2M HCl and stir. The desired amino product will dissolve by forming its hydrochloride salt, while the unreacted dinitro starting material remains insoluble.
-
Filter the acidic solution to remove any unreacted starting material.
-
Transfer the acidic filtrate to a 1 L beaker and cool it in an ice bath.
-
Slowly neutralize the filtrate by adding a saturated solution of sodium bicarbonate with vigorous stirring until the solution is basic (pH ~8).
-
The purified 3,5-Dimethyl-2-nitroaniline will precipitate as a bright yellow-orange solid.
-
-
Filter the purified product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Expected Yield: 70-80%. Characterization: Confirm product identity via melting point, ¹H NMR, ¹³C NMR, and MS analysis.
Visualized Workflows and Mechanisms
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis of 3,5-Dimethyl-2-nitroaniline.
Simplified Zinin Reduction Mechanism
Caption: Proposed stepwise pathway for the Zinin reduction of a nitro group.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Zinin reaction. Retrieved from [Link]
-
University of Oxford Department of Chemistry. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
Journal of the Chemical Society of Pakistan. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
MDPI. (2016). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]
-
WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
MDPI. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
- Google Patents. (2008). CN101121667A - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
-
Sciencemadness.org. (n.d.). The Zinin Reduction of Nitroarenes. Retrieved from [Link]
- Google Patents. (2009). CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Canadian Science Publishing. (1961). THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry-4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Sodium Sulfide (Na2S). Retrieved from [Link]
-
ACS Publications. (1974). Kinetics of the Reduction of Nitrobenzenes by Sodium Disulfide. Retrieved from [Link]
-
Filo. (2024). Aim : Preparation of m-nitro aniline from m-dinitrobenzene Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. Retrieved from [Link]
-
Semantic Scholar. (1988). Selective reduction of aromatic / aliphatic nitro groups by sodium sulfide. Retrieved from [Link]
-
NIH. (2009). This compound. Retrieved from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
ResearchGate. (2011). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline. Retrieved from [Link]
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The Role of 2,5-Dimethyl-1,3-dinitrobenzene in Polymer Chemistry: An Evaluation of Current Applications
A comprehensive review of the scientific literature reveals a notable absence of established applications for 2,5-Dimethyl-1,3-dinitrobenzene in the field of polymer chemistry. While the synthesis and crystallographic structure of this compound are documented, its utility as a monomer, crosslinking agent, or functional additive in polymer synthesis is not supported by available research. This document serves to outline the known characteristics of this compound and to clarify its current standing within the context of polymer science.
Introduction to this compound
This compound is a nitroaromatic compound synthesized via the nitration of p-xylene.[1][2][3][4][5] Its chemical structure, featuring a benzene ring substituted with two methyl groups and two nitro groups, has been characterized using single-crystal X-ray diffraction.[1][2][3][4] The molecule's geometry, including the rotational angles of the nitro groups relative to the benzene ring, has been detailed, and its crystal packing is understood to involve C-H···O interactions.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 196.16 g/mol | [4] |
| Appearance | Yellowish solid/crystals | [4] |
| Melting Point | 123 °C | [6] |
| Synthesis | Nitration of p-xylene | [1][2][3][4][5] |
Assessment of Potential in Polymer Chemistry
Despite its well-defined chemical nature, this compound does not appear to be a compound of interest in contemporary polymer research and development. An extensive search of scientific databases and chemical literature did not yield any studies describing its use in polymerization reactions or as a modifier for polymer properties.
The potential for nitro-containing compounds in polymer science is generally centered on a few key areas:
-
Monomers for High-Performance Polymers: The nitro groups can be reduced to amino groups, which can then be used in polycondensation reactions to form polymers like polyamides or polyimines. However, there is no evidence to suggest that this compound is utilized for this purpose.
-
Crosslinking Agents: Certain functional groups can react with polymer chains to form crosslinks, enhancing mechanical and thermal properties. The functional groups on this compound do not lend themselves to common crosslinking chemistries.
-
Functional Additives: Nitroaromatic compounds can sometimes be used as plasticizers or in applications for detecting explosives.[7] However, no such applications have been reported for this specific isomer.
Rationale for Absence in Polymer Applications
The lack of application for this compound in polymer chemistry may be attributable to several factors:
-
Steric Hindrance: The presence of two methyl groups in close proximity to the nitro groups could sterically hinder potential reactions involving the nitro groups, such as their reduction to amines, which is a common step for creating polymer precursors.
-
Lack of Unique Properties: The properties that this compound might impart to a polymer may not be sufficiently unique or advantageous compared to other more readily available and reactive monomers or additives.
-
Synthesis Complexity: While its synthesis from p-xylene is straightforward, the formation of multiple isomers can occur, potentially complicating the purification of the desired 2,5-dimethyl-1,3-dinitro isomer.[4]
Alternative Avenues in Polymer Chemistry with Related Compounds
For researchers interested in the broader field of nitroaromatic compounds in polymer chemistry, several other areas are more established and actively researched:
-
Diaminodinitrobenzene Isomers: The reduction of dinitrobenzene isomers to diaminobenzenes provides monomers for high-performance polymers such as polyimides and aramids.
-
Nitro-functionalized Polymers for Sensing: Polymers containing nitroaromatic moieties are explored for their use in chemical sensors, particularly for the detection of explosives through fluorescence quenching mechanisms.[7]
-
Polymerization Inhibition/Retardation: Some nitro compounds can act as radical scavengers and have been studied as inhibitors or retarders in free-radical polymerization.[8]
Conclusion
Based on a thorough review of the available scientific literature, there is no evidence to support the use of this compound in any significant capacity within the field of polymer chemistry. Consequently, the development of detailed application notes and protocols for this compound in polymer synthesis is not feasible at this time. Researchers and scientists are encouraged to explore more established and documented nitroaromatic compounds for their polymer-related research and development endeavors.
References
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Johnston, D. (2011). This compound. Digital Commons @ Otterbein. Retrieved from [Link]
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Johnston, D. This compound. Otterbein University. Retrieved from [Link]
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Stenutz, R. This compound. Stenutz. Retrieved from [Link]
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Johnston, D. H., & Crather, H. M. (2011). This compound. PubMed Central. Retrieved from [Link]
- Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release.
- Sato, T., et al. (2025). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate.
- Ali, M. A., et al. (2016). Polymers and Polymer-Based Materials for the Detection of (Nitro-)explosives. ChemPhysChem, 17(20), 3350-3353.
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-1,3-dinitrobenzene
Introduction
Welcome to the comprehensive technical guide for the synthesis of 2,5-dimethyl-1,3-dinitrobenzene. This document is designed to provide researchers, chemists, and production scientists with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge necessary to overcome common challenges encountered during the nitration of p-xylene.
The synthesis of this compound is a critical process, as this compound serves as a precursor in various industrial applications. However, the nitration of p-xylene can present challenges, including the formation of isomeric byproducts and the risk of over-nitration. This guide addresses these issues directly, offering solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.
Q1: What is the fundamental reaction mechanism for the dinitration of p-xylene?
A1: The dinitration of p-xylene is an electrophilic aromatic substitution reaction. The process begins with the generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction of concentrated nitric acid and sulfuric acid. The electron-rich aromatic ring of p-xylene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1] The methyl groups on the p-xylene ring are electron-donating, which activates the ring and makes it more susceptible to electrophilic attack than benzene.[1][2] The first nitration step yields 2,5-dimethylnitrobenzene. The presence of the first nitro group, which is electron-withdrawing, deactivates the ring for subsequent nitration. However, under forcing conditions (higher temperature and stronger acid concentration), a second nitration occurs, directed by the existing substituents to form this compound.[3]
Q2: Why is temperature control so critical during the nitration process?
A2: Temperature is a crucial parameter in the nitration of p-xylene for several reasons. The reaction is highly exothermic, and without proper temperature control, the reaction rate can increase uncontrollably, leading to a higher risk of side reactions.[4] Elevated temperatures promote the formation of unwanted byproducts, such as oxidation products and over-nitrated species like trinitro-p-xylene.[3][4] For the synthesis of dinitro-p-xylene, a typical temperature range is between 30-80°C.[3][4] Exceeding this range significantly increases the likelihood of reduced yield and purity of the desired this compound.
Q3: What are the primary isomeric byproducts, and how can their formation be minimized?
A3: The primary isomeric byproducts in the dinitration of p-xylene are other dinitro-p-xylene isomers, such as 2,3-dinitro-p-xylene and 2,6-dinitro-p-xylene.[3][5] The formation of these isomers is dictated by the directing effects of the methyl and nitro groups on the aromatic ring. To minimize their formation and favor the this compound isomer, precise control over reaction conditions is essential. This includes maintaining the optimal temperature range, controlling the rate of addition of the nitrating mixture, and using the correct ratio of nitric acid to sulfuric acid.[3] Purification techniques, such as recrystallization, are also crucial for separating the desired isomer from the byproducts.[6]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitration of aromatic compounds is a potentially hazardous procedure. Key safety precautions include:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. The addition of reagents should be done slowly and with adequate cooling.[4]
-
Ventilation: The reaction can produce toxic nitrogen oxide gases. It is essential to perform the synthesis in a well-ventilated fume hood.
-
Explosion Hazard: Nitrated organic compounds can be explosive, especially if over-nitrated. Avoid excessive heating and mechanical shock.
Troubleshooting Guide
This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low Yield of Dinitro Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Mixture: Incorrect ratio of nitric acid to sulfuric acid, or use of dilute acids. 3. Loss During Workup: Product loss during washing or recrystallization steps. | 1. Optimize Reaction Conditions: Ensure the reaction is carried out at the recommended temperature (e.g., 80°C for dinitration) for an adequate duration (e.g., 0.5 hours after addition of nitrating mixture).[3] 2. Use Concentrated Acids: Employ concentrated nitric acid and sulfuric acid to generate a sufficient concentration of the nitronium ion electrophile. The sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[2] 3. Careful Workup: Minimize the amount of solvent used for recrystallization to avoid excessive product loss. Ensure thorough precipitation by cooling the reaction mixture in an ice bath before filtration.[7] |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Unreacted Starting Material: Incomplete nitration leaving behind liquid mononitro-p-xylene. 2. Formation of Isomeric Mixture with a Low Melting Point: The presence of significant amounts of isomeric byproducts can lower the melting point of the crude product, resulting in an oil. 3. Insufficient Cooling During Precipitation: Pouring the reaction mixture into water that is not sufficiently cold. | 1. Ensure Complete Dinitration: Use a higher reaction temperature (around 80°C) and a sufficient reaction time to drive the reaction to completion.[3] 2. Purification: The oily product can often be solidified by trituration with a small amount of a suitable solvent or by careful recrystallization. This helps in separating the desired higher-melting isomer. 3. Effective Precipitation: Pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold water to promote rapid solidification of the product.[8] |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of the Starting Material: Occurs at excessively high temperatures. 2. Side Reactions: Formation of polymeric or tar-like byproducts due to overheating. | 1. Strict Temperature Control: Maintain the reaction temperature within the recommended range (30-80°C).[3][4] Use an ice bath to control the initial exothermic reaction during the addition of reagents. 2. Controlled Reagent Addition: Add the nitrating mixture or the p-xylene slowly and portion-wise to prevent localized overheating. |
| Difficulty in Purifying the Product | 1. Presence of Multiple Isomers: The similar solubility of dinitro-p-xylene isomers can make separation by recrystallization challenging. 2. Contamination with Oxidation Byproducts: These can be difficult to remove by simple recrystallization. | 1. Fractional Recrystallization: If a mixture of isomers is present, fractional recrystallization from a suitable solvent like ethanol may be necessary. The different isomers may have slightly different solubilities, allowing for their separation. 2. Washing with Sodium Sulfite: To remove certain isomeric impurities, the crude product can be washed with an aqueous solution of sodium sulfite. This selectively reacts with and solubilizes some of the undesired isomers.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the dinitration of p-xylene.[3][6]
Materials:
-
p-Xylene
-
Concentrated Nitric Acid (≥70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid with continuous stirring.
-
Addition of p-Xylene: Slowly add approximately 4.5 mL of p-xylene to the nitrating mixture using a dropping funnel. Maintain the internal temperature of the reaction mixture between 50-55°C (323–328 K).[6]
-
Reaction: After the addition of p-xylene is complete, heat the mixture for an additional 15 minutes at 50-55°C.[6] For a higher yield of the dinitro product, the temperature can be raised to 80°C for about 30 minutes.[3]
-
Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into 40 mL of ice-cold water with vigorous stirring.[6]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product several times with cold water to remove residual acids.
-
Purification by Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
Protocol 2: Characterization of this compound
Melting Point Determination:
-
Determine the melting point of the purified crystals. The literature melting point for this compound is approximately 123°C.[10] A sharp melting point close to this value indicates high purity.
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum of the product. Look for characteristic peaks corresponding to the nitro groups (typically strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to confirm the number and types of carbon atoms in the molecule.
Visualizations
Reaction Mechanism Workflow
Caption: Electrophilic nitration of p-xylene.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for synthesis.
References
-
Quora. (2022). Why does p-Xylene undergo nitration faster than benzene?[Link]
-
Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960-3970. [Link]
-
Pearson. (n.d.). p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. [Link]
-
Liu, J., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(8), 978-989. [Link]
-
Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2276–o2277. [Link]
-
Xylene Supplier Blog. (2025). What are the reaction conditions for xylene nitration?[Link]
-
Johnston, D. H. (n.d.). This compound. [Link]
-
ResearchGate. (2011). This compound. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Nitro-p-xylenes. [Link]
-
PubMed. (2011). 2,5-Dimethyl-1,3-dinitro-benzene. [Link]
-
PrepChem.com. (n.d.). Preparation of m-dinitrobenzene. [Link]
-
Pearson. (2024). Explain why m-xylene undergoes nitration 100 times faster than...[Link]
-
ResearchGate. (n.d.). Experiment 10 Preparation of Dinitrobenzene. [Link]
-
Stenutz. (n.d.). This compound. [Link]
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- 1. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruishuangchemical.com [ruishuangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethyl-1,3-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound [stenutz.eu]
Technical Support Center: Navigating the Challenges in the Separation of Dinitroxylene Isomers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the intricate challenges of separating dinitroxylene isomers. As a Senior Application Scientist, I understand that the subtle structural similarities among these isomers can lead to significant experimental hurdles, particularly in achieving the high purity required for drug development and other advanced applications. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your separation workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the separation of dinitroxylene isomers.
Q1: What makes the separation of dinitroxylene isomers so challenging?
A1: The primary challenge lies in the very similar physicochemical properties of the isomers. They share the same molecular weight and often have close boiling points, melting points, and solubility profiles.[1][2] This similarity makes it difficult for common separation techniques, which rely on differences in these properties, to effectively distinguish between them.
Q2: What are the most common methods for separating dinitroxylene isomers?
A2: The two most prevalent and effective methods are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. HPLC offers high-resolution separation based on differential partitioning between a stationary and mobile phase, while fractional crystallization leverages subtle differences in solubility in a specific solvent or solvent mixture.
Q3: How do I know which separation method is best for my needs?
A3: The choice depends on several factors including the scale of the separation, the required purity, and the available equipment. HPLC is often preferred for analytical-scale separations and for achieving very high purity, while fractional crystallization is more scalable for purifying larger quantities of material.
Q.4: What are the common impurities I might encounter besides other isomers?
A4: Besides isomeric impurities, crude dinitroxylene mixtures can contain residual starting materials, byproducts from the nitration process, and other related nitroaromatic compounds.[3]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This guide provides solutions to specific problems you may encounter during the HPLC separation of dinitroxylene isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Q: My chromatogram shows broad, overlapping peaks, or a single peak where I expect to see multiple isomer peaks. What is causing this and how can I fix it?
A: Cause: Co-elution is a common issue when separating isomers with very similar polarities and affinities for the stationary phase.[4][5] This can be due to a suboptimal choice of stationary phase, mobile phase composition, or other method parameters.
Solution Workflow:
-
Assess Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can analyze the spectra across the peak.[4][5] If the spectra are not identical, it confirms the presence of co-eluting compounds.
-
Optimize Mobile Phase Composition:
-
Isocratic Elution: If you are using an isocratic method, systematically vary the solvent strength. A weaker mobile phase will increase retention times and may improve resolution.
-
Gradient Elution: If using a gradient, try a shallower gradient to increase the separation window between closely eluting isomers.
-
-
Change the Stationary Phase:
-
C18 Columns: While widely used, standard C18 columns separate primarily based on hydrophobicity, which may not be sufficient for dinitroxylene isomers.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes. This can significantly improve the separation of aromatic isomers.
-
Diol Columns: Diol-functionalized columns can provide unique selectivity for nitroaromatic compounds through the formation of charge-transfer complexes.[6]
-
-
Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity, although it will also increase viscosity and backpressure. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.
Visualizing the HPLC Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor HPLC resolution.
Issue 2: Peak Tailing
Q: My isomer peaks are asymmetrical with a distinct "tail." What's the cause and solution?
A: Cause: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns. It can also be caused by a void in the column packing.
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.
-
Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use a Modern Column: High-purity silica columns or end-capped columns have fewer exposed silanol groups and are less prone to peak tailing.
-
Check for Column Voids: A sudden drop in pressure or a visible void at the column inlet indicates a problem with the packing. In this case, the column may need to be replaced.[7]
Troubleshooting Guide: Fractional Crystallization
This guide provides solutions for common issues encountered during the fractional crystallization of dinitroxylene isomers.
Issue 1: "Oiling Out" Instead of Crystal Formation
Q: When I cool my solution, the compound separates as an oil instead of forming crystals. Why is this happening?
A: Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt before it dissolves. It can also be caused by a high concentration of impurities that depress the melting point of the mixture.[1]
Solution:
-
Slower Cooling: Allow the solution to cool more slowly. This provides more time for nucleation and ordered crystal growth.
-
Solvent Selection: Choose a solvent with a lower boiling point.
-
Use a Co-solvent: Introduce a co-solvent in which the compound is less soluble. This can lower the overall solvating power of the solvent system and promote crystallization at a higher temperature.
-
Seed the Solution: Introduce a small seed crystal of the desired isomer to encourage nucleation.
Visualizing the Crystallization Troubleshooting Workflow:
Caption: A workflow for addressing the issue of "oiling out" during crystallization.
Issue 2: Poor Isomer Enrichment After Crystallization
Q: I've performed a crystallization, but the resulting crystals are not significantly enriched in the desired isomer. What can I do?
A: Cause: This can happen if the solubilities of the isomers are too similar in the chosen solvent, or if a eutectic mixture is forming. Co-crystallization, where both isomers are incorporated into the same crystal lattice, can also be a factor.
Solution:
-
Solvent Screening: The key to successful fractional crystallization is finding a solvent that maximizes the solubility difference between the isomers. A systematic screening of different solvents and solvent mixtures is crucial.
-
Multi-stage Crystallization: A single crystallization step may not be sufficient. A multi-stage approach, where the enriched crystals are re-crystallized, can progressively increase the purity.
-
Seeding with the Pure Isomer: If you have a small amount of the pure desired isomer, seeding the supersaturated solution can selectively induce its crystallization.[8]
-
Temperature Control: Carefully control the crystallization temperature. A small change in temperature can significantly affect the relative solubilities of the isomers.
Table 1: Solvent Selection Guide for Nitroaromatic Compounds
| Solvent Class | Examples | Properties & Considerations |
| Alcohols | Ethanol, Methanol | Good general-purpose solvents for moderately polar compounds. Ethanol-water mixtures are often effective. |
| Ketones | Acetone | Stronger solvent, good for dissolving less soluble compounds. |
| Esters | Ethyl Acetate | Medium polarity, often a good starting point for solvent screening. |
| Aromatic | Toluene | Can be effective due to interactions with the aromatic rings of the dinitroxylenes. |
| Acids | Nitric Acid (55-68%) | Has been used for the crystallization of dinitro and trinitrotoluenes.[9][10] |
Experimental Protocols
Protocol 1: HPLC Method Development for Dinitroxylene Isomer Separation
-
Column Selection:
-
Start with a Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Have a C18 column of similar dimensions available for comparison.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
-
Initial Gradient Screening:
-
Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions for the isomers.
-
-
Gradient Optimization:
-
Based on the initial screening, design a shallower gradient around the elution region of the isomers. For example, if the isomers elute between 40% and 60% B, try a gradient from 30% to 70% B over 30 minutes.
-
-
Flow Rate and Temperature:
-
Start with a flow rate of 1.0 mL/min and a column temperature of 30 °C. These can be adjusted to optimize resolution and analysis time.
-
-
Detection:
-
Use a UV detector at a wavelength where the dinitroxylene isomers have strong absorbance (e.g., 254 nm).
-
Protocol 2: Fractional Crystallization with Seeding
-
Solvent Selection:
-
Based on solubility tests, select a solvent in which the desired isomer has lower solubility than the other isomers at a reduced temperature.
-
-
Dissolution:
-
Dissolve the dinitroxylene isomer mixture in the minimum amount of the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
-
Controlled Cooling:
-
Slowly cool the solution in a controlled temperature bath.
-
-
Seeding:
-
When the solution is supersaturated (just below the temperature at which crystals would spontaneously form), add a small, pure seed crystal of the desired isomer.[8]
-
-
Crystallization:
-
Allow the solution to continue cooling slowly to promote the growth of crystals of the desired isomer.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC to determine the effectiveness of the separation.
-
References
- Google Patents. (n.d.). Purification of dinitrotoluene.
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]
-
CrystEngComm. (n.d.). Efficient solvent-controlled crystallization of pure polymorphs of 1-nitro-4-(4-nitrophenylmethylthio)benzene. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
ResearchGate. (n.d.). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes - ANALYTICAL METHODS. Retrieved from [Link]
-
ZirChrom. (n.d.). Method Development Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. Retrieved from [Link]
-
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
-
Scilit. (n.d.). Determination of dinitrotoluene isomers in sea water and industrial effluent by high-resolution electron-capture gas chromatography with a glass capillary column. Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6. Retrieved from [Link]
-
PubMed. (n.d.). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Retrieved from [Link]
-
International Labour Organization. (n.d.). DINITROTOLUENE (MIXED ISOMERS). Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of nitrotoluene isomers.
-
ResearchGate. (n.d.). Solvent-free reduction of aromatic nitro compounds with alumina-supported hydrazine under microwave irradiation. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Merck KGaA. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Retrieved from [Link]
Sources
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- 2. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
minimizing by-product formation during the nitration of xylene
<Technical Support Center: Nitration of Xylene
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-product Formation
Welcome to the Technical Support Center for the nitration of xylene. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in optimizing your nitration reactions and minimizing the formation of unwanted by-products. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and aim to provide you with scientifically sound and practical advice.
Troubleshooting Guide: Common Issues in Xylene Nitration
This section addresses specific challenges you may encounter during the nitration of xylene isomers (ortho-, meta-, and para-xylene). Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: High Levels of Dinitrated or Trinitrated By-products
You Observe: Your product analysis (e.g., via Gas Chromatography) shows significant peaks corresponding to dinitro- or trinitroxylene, leading to low yield of the desired mononitrated product.
Probable Causes & Solutions:
-
Excessive Nitrating Agent: The most common cause of over-nitration is the use of an excessive molar ratio of nitric acid to xylene.[1][2] The nitronium ion (NO₂⁺) is a potent electrophile, and any unreacted xylene in the presence of a high concentration of the nitrating agent will likely undergo further nitration.
-
High Reaction Temperature: Higher temperatures increase the reaction rate, but can also promote multiple nitrations.
-
Solution: Maintain a controlled, lower reaction temperature. For mononitration of p-xylene, a temperature of around 30°C is often effective.[4][5] For dinitration, a higher temperature of 80°C is required, and trinitration necessitates even more forcing conditions (120°C).[4][5] It is crucial to have an efficient cooling system for the reaction vessel.
-
-
Concentrated Acid Mixture: A highly concentrated mixed acid (sulfuric and nitric acid) generates a high concentration of nitronium ions, which can lead to over-nitration.
-
Solution: Adjust the concentration of the sulfuric acid. Sulfuric acid acts as a catalyst and a dehydrating agent.[6] Using a slightly less concentrated sulfuric acid can temper the reactivity of the nitrating mixture. For example, a sulfuric acid concentration of 70% has been shown to provide good selectivity for mononitration in some systems.[6]
-
Issue 2: Formation of Oxidized By-products (e.g., Phenolic Compounds, Benzaldehydes)
You Observe: The presence of colored impurities, often brown or reddish, and analytical data indicating compounds with oxygen-containing functional groups other than the nitro group. This can be accompanied by the evolution of brown fumes (nitrogen dioxide).[4][5]
Probable Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can lead to the oxidation of the methyl groups on the xylene ring or the aromatic ring itself by nitric acid.[4][5]
-
Solution: As with over-nitration, stringent temperature control is paramount. Operating at the lowest effective temperature for mononitration will significantly reduce oxidative side reactions.
-
-
Excess Nitric Acid: Nitric acid is a strong oxidizing agent, especially at higher concentrations and temperatures.
-
Prolonged Reaction Time: Leaving the reaction mixture for an extended period after the primary reaction is complete can increase the likelihood of oxidation.[4][5]
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). Once the desired conversion of xylene is achieved, quench the reaction promptly by pouring the mixture into cold water or onto ice.
-
Issue 3: Undesirable Isomer Distribution in the Mononitrated Product
You Observe: The ratio of the different mononitroxylene isomers is not as expected or desired for your application. For instance, in the nitration of o-xylene, you may obtain a higher than desired amount of 3-nitro-o-xylene compared to 4-nitro-o-xylene.
Probable Causes & Solutions:
-
Reaction Conditions: The isomer distribution is sensitive to the reaction conditions, including the composition of the nitrating agent and the reaction temperature.[8]
-
Solution: The choice of nitrating system can influence isomer ratios. While the classic mixed acid (H₂SO₄-HNO₃) system is common, other reagents can offer different selectivities.[1][2] For example, nitration of o-xylene with mixed acid typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.[1][2] Alternative methods, such as using solid acid catalysts like zeolite-β, have been explored to improve selectivity towards specific isomers.[1][2]
-
-
Steric Hindrance: The bulky nitronium ion may have difficulty accessing sterically hindered positions on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of xylene nitration and how does it lead to by-products?
A1: The nitration of xylene is an electrophilic aromatic substitution (EAS) reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of xylene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroxylene product.
By-products arise from deviations from this primary pathway. Over-nitration occurs if the mononitroxylene product undergoes a second or third EAS reaction. Oxidation happens when the strong oxidizing nature of nitric acid attacks the methyl side chains or the aromatic ring itself, especially under harsh conditions.
Q2: Which xylene isomer is the most reactive towards nitration?
A2: The reactivity of the xylene isomers towards electrophilic nitration generally follows the order: m-xylene > o-xylene > p-xylene. This is due to the directing effects of the two methyl groups. In m-xylene, both methyl groups activate the same positions (ortho and para to them), leading to a more activated ring overall.
Q3: How can I analyze the product mixture to determine the extent of by-product formation?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for separating and quantifying the different isomers of nitroxylene and any unreacted xylene.[11][12] High-performance liquid chromatography (HPLC) can also be used.[13] For real-time monitoring of the reaction, online spectroscopy techniques can be employed.[14]
Q4: Are there "greener" or safer alternatives to the traditional mixed acid nitration of xylene?
A4: Yes, research is ongoing to develop more environmentally friendly nitration processes. Some alternatives include:
-
Solid Acid Catalysts: Using solid acid catalysts like zeolites can reduce the need for corrosive liquid acids and simplify catalyst recovery and reuse.[1][2][7]
-
Alternative Nitrating Agents: Other nitrating agents such as dinitrogen pentoxide (N₂O₅) have been investigated.[15]
-
Continuous-Flow Reactors: Continuous-flow microreactors offer improved safety, better temperature control, and can lead to higher selectivity and yields compared to batch processes.[6][15][16][17] They can also significantly reduce the formation of phenolic impurities.[15][16][17]
Q5: What are the key safety precautions to take during xylene nitration?
A5: The nitration of xylene is a potentially hazardous procedure and should be performed with strict safety measures in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Buna-N or Viton), safety goggles or a face shield, and a lab coat.[18]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of xylene and nitrogen oxides.[19][20]
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly and carefully.
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Handle them with care and have appropriate spill kits available.
-
Flammability: Xylene is a flammable liquid.[21][22] Keep it away from ignition sources.[19][21][22]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Nitration of m-Xylene and Potential By-products
This diagram illustrates the primary nitration pathways for m-xylene and the subsequent reactions that can lead to dinitrated by-products.
Caption: Reaction pathways in the nitration of m-xylene.
Diagram 2: Troubleshooting Logic Flow for High Dinitration
This diagram provides a logical workflow for diagnosing and resolving issues with over-nitration.
Caption: Troubleshooting workflow for excessive dinitration.
Experimental Protocols
Protocol 1: Controlled Mononitration of p-Xylene
This protocol provides a general procedure for the selective mononitration of p-xylene.
Materials:
-
p-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 53 g (0.5 mol) of p-xylene.
-
Cool the flask in an ice bath to 10-15°C.
-
Slowly and carefully prepare the mixed acid by adding 63 g of concentrated sulfuric acid to 37 g of concentrated nitric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Add the cold mixed acid dropwise to the stirred p-xylene in the reaction flask via a dropping funnel over a period of approximately one hour. Maintain the reaction temperature between 15-20°C throughout the addition.[15]
-
After the addition is complete, continue stirring at 15-20°C for an additional 30 minutes.[15]
-
Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower aqueous layer. Wash the organic layer twice with 50 mL of cold water, followed by a wash with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitro-p-xylene.
-
Analyze the product using GC to determine the yield and purity.
Table 1: Typical Isomer Distribution in the Nitration of Xylenes with Mixed Acid
| Xylene Isomer | Mononitro Product | Typical Distribution (%) |
| o-Xylene | 3-nitro-o-xylene | 55-65% |
| 4-nitro-o-xylene | 35-45% | |
| m-Xylene | 2-nitro-m-xylene | ~15% |
| 4-nitro-m-xylene | ~85% | |
| p-Xylene | 2-nitro-p-xylene | >99% |
Note: These values are approximate and can vary based on specific reaction conditions.[1][2]
References
- Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
- US20110054219A1 - Process for the nitration of o-xylene and related compounds. (n.d.). Google Patents.
-
Xing, D., Lei, X., Fu, Y., Xu, Z., Luo, D., Chen, J., ... & Song, Q. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5208. Retrieved from [Link]
-
Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(3), 1045-1049. Retrieved from [Link]
-
How are products formed in nitration of m xylene?. (2025, March 14). Filo. Retrieved from [Link]
-
Xing, D., Lei, X., Fu, Y., Xu, Z., Luo, D., Chen, J., ... & Song, Q. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Royal Society of Chemistry. Retrieved from [Link]
-
Nitration of o-xylene in the microreactor: Reaction kinetics and process intensification. (2025, August 6). ScienceDirect. Retrieved from [Link]
-
Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
- WO2011025912A2 - Process for the nitration of o-xylene and related compounds. (n.d.). Google Patents.
-
Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (2025, August 6). (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Nitro-p-xylenes. (n.d.). MDPI. Retrieved from [Link]
-
Nitration of Nitro-p-xylene. (n.d.). ACS Publications. Retrieved from [Link]
-
Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Synthesis and Characterization of Nitro-p-xylenes. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Research on o-xylene nitration reaction process. (2024, January 9). JINSP. Retrieved from [Link]
-
Laboratory Test: Analysis of Xylenes in Air by NIOSH 1501 Method. (n.d.). LCS Laboratory Inc. Retrieved from [Link]
-
Xylene: An overview of its health hazards and preventive measures. (n.d.). PubMed Central. Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Xylene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety Data Sheet: Xylene (isomers). (2025, March 31). Carl ROTH. Retrieved from [Link]
-
(PDF) Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Study of Nitration and Oxidation in Oxynitrogen Systems. (n.d.). DTIC. Retrieved from [Link]
-
Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation, 4-nitrobenzene-1, 3. (2025, May 17). YouTube. Retrieved from [Link]
- US20030166980A1 - Process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
-
An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. (n.d.). IPIndia. Retrieved from [Link]
- US8642781B2 - Process for the nitration of O-xylene and related compounds. (n.d.). Google Patents.
-
What is the major product obtained by nitration of m-xylene?. (n.d.). Allen. Retrieved from [Link]
-
Purification of Biomolecules by AJELIS fiber sorbents. (n.d.). AJELIS. Retrieved from [Link]
-
Purification and characterization of mandelonitrile lyase from Prunus lyonii. (1986, November 1). PubMed. Retrieved from [Link]
- US8981171B2 - Process for the purification of paraxylene. (n.d.). Google Patents.
Sources
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- 7. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
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Technical Support Center: Troubleshooting Common Issues in the Analysis of Nitroaromatic Compounds
Welcome to the technical support center for the analysis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic and mass spectrometric analysis of these unique and often challenging molecules. Nitroaromatic compounds, widely used in pharmaceuticals, explosives, and industrial synthesis, present a distinct set of analytical hurdles due to their chemical properties.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common issues in your experiments.
Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thermally unstable and non-volatile nitroaromatic compounds.[2] However, achieving robust and reproducible separations can be challenging. This section addresses the most frequently encountered HPLC issues.
Q1: I'm observing significant peak tailing for my nitroaromatic analytes. What are the likely causes and how can I fix it?
A1: Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common problem that can compromise resolution and quantification.[3] For nitroaromatic compounds, especially those with basic functional groups, the primary causes are secondary interactions with the stationary phase and mobile phase pH effects.[3][4]
Causality Explained: Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface.[3] At mid-range pH values (typically > 3), these silanols can become ionized (Si-O-) and interact strongly with polar or basic analytes, leading to multiple retention mechanisms and a tailing peak shape.[3][4][5]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to suppress their ionization by lowering the mobile phase pH. Operating at a pH of 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate) will protonate the silanol groups, minimizing secondary interactions.[5][6]
-
Column Selection:
-
End-capped Columns: Utilize columns that are "end-capped," a process that chemically derivatizes many of the residual silanols to reduce their activity.[4][7]
-
Polar-Embedded Columns: Consider columns with polar-embedded phases that provide shielding of the silica surface and can offer alternative selectivity.[7]
-
-
Buffer Concentration: Increasing the buffer concentration (e.g., >20 mM) can also help to saturate the active sites on the stationary phase and improve peak shape.[5]
-
Column Flushing: If the column is old or has been exposed to complex matrices, it may be contaminated. A thorough flushing protocol with a series of strong solvents is recommended.[6]
Experimental Workflow: Optimizing Mobile Phase pH
Caption: Workflow for optimizing mobile phase pH to reduce peak tailing.
Q2: My retention times are drifting from one injection to the next. What should I investigate?
A2: Retention time instability is a critical issue that affects the reliability of peak identification and quantification. The most common culprits are related to the mobile phase, the pump, or the column temperature.[8][9]
Troubleshooting Protocol:
-
Mobile Phase Composition:
-
Pump Performance:
-
Check for leaks in the pump heads, fittings, and tubing.[9]
-
Listen for unusual noises from the pump, which could indicate worn seals or check valve issues.
-
-
Column Equilibration and Temperature:
Part 2: Gas Chromatography (GC) Troubleshooting
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile nitroaromatic compounds.[10] Key challenges include thermal stability and the need for derivatization for certain analytes.[11]
Q1: I suspect my nitroaromatic compounds are degrading in the GC inlet. How can I confirm this and what can I do to prevent it?
A1: Thermal degradation is a significant concern for many nitroaromatic compounds, especially those with multiple nitro groups, which can be thermally labile.[2][11] Degradation in the hot inlet can lead to loss of analyte, poor peak shape, and non-reproducible results.[12]
Troubleshooting Protocol:
-
Lower the Inlet Temperature: The most direct approach is to lower the injection port temperature. Experiment with decreasing the temperature in 10-20°C increments to find the lowest possible temperature that still allows for efficient volatilization of your analytes.
-
Use a Deactivated Liner: Active sites in the injection port liner can catalyze degradation.[12] Ensure you are using a high-quality, deactivated liner. If you suspect your current liner is contaminated, replace it.
-
Change Injection Technique:
-
Pulsed Splitless Injection: This technique involves increasing the pressure in the inlet during the injection, which can allow for a lower inlet temperature while still ensuring rapid transfer of the sample to the column.
-
Cold On-Column Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a hot inlet. This is ideal for highly thermally sensitive compounds.
-
Q2: Some of my nitroaromatic compounds are not volatile enough for GC analysis. What are my options?
A2: For non-volatile nitroaromatic compounds, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior.[13] Derivatization modifies the chemical structure of the analyte to make it more amenable to GC analysis.
Derivatization Strategy: Silylation
A common derivatization reaction is silylation, which replaces active hydrogens (e.g., on hydroxyl or amine groups) with a trimethylsilyl (TMS) group.
Experimental Protocol: Silylation of a Nitroaromatic Compound
-
Sample Preparation: Evaporate a measured amount of your sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.[13]
-
Reaction: Vortex the mixture and heat it at a specified temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to ensure the reaction goes to completion.[13]
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
Part 3: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective technique for the analysis of nitroaromatic compounds.[14] However, ionization efficiency and matrix effects are common challenges.[15][16]
Q1: I am experiencing low sensitivity for my neutral nitroaromatic compounds in LC-MS. How can I improve their ionization?
A1: Many nitroaromatic compounds are neutral molecules with poor ionization efficiency in common MS sources like electrospray ionization (ESI).[15][16][17] This can result in low sensitivity, making trace-level analysis difficult.[16][17]
Strategies for Enhancing Ionization:
-
Chemical Derivatization: A powerful approach is to chemically modify the nitroaromatic compound to introduce an ionizable functional group. A common method is the reduction of the nitro group to a more easily ionizable amine group.[16][17] This can be achieved using a reducing agent like ammonium formate with zinc.[16]
-
Adduct Formation: In some cases, adjusting the mobile phase to include additives that promote the formation of adducts (e.g., ammonium formate for [M+NH4]+ adducts) can enhance the MS signal.
-
Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar, neutral compounds and is generally less susceptible to ion suppression than ESI.[18]
Logical Relationship: Derivatization for Improved Sensitivity
Caption: Derivatization workflow to enhance LC-MS sensitivity for nitroaromatics.
Q2: I'm observing significant signal variability and poor accuracy, especially in complex matrices like soil or water. What is the likely cause?
A2: This is a classic symptom of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[19][20] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[18][20][21][22]
Troubleshooting Protocol for Matrix Effects:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the MS source.
-
Optimize Chromatography: Modify your HPLC gradient to achieve better separation between your analytes and the region where matrix components elute.[23]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[19][21] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[19][21]
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is free of your analyte can help to compensate for matrix effects.[19]
Data Summary: Common Analytical Techniques and Parameters
| Technique | Common Issues | Key Troubleshooting Steps | Recommended EPA Method |
| HPLC-UV | Peak Tailing, Retention Time Drift, Co-elution | Optimize mobile phase pH, use a column oven, adjust gradient | EPA Method 8330B[24] |
| GC-FID/ECD | Thermal Degradation, Poor Volatility | Lower inlet temperature, use deactivated liner, derivatization | EPA Method 609[10][25] |
| LC-MS | Poor Ionization, Ion Suppression | Derivatization, improve sample cleanup (SPE), use SIL-IS | Custom method development based on 8330B |
References
-
Method 609: Nitroaromatics and Isophorone. U.S. Environmental Protection Agency. URL: [Link]
-
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. URL: [Link]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. ResearchGate. URL: [Link]
-
EPA-EAD: 609: Nitroaromatics and Isophorone via GC with Flame Ionization De... U.S. Environmental Protection Agency. URL: [Link]
-
Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. PubMed. URL: [Link]
-
HPLC Analysis of Explosives Using EPA Method 8330. Teledyne LABS. URL: [Link]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods (RSC Publishing). URL: [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. URL: [Link]
-
Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. RSC Publishing. URL: [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. URL: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. URL: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. URL: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. URL: [Link]
-
Matrix effects, quantified by comparing the response of each compound... ResearchGate. URL: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. URL: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. URL: [Link]
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Explosives Identification – Forensic Chemistry Laboratory Manual. UNT Open Books. URL: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. URL: [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. URL: [Link]
-
Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. URL: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. URL: [Link]
-
A Simple Method for Analysis of Nitrobenzene In Aniline. URL: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. URL: [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org. URL: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL: [Link]
-
Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent. Scribd. URL: [Link]
-
Ion suppression in mass spectrometry. Semantic Scholar. URL: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH. URL: [Link]
-
A Simplified Guide to Explosives Analysis. URL: [Link]
-
GC-MS analysis of nitro compounds. SIM oo ers sensitivity and specii... ResearchGate. URL: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. URL: [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them. URL: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. URL: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. URL: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. URL: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. URL: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. URL: [Link]
-
Suggested Guide for Explosive Analysis Training. National Institute of Standards and Technology. URL: [Link]
-
Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. IChemE. URL: [Link]
-
Explosive Residue Analysis Table of Contents. FBI Laboratory Quality System Documents. URL: [Link]
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- 16. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. epa.gov [epa.gov]
- 25. NEMI Method Summary - 609 [nemi.gov]
resolving peak co-elution in chromatographic analysis of dinitrotoluenes
Technical Support Center: Chromatographic Analysis of Dinitrotoluenes
Welcome to the technical support center for the chromatographic analysis of dinitrotoluenes (DNTs). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the separation and analysis of DNT isomers. The structural similarity of these isomers often leads to analytical challenges, most notably peak co-elution. This resource provides in-depth troubleshooting advice and frequently asked questions to help you resolve these complex separation issues.
The Challenge of Dinitrotoluene Isomer Separation
Dinitrotoluene has six structural isomers (2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT), which are notoriously difficult to separate chromatographically. Their similar physical and chemical properties, such as polarity and boiling points, result in very close retention times on many standard chromatographic columns. The co-elution of 2,4-DNT and 2,6-DNT is a particularly common issue. Achieving baseline separation is critical for accurate quantification and identification, especially in fields like environmental monitoring and forensic analysis where regulatory methods must be strictly followed.[1]
Frequently Asked Questions & Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC)
Question 1: My 2,4-DNT and 2,6-DNT peaks are co-eluting on my C18 column. What is the first step to improve resolution?
Answer: Co-elution on a C18 column is a frequent problem.[2][3] The first and most impactful parameter to adjust is your mobile phase composition. Here's a systematic approach:
-
Adjust Solvent Strength: In reversed-phase HPLC, increasing the aqueous component of your mobile phase (e.g., water) will increase the retention time of the DNT isomers. This increased interaction with the stationary phase can often lead to better separation. If your peaks are eluting too quickly, there is not enough time for the column to resolve them.
-
Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol can enhance π-π interactions between aromatic analytes and phenyl-based stationary phases, which can be advantageous for separating isomers.[1]
-
Consider a Gradient Elution: If an isocratic method is failing, a shallow gradient can be very effective. A slow, targeted increase in the organic solvent concentration around the elution time of the DNT isomers can help to sharpen peaks and improve resolution.
Question 2: I've optimized my mobile phase, but I still have co-elution. What's the next logical step?
Answer: If mobile phase optimization is insufficient, your next step is to evaluate the stationary phase. The chemistry of the column is a critical factor in achieving selectivity for closely related isomers.
-
Switch to a Different Stationary Phase: A C18 column separates primarily based on hydrophobicity. For aromatic compounds like DNTs, a column with a different separation mechanism is often more effective. Consider these alternatives:
-
Phenyl-Hexyl Column: These columns offer π-π interactions in addition to hydrophobic interactions, which can significantly improve the separation of aromatic isomers.[1]
-
Diol Column: A diol-functionalized column has been shown to provide excellent resolution for DNT isomers, often outperforming both C18 and phenyl columns.[2][3][4] The hydroxyl groups on the diol stationary phase can form charge-transfer complexes with nitroaromatic compounds, leading to enhanced selectivity.[2][3][4]
-
Cyano (CN) Column: A cyano phase provides different selectivity due to dipole-dipole interactions.
-
Below is a comparison of different HPLC columns for the separation of 2,4-DNT and 2,6-DNT:
| Column Type | Typical Resolution (2,4-DNT vs. 2,6-DNT) | Primary Separation Mechanism | Reference |
| C18 | Poor (often < 1.0) | Hydrophobic Interactions | [2][3] |
| Phenyl-Hexyl | Moderate to Good | Hydrophobic & π-π Interactions | [1] |
| Diol | Excellent (> 2.0) | Charge-Transfer Complexes, H-Bonding | [2][3][4] |
Question 3: Can temperature adjustments help resolve my co-eluting DNT peaks?
Answer: Yes, adjusting the column temperature can be a useful tool, although it is often a secondary parameter to consider after mobile phase and stationary phase optimization.
-
Effect of Temperature: Increasing the temperature will generally decrease the viscosity of the mobile phase, leading to sharper peaks and shorter retention times. In some cases, changing the temperature can also alter the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C to 50°C) to see if it improves your resolution.
Gas Chromatography (GC)
Question 4: What are the recommended stationary phases for separating all six DNT isomers by GC?
Answer: The choice of stationary phase is critical in GC for resolving the DNT isomers. Non-polar phases often result in co-elution based on boiling points. More specialized phases are typically required.
-
Mid-Polarity Phases: Phases with some phenyl content, like a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), are a good starting point. However, for baseline separation of all isomers, a more polar phase is often necessary.
-
Specialized and High-Polarity Phases:
-
OV-225: This stationary phase has been successfully used for the separation of DNT isomers and other impurities in military-grade TNT.[5]
-
Polyphenylether: A phase containing polyphenylether has also demonstrated good separation for these compounds.[5]
-
Apiezon L grease: This has been used on support-coated open-tubular (SCOT) glass capillary columns for the rapid determination of DNT isomers.[6]
-
Question 5: How do I troubleshoot peak tailing for DNTs in my GC analysis?
Answer: Peak tailing in GC is often indicative of active sites in the system. Nitroaromatic compounds can be particularly susceptible to this.
-
Check the Inlet Liner: The inlet liner is a common source of activity. Ensure you are using a deactivated liner. If you see peak tailing, try replacing the liner.
-
Column Contamination: The front end of the column can become contaminated over time. Trimming a small portion (e.g., 10-15 cm) from the front of the column can often resolve the issue.
-
System Leaks: Small leaks in the system can allow oxygen to enter, which can degrade the stationary phase and create active sites. Regularly check for leaks using an electronic leak detector.
General Troubleshooting
Question 6: I see a small shoulder on my main DNT peak. Is this co-elution?
Answer: A shoulder on a peak is a strong indicator of co-elution. It suggests that another compound is eluting very close to your main analyte, resulting in incomplete separation. To confirm, you can use a diode array detector (DAD) or a mass spectrometer (MS).[7]
-
Using a DAD: A DAD can acquire UV spectra across the entire peak. If the spectra are identical from the upslope to the downslope, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting compound.[7]
-
Using an MS: Similarly, a mass spectrometer can be used to check for peak purity. If the mass spectra change across the peak, co-elution is occurring.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting co-eluting peaks in both HPLC and GC analysis of dinitrotoluenes.
Experimental Protocol: HPLC Method Development for DNT Isomer Separation
This protocol outlines a systematic approach to developing an HPLC method for the separation of dinitrotoluene isomers, starting with a standard C18 column and progressing to more selective stationary phases.
1. Initial Scoping with a C18 Column
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detector: UV at 254 nm
-
Procedure:
-
Start with an isocratic elution of 50:50 Water:Acetonitrile.
-
If peaks co-elute, decrease the acetonitrile percentage in 5% increments to increase retention.
-
If isocratic elution is unsuccessful, run a broad scouting gradient (e.g., 10% to 90% Acetonitrile over 20 minutes).
-
Based on the scouting run, design a shallower gradient around the elution time of the DNTs.
-
2. Method Optimization with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Procedure:
-
Repeat the scouting gradient from the C18 method. The use of methanol with a phenyl-hexyl column can enhance selectivity for aromatic compounds.[1]
-
Optimize the gradient based on the new elution profile. The elution order may change compared to the C18 column.
-
3. High-Resolution Separation with a Diol Column
-
Column: Diol, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Procedure:
Diagram of DNT Isomer Structures
Caption: The six structural isomers of dinitrotoluene, highlighting their close structural similarities.
References
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. National Institutes of Health. [Link]
-
Hoffsommer, J. C., & Glover, D. J. (1979). Analysis and Characterization of Military-Grade Trinitrotoluene by Gas Chromatography. Journal of Forensic Sciences, 24(4), 833-839. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,5-Dinitrotoluene on Newcrom R1 HPLC column. [Link]
-
Yilmaz, H., & Yilmaz, E. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 11(8), 1247-1255. [Link]
-
Becanova, J., Friedl, Z., & Simek, Z. (2009). Identification and determination of trinitrotoluenes and their degradation products using liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1216(33), 6126-6133. [Link]
-
Ogawa, H., Inouye, K., & Horikoshi, K. (2002). One-Step Isolation and Identification of Hydroxylamino-Dinitrotoluenes, Unstable Products from 2,4,6-Trinitrotoluene Metabolites, with Thin-Layer Chromatography and Laser Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 40(8), 441-446. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. [Link]
-
Ogawa, H., Inouye, K., & Horikoshi, K. (2002). One-Step Isolation and Identification of Hydroxylamino-Dinitrotoluenes, Unstable Products from 2,4,6-Trinitrotoluene Metabolites, with Thin-Layer Chromatography and Laser Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Phenomenex. (n.d.). Types of stationary phases in gas chromatography. [Link]
-
Phenomenex. (2014). Troubleshooting Guide. [Link]
-
Hashimoto, A., Sakino, H., Yamagami, E., & Tateishi, S. (1980). Determination of dinitrotoluene isomers in sea water and industrial effluent by high-resolution electron-capture gas chromatography with a glass capillary column. Analyst, 105(1253), 787-793. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Dworkin, J. P. (2011). Chromatographic Co-elution. In: Gargaud, M., et al. Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg. [Link]
-
Peyrou, M., et al. (2015). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(8), 1333-1342. [Link]
Sources
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- 2. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 4. research.utwente.nl [research.utwente.nl]
- 5. dl.astm.org [dl.astm.org]
- 6. Determination of dinitrotoluene isomers in sea water and industrial effluent by high-resolution electron-capture gas chromatography with a glass capillary column - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Technical Support Center: Managing Thermal Hazards in Nitroaromatic Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the safe synthesis of nitroaromatic compounds. This guide is designed for researchers, chemists, and drug development professionals who handle nitration reactions. The synthesis of nitroaromatics is a cornerstone of chemical manufacturing, vital for producing intermediates for pharmaceuticals, dyes, and polymers.[1][2][3] However, these reactions are notoriously exothermic and can pose significant thermal risks if not properly controlled.[4][5] This resource provides in-depth, practical guidance in a question-and-answer format to help you identify, understand, and mitigate these hazards effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of nitroaromatic compounds inherently hazardous?
A: The primary hazard stems from the highly exothermic nature of the nitration reaction itself.[4][5] The introduction of a nitro group onto an aromatic ring releases a significant amount of energy.[6] If this heat is not dissipated faster than it is generated, the reaction temperature will rise. This can lead to an exponential increase in the reaction rate, causing a dangerous, self-accelerating cycle known as a thermal runaway, which may result in an explosion.[7][8] Furthermore, the nitroaromatic products themselves are often thermally unstable and can decompose exothermically at elevated temperatures, adding another layer of risk.[9][10]
Q2: What is a "thermal runaway" and what are its main triggers in nitration reactions?
A: A thermal runaway is a situation where an exothermic reaction goes out of control due to a rapid, self-accelerating increase in temperature.[7] The primary triggers in nitration processes include:
-
Inadequate Cooling: The cooling system cannot remove the heat generated by the reaction.[11]
-
Rapid Reagent Addition: Adding the nitrating agent too quickly generates heat faster than the cooling system can handle.[11]
-
Agitation Failure: Poor mixing leads to localized "hot spots" with high concentrations of reactants, initiating a runaway that can propagate through the entire mixture.[11][12]
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent can accumulate. A subsequent, even minor, temperature increase can then cause all the accumulated reagent to react at once, leading to a massive exotherm.[11]
-
Contamination: Impurities can lower the decomposition temperature of the reaction mixture or the product itself.[10][13]
Q3: How do common contaminants or process deviations affect thermal stability?
A: The thermal stability of nitro compounds can be significantly reduced by contaminants.[10] For example:
-
Acids: Residual sulfuric or nitric acid from the reaction can lower the decomposition onset temperature of the final product. An incident involving dinitrotoluene contaminated with acids led to an explosion at 130°C, well below its normal decomposition temperature of 250°C.[13]
-
Bases: Alkaline conditions can dramatically decrease the thermal stability of nitroaromatics. An explosion occurred when nitrobenzene was mixed with potassium hydroxide in methanol.[13]
-
Other Contaminants: Common substances like rust (iron oxides), chlorides, and various salts can catalyze decomposition reactions.[14]
Q4: What is the role of sulfuric acid in mixed-acid nitrations?
A: While it acts as a catalyst, sulfuric acid has several other critical functions:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active nitrating species.[15]
-
Heat Sink: As it's often used in large excess, the bulk of the sulfuric acid acts as a heat sink, absorbing the energy released during the reaction and helping to moderate the temperature.[13]
-
Solvent: It helps to keep the reactants in the liquid phase.[13][16]
-
Dehydrating Agent: It sequesters the water produced during the reaction, preventing the dilution of the nitric acid and maintaining the reaction rate.[5][13]
Q5: Why are continuous flow reactors considered a safer alternative for nitration?
A: Continuous flow reactors offer significant safety advantages over traditional batch reactors for nitration:[17]
-
Superior Heat Transfer: They have a much higher surface-area-to-volume ratio, allowing for extremely efficient removal of heat and precise temperature control.[16][17]
-
Small Reaction Volume: At any given moment, only a small amount of material is in the reactor, minimizing the potential energy of a runaway event.[16][17]
-
Enhanced Mixing: The small channel dimensions ensure rapid and uniform mixing, preventing the formation of hazardous hot spots.[16] These factors significantly reduce the risk of thermal runaway and allow for reactions to be run under harsher conditions that would be unsafe in a batch process.[18]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.
This is a critical sign of a potential thermal runaway.
-
Probable Causes:
-
Immediate Actions & Solutions:
-
STOP REAGENT ADDITION: Immediately cease adding the nitrating agent.[19] This is the most critical first step.
-
MAXIMIZE COOLING: Increase the coolant flow to the maximum possible rate. If the reaction is in an ice bath, add more ice and salt.
-
CHECK AGITATION: Ensure the stirrer is functioning correctly and at a sufficient speed to maintain a vortex.
-
PREPARE FOR QUENCHING: If the temperature continues to rise despite these measures, prepare for an emergency quench. Have a large, stirred vessel of ice-water or a pre-determined quenching agent ready.
-
EMERGENCY QUENCH (Last Resort): Cautiously and slowly transfer the reaction mixture into the quenching vessel. Extreme caution is advised: diluting the mixed acid is itself a highly exothermic process. This step should only be performed as a last resort by trained personnel with appropriate safety shields and PPE.[11]
-
ALERT PERSONNEL: Inform your supervisor and follow all established laboratory emergency procedures.
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Probable Cause:
-
The evolution of nitrogen dioxide (NO₂) is a clear indicator that a decomposition reaction is occurring.[19] This is an extremely dangerous situation, as decomposition is highly exothermic and a direct precursor to thermal runaway. The cause is excessive temperature, either throughout the bulk mixture or in localized hot spots.
-
-
Immediate Actions & Solutions:
-
DO NOT INHALE: Nitrogen dioxide is highly toxic.[7] Ensure the reaction is in a well-ventilated fume hood. Do not approach without appropriate respiratory protection.
-
TREAT AS A CRITICAL EMERGENCY: The situation is severe. Immediately follow all steps outlined in Issue 1 , starting with stopping all reagent addition and maximizing cooling.
-
LOWER THE TEMPERATURE RAPIDLY: The primary goal is to get the mixture below its decomposition onset temperature as quickly as possible.
-
CONSIDER INHIBITOR/QUENCH: If a validated chemical inhibitor is part of your safety plan, add it. Otherwise, proceed with an emergency quench.
-
Issue 3: The agitator has failed.
-
Probable Cause:
-
Mechanical or electrical failure of the stirring motor.
-
The reaction mixture has become too viscous or has solidified, stalling the stirrer.
-
-
Immediate Actions & Solutions:
-
DO NOT RESTART THE AGITATOR: Restarting the agitator could suddenly mix pockets of unreacted reagents, causing a violent, instantaneous reaction.[12]
-
ASSESS THE SITUATION: If reagent has been added without stirring, assume a dangerous accumulation has occurred. The reaction is no longer under control.
-
SAFE SHUTDOWN: The safest course of action is an emergency quench. Follow the quenching protocol as described in Issue 1 . Do not attempt to salvage the reaction.
-
PREVENTATIVE MEASURES: Always monitor agitation directly (e.g., visually confirm shaft rotation), not just by the motor's power light.[12] For viscous reactions, use a powerful overhead stirrer.
Key Experimental Protocols
Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment
Before any scale-up, a reaction calorimetry study is essential to quantify the thermal risks.
-
Objective: To determine key safety parameters: total heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the rate of heat release.
-
Methodology (using an RC1-type calorimeter):
-
Calibration: Perform a solvent-only run to calibrate the heat transfer coefficient (UA) of the reactor system.
-
Charging: Charge the reactor with the aromatic substrate and solvent (e.g., sulfuric acid).
-
Isothermal Dosing: Set the reactor to the desired process temperature. Add the nitrating agent at a controlled, pre-defined rate that simulates the planned process. The calorimeter's software will continuously measure the heat evolved in real-time.[19]
-
Data Acquisition: Record the reactor temperature (Tr), jacket temperature (Tj), and dosing rate. The heat flow (Qr) is calculated from these parameters.
-
Post-Reaction Hold: After the addition is complete, maintain the reaction at the set temperature to measure any residual heat flow, ensuring the reaction has gone to completion.
-
Calculations:
-
Integrate the heat flow over time to find the total heat of reaction (ΔHr).
-
Calculate the adiabatic temperature rise: ΔTad = ΔHr / (m * Cp) , where 'm' is the total mass and 'Cp' is the specific heat capacity of the final reaction mixture.
-
Analyze the heat flow curve to determine the rate of reaction and identify any accumulation of unreacted reagent.[19]
-
-
Protocol 2: Emergency Quenching Procedure
This is a generic protocol and must be adapted to your specific process and laboratory safety rules.
-
Objective: To safely and rapidly halt a runaway reaction.
-
Prerequisites:
-
A designated quench vessel (e.g., a large, robust beaker or flask) of at least 10x the volume of the reaction.
-
The quench vessel should be in a secondary container (e.g., an ice bucket) and contain a large volume of stirred ice and water.
-
The entire setup must be behind a blast shield in a certified fume hood.
-
Full personal protective equipment (PPE) is mandatory: acid-resistant gloves, apron, and a face shield over safety goggles.
-
-
Procedure:
-
Raise the blast shield to its protective position.
-
Using a clamp or tongs, carefully lift the reaction flask.
-
Slowly and steadily pour the contents of the reaction flask into the vigorously stirred ice-water mixture in the quench vessel. NEVER add water to the acid mixture.
-
Be prepared for vigorous boiling and fuming as the concentrated acid is diluted.
-
Once the addition is complete, allow the quenched mixture to cool.
-
Follow your institution's procedures for neutralizing and disposing of hazardous waste.
-
Reference Data
The thermal stability of nitroaromatic compounds is critical for safe handling and storage. Impurities or residual acids can significantly lower these values.[10][13]
| Compound | Onset Decomposition Temp. (Tonset) | Heat of Decomposition (ΔHd) | Notes |
| Nitrobenzene | ~300-350 °C | >1050 kJ/kg | Generally stable, but stability is reduced by contaminants.[9] |
| 2-Nitrotoluene (ortho) | ~250 °C (autocatalytic) | High | Considered the most hazardous of the MNT isomers due to a much higher pressure rise rate upon decomposition.[14] |
| 4-Nitrotoluene (para) | ~300 °C | High | More stable than the ortho isomer.[20] |
| 2,4-Dinitrotoluene | ~250 °C | High | Stability is significantly depressed by the presence of nitric and sulfuric acid.[13] |
| 2,4,6-Trinitrotoluene (TNT) | ~240 °C | ~4600 kJ/kg | A known explosive; decomposition can be initiated by heat, shock, or friction.[21][22] |
Disclaimer: These are approximate values from literature and can vary based on purity, heating rate, and confinement. Always perform your own thermal analysis (e.g., DSC/TGA) on your specific materials.
Visual Guides & Workflows
Diagram 1: Emergency Response for Thermal Excursion
Caption: Decision workflow for managing a temperature excursion during nitration.
Diagram 2: Pre-Synthesis Safety Assessment Workflow
Caption: Workflow for a comprehensive safety assessment before scaling up nitration.
References
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). MDPI.
- Recent Advances in the Synthesis of Aromatic Nitro Compounds. (n.d.). ResearchGate.
- Recent advances in the synthesis of aromatic nitro compounds. (n.d.). SciSpace.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Center for Biotechnology Information.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ASM Journals.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). PDF Free Download.
- Technical Support Center: Managing Thermal Runaway in Nitration Reactions. (n.d.). Benchchem.
- Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. (n.d.).
- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.
- Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- Nitration reaction safety. (2024, June 7). YouTube.
- WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (n.d.). Beilstein Journals.
- Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications.
- Mitigating hazards during the nitration of fluorinated precursors. (n.d.). Benchchem.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2025, August 6). ResearchGate.
- Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.
- Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). National Center for Biotechnology Information.
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. (n.d.). ResearchGate.
- Adiabatic calorimetry for safety studies in nitration processes. (n.d.). ElectronicsAndBooks.
- Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. (n.d.). JoISE - STM Journals.
- Incident during nitration in a batch reactor. (n.d.). IChemE.
- Nitration reaction heat (ΔH r ), entropy (ΔS r ), and free energy (ΔG r ) at 298.15 K. (n.d.). ResearchGate.
- Review on Greener and Safer Synthesis of Nitro Compounds. (2025, August 7). ResearchGate.
- Aromatic Nitration. (n.d.). BYJU'S.
- Reduce your risk of a nitric acid incident. (2024, June 24). UW Environmental Health & Safety.
- TNT. (n.d.). Wikipedia.
- Nitration. (n.d.). Wikipedia.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Thermal Stability Characteristics of Nitroaromatic Compounds. (1986, September 15). DTIC.
- Understanding Runaway Reactions and Their Safety Implications. (2024, September 18).
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Working with Hazardous Chemicals.
- Continuous flow nitration in miniaturized devices. (2014, February 14). National Center for Biotechnology Information.
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Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimethyl-1,3-dinitrobenzene in Aqueous Media
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1,3-dinitrobenzene. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of its poor solubility in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic physicochemical properties of this compound?
This compound, also known as 2,6-dinitro-p-xylene, is a yellow crystalline solid.[1] Structurally, it is a derivative of benzene with two methyl groups and two nitro groups. The presence of the nitro groups makes the molecule polar, yet the overall aromatic structure contributes to its hydrophobic nature, leading to very low solubility in water. One of the isomers, 2,6-dinitro-p-xylene, is noted for its low solubility in cold ethyl alcohol.[2]
Q2: Why is this compound so poorly soluble in water?
The low aqueous solubility is a result of its molecular structure. The non-polar benzene ring and methyl groups dominate the molecule's character, leading to unfavorable interactions with polar water molecules. While the nitro groups are polar, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. In this case, the strong hydrogen bonding network of water is not sufficiently disrupted and reformed around the this compound molecules to favor dissolution.
Q3: What are the initial steps I should take when encountering solubility issues?
Before exploring advanced solubilization techniques, ensure the following:
-
Purity of the compound: Impurities can sometimes affect solubility. Verify the purity of your this compound.
-
Particle size: Smaller particles have a larger surface area, which can increase the rate of dissolution, although it may not significantly affect the equilibrium solubility.[3] Consider micronization if you are working with a solid form.
-
Temperature: For most solids, solubility increases with temperature. Gentle heating of the solvent can be a simple first step, but be mindful of the compound's stability at elevated temperatures.
-
Agitation: Ensure adequate mixing or sonication to facilitate the dissolution process.
Q4: Are there any immediate safety concerns I should be aware of when handling this compound?
Yes, dinitrobenzene compounds are classified as toxic and may be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] They can also cause damage to organs through prolonged or repeated exposure and are very toxic to aquatic life.[5][6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for detailed safety information.[6][7]
II. Troubleshooting Guides: Step-by-Step Solubilization Protocols
This section provides detailed protocols for various techniques to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the tolerance for excipients, and the downstream application.
Guide 1: Co-Solvency Approach
The use of co-solvents is a common and effective method to increase the solubility of hydrophobic compounds.[8][9] Co-solvents reduce the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.[9]
Causality: By mixing water with a miscible organic solvent, you create a solvent system with a polarity intermediate between that of water and the organic solvent. This "tuned" polarity is more favorable for solvating the hydrophobic this compound molecule.
Experimental Protocol:
-
Select a Co-solvent: Common water-miscible organic solvents include ethanol, methanol, isopropanol, acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). The choice will depend on your experimental constraints, including cell toxicity if applicable.
-
Initial Solubility Test:
-
Prepare a series of vials with a small, known amount of this compound.
-
To each vial, add a different co-solvent to determine in which it is most soluble.
-
-
Prepare Co-solvent Mixtures:
-
Create a range of co-solvent/water mixtures (e.g., 10%, 25%, 50%, 75% v/v of the chosen co-solvent in water).
-
-
Determine Solubility in Mixtures:
-
Add a known excess of this compound to a fixed volume of each co-solvent mixture.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Select the Optimal Mixture: Choose the co-solvent mixture that provides the desired solubility with the lowest possible concentration of the organic solvent to minimize potential adverse effects in your system.
Data Presentation: Solubility of 1,3-Dinitrobenzene (as a reference) in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 0.0068 | 13 |
| Ethanol (96%) | 3.5 | 20.5 |
| Methanol | 6.75 | 20.5 |
| Acetone | 72.365 | 15 |
| Chloroform | 32.4 | 17.6 |
| Diethyl Ether | 9.4 | 15 |
| Benzene | 39.45 | 18.2 |
| Toluene | 30.66 | 16.2 |
| Ethyl Acetate | 36.27 | 18.2 |
| Pyridine | 106.2 | 20 |
Data for 1,3-dinitrobenzene, the parent compound, is provided for illustrative purposes.[10] The solubility of this compound will differ but is expected to follow similar trends of being poorly soluble in water and more soluble in organic solvents.
Visualization of Co-Solvency Workflow
Caption: Workflow for determining optimal co-solvent conditions.
Guide 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility.[11][12]
Causality: The hydrophobic core of the micelle provides a favorable environment for the non-polar this compound, sequestering it from the aqueous bulk phase. The hydrophilic shell of the micelle ensures that the entire micelle-solute complex remains dispersed in water.
Experimental Protocol:
-
Choose a Surfactant:
-
Non-ionic: Tween® series (e.g., Tween® 80), Triton™ X-100. Generally less harsh on biological systems.
-
Anionic: Sodium dodecyl sulfate (SDS).
-
Cationic: Cetyltrimethylammonium bromide (CTAB).
-
The choice depends on the experimental system's tolerance and potential interactions.
-
-
Determine the Critical Micelle Concentration (CMC): If the CMC of the chosen surfactant under your experimental conditions (e.g., buffer, temperature) is not known, it should be determined. This is the concentration at which micelle formation begins, and solubilization will significantly increase.[11]
-
Prepare Surfactant Solutions: Create a series of surfactant solutions in your aqueous medium at concentrations above the CMC.
-
Solubilization Assay:
-
Add an excess of this compound to each surfactant solution.
-
Equilibrate the mixtures for 24-48 hours with constant agitation.
-
Remove the undissolved solid by centrifugation or filtration (using a filter that does not bind the surfactant or the compound).
-
Quantify the concentration of the dissolved compound in the clear supernatant or filtrate.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the surfactant concentration. A linear increase in solubility is typically observed above the CMC.[12]
Visualization of Surfactant-Mediated Solubilization
Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic "guest" molecule is encapsulated within the "host" cyclodextrin cavity.[13][14]
Causality: The hydrophobic cavity of the cyclodextrin provides a thermodynamically favorable environment for the non-polar this compound molecule, effectively shielding it from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures that the entire complex is water-soluble.
Experimental Protocol:
-
Select a Cyclodextrin:
-
β-cyclodextrin: Commonly used, but has relatively low aqueous solubility itself.
-
γ-cyclodextrin: Has a larger cavity, which may be suitable for aromatic compounds.[2]
-
Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have significantly higher aqueous solubility and are often more effective.
-
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples at a constant temperature for an extended period (e.g., 48-72 hours) with continuous agitation.
-
After equilibration, filter the suspensions to remove the undissolved solid.
-
Determine the concentration of dissolved this compound in each filtrate.
-
-
Data Analysis and Complex Formation:
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration.
-
The shape of the phase solubility diagram will indicate the stoichiometry of the inclusion complex (e.g., 1:1, 1:2).
-
This data will allow you to determine the amount of cyclodextrin needed to solubilize a specific amount of your compound.
-
Visualization of Cyclodextrin Inclusion
Caption: Formation of a soluble inclusion complex.
Guide 4: Nanoformulation Strategies
For applications requiring sustained release or targeted delivery, nanoformulation can be a powerful approach to improve both solubility and bioavailability.[15]
Causality: By encapsulating or dispersing the hydrophobic drug into nanoparticles, its effective solubility in aqueous media is increased.[15] The small size of the nanoparticles also enhances their dissolution rate.[3]
Common Nanoformulation Techniques:
-
Nanoprecipitation (Solvent Displacement):
-
Dissolve this compound and a carrier polymer (e.g., PLGA) in a water-miscible organic solvent.
-
Inject this organic solution into an aqueous solution (the anti-solvent) under stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.[15]
-
The organic solvent is then removed by evaporation.
-
-
Solvent Evaporation:
-
Dissolve the compound and a polymer in a volatile organic solvent that is immiscible with water.
-
Emulsify this organic phase in an aqueous phase containing a surfactant to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent, causing the polymer and encapsulated drug to solidify into nanoparticles.[15]
-
Self-Validating System: In all protocols, it is crucial to characterize the resulting formulation. For nanoformulations, this includes measuring particle size, polydispersity index (PDI), zeta potential, and drug loading/encapsulation efficiency. These parameters will validate the success of the formulation and ensure reproducibility.
III. Concluding Remarks
Overcoming the solubility challenges of this compound in aqueous media requires a systematic approach. By understanding the underlying physicochemical principles and applying the appropriate solubilization techniques, researchers can successfully prepare solutions suitable for their experimental needs. We recommend starting with simpler methods like co-solvency and progressing to more complex strategies such as cyclodextrin complexation or nanoformulation as required. Always prioritize the safety precautions associated with handling dinitrobenzene compounds.
References
-
Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available at: [Link]
-
Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Graphical Abstract. Available at: [Link]
-
Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. RSC Publishing. Available at: [Link]
-
Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization of 6A,6B-Bis-O-[p-(allyloxy)phenyl]. ACS Publications. Available at: [Link]
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This compound. Stenutz. Available at: [Link]
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Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. PMC - PubMed Central. Available at: [Link]
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Nanocrystals as a master key to deliver hydrophobic drugs via multiple administration routes. Queen's University Belfast. Available at: [Link]
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Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. LinkedIn. Available at: [Link]
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Synthesis and Characterization of Nitro-p-xylenes. PMC - NIH. Available at: [Link]
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This compound. PMC - NIH. Available at: [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
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Enhancing solubility of poorly soluble drugs using various techniques. ResearchGate. Available at: [Link]
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1,3-Dinitrobenzene. Grokipedia. Available at: [Link]
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Dinitrobenzene. Merck Index. Available at: [Link]
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1,3-dinitrobenzene. Chemistry and toxicology. Available at: [Link]
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Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI. Available at: [Link]
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Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Toxicity of Dinitrotoluene Isomers
This guide provides an in-depth, objective comparison of the toxicological profiles of dinitrotoluene (DNT) isomers. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct toxic properties of these compounds, moving beyond mere data tabulation to explain the causal relationships behind their varied biological effects.
Introduction to Dinitrotoluenes
Dinitrotoluene is a nitroaromatic compound with six possible positional isomers.[1] It is not found naturally in the environment but is produced through the nitration of toluene.[2] Technical-grade DNT (TG-DNT) is a mixture primarily composed of 2,4-DNT (approximately 76.5%) and 2,6-DNT (approximately 18.8%), with smaller amounts of 2,3-, 2,5-, 3,4-, and 3,5-DNT.[3] DNTs are crucial chemical intermediates, mainly used in the production of toluene diisocyanate for manufacturing polyurethane foams, as well as in the creation of dyes and explosives.[1][3] Due to their widespread use, DNTs are common contaminants in soil and groundwater near manufacturing facilities.[4]
The toxicological properties of DNTs vary significantly among the isomers, a critical consideration for risk assessment and the development of safety protocols. This guide will dissect these differences, focusing on key toxicological endpoints supported by experimental evidence.
Comparative Toxicity Analysis
The toxicity of DNT isomers manifests through various mechanisms and affects multiple organ systems. The primary targets include the hematopoietic (blood), nervous, reproductive, and hepatic (liver) systems.[5]
Oral LD50 values, which represent the dose lethal to 50% of a test population, provide a standardized measure of acute toxicity. Across animal studies, DNT isomers are classified as moderately to highly toxic.[6][7]
A notable study in rats and mice demonstrated isomer-specific differences in acute toxicity. For instance, 3,5-DNT was identified as the most acutely toxic isomer in a 14-day study with male Sprague-Dawley rats, causing weight loss and mortality within three days.[8][9] In contrast, the oral LD50 for 2,4-DNT in male mice is significantly higher, indicating lower acute toxicity.[10]
Table 1: Comparative Oral LD50 Values of DNT Isomers
| Isomer | Species | Sex | Oral LD50 (mg/kg) | Reference |
| 2,4-DNT | Rat | Male | 568 | [11] |
| Rat | Female | 650 | [11] | |
| Mouse | Male | 1954 | [11] | |
| Mouse | Female | 1340 | [11] | |
| 2,6-DNT | Rat | Male | 535 | [11] |
| Rat | Female | 795 | [11] | |
| Mouse | Male | 621 | [11] | |
| Mouse | Female | 807 | [11] | |
| 3,5-DNT | Rat | Female | 216 | [10] |
This table summarizes acute toxicity data, highlighting the variability among isomers and species.
Common signs of acute DNT toxicity across isomers include cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), anemia, and neurotoxic effects such as muscular incoordination and central nervous system depression.[6][8][11]
The carcinogenic potential of DNT isomers has been a primary focus of toxicological research, with significant differences observed among them. The U.S. Environmental Protection Agency (EPA) has classified the mixture of 2,4- and 2,6-DNT as a Class B2 (probable human) carcinogen.[6] The International Agency for Research on Cancer (IARC) classifies 2,4- and 2,6-DNT as Group 2B carcinogens (possibly carcinogenic to humans).[12]
2,6-Dinitrotoluene (2,6-DNT): This isomer is recognized as a potent hepatocarcinogen (liver carcinogen) in animal models.[6][13] The carcinogenicity of technical-grade DNT is largely attributed to the presence of 2,6-DNT.[3][6]
2,4-Dinitrotoluene (2,4-DNT): While also demonstrating carcinogenic activity, 2,4-DNT is generally considered a weaker carcinogen than the 2,6-isomer.[13] It has been shown to act as a tumor promoter.[11]
Other Isomers: There is inadequate evidence to classify the carcinogenicity of other isomers like 3,5-DNT in experimental animals.[12][13]
The mechanism of DNT-induced cancer is linked to its metabolic activation, which will be discussed in a later section.
Genotoxicity assays are crucial for understanding the carcinogenic potential of a chemical by assessing its ability to damage genetic material (DNA). Studies have shown that the genotoxicity of DNT isomers correlates with their carcinogenic activity.[13]
In vivo studies using the Comet assay to detect DNA damage in rat liver cells have provided clear distinctions among the isomers.[3] Treatment with 2,6-DNT induced significant DNA damage in liver tissue, the primary target organ for its carcinogenic effects.[3][4] In contrast, 2,4-DNT and the minor isomers (2,3-, 2,5-, 3,4-, and 3,5-DNT) did not show genotoxic activity in the liver under the same test conditions.[3][4]
It's important to note that in vitro genotoxicity assays have produced conflicting results, often failing to predict the potent carcinogenic activity of DNT isomers.[4][14] This discrepancy highlights the critical role of metabolic activation within a whole organism, a process not always replicated in cell culture systems.[14]
Exposure to certain DNT isomers has been linked to adverse effects on the male reproductive system.[11]
Studies in rats have shown that exposure to 2,4-DNT, 2,6-DNT, and 3,5-DNT can lead to decreased testes mass and degenerative histopathological changes.[8] Specifically, 2,4-DNT has been shown to adversely affect reproductive performance in male rats at high doses, leading to a decrease in the number of successful pregnancies.[15] Animal studies have demonstrated that technical-grade DNT and 2,6-DNT can cause testicular atrophy and decreased or absent sperm production in multiple species.[11]
Developmental studies in animals have also shown that offspring of mothers exposed to DNTs during pregnancy may exhibit anemia and nervous system damage at birth, mirroring effects seen in adult animals.[16]
The toxicity of DNTs, particularly their carcinogenicity and genotoxicity, is not inherent to the parent compounds but is a result of their metabolic activation.[4][14] This multi-step process involves both mammalian and gut microbial enzymes.
The proposed mechanism suggests an initial metabolic step in the liver, followed by nitro-reduction by intestinal microflora, and subsequent further activation back in the liver to produce genotoxic metabolites.[11] This complex pathway explains why in vitro tests, which often lack the complete metabolic machinery of a whole organism, can fail to detect the genotoxic potential of DNTs.[14]
The hydroxylamine metabolite, such as 4-hydroxylamino-2,6-dinitrotoluene derived from 2,4,6-trinitrotoluene (TNT), is believed to be a key reactive intermediate responsible for hematotoxicity by inducing methemoglobin formation and oxidative stress.[17]
Experimental Protocol: Ames Test for Mutagenicity of Nitroaromatic Compounds
The Ames test, or Salmonella/microsome mutagenicity assay, is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. The following is a generalized protocol adapted for testing nitroaromatic compounds like DNT isomers, which often require specific bacterial strains and metabolic activation systems.
Objective: To determine if DNT isomers can induce point mutations in specific strains of Salmonella typhimurium.
Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine (require it for growth) and are plated on a medium with a minimal amount of histidine. Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize their own histidine and form visible colonies.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, which is sensitive to frameshift mutagens, and TA100, which is sensitive to base-pair substitution mutagens). Nitroreductase-overproducing strains may be considered for nitroaromatics.
-
Test DNT isomers dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction (a post-mitochondrial supernatant from homogenized rat liver, containing metabolic enzymes).
-
Cofactor solution (e.g., NADP+ and glucose-6-phosphate).
-
Molten top agar.
-
Minimal glucose agar plates.
-
Positive and negative controls.
Methodology:
-
Preparation of S9 Mix (for metabolic activation):
-
On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice. This mixture simulates the metabolic processes of the liver.
-
-
Plate Incorporation Assay:
-
In a sterile test tube, add the following in order:
-
0.1 mL of an overnight culture of the Salmonella tester strain.
-
0.1 mL of the test DNT isomer solution at various concentrations.
-
0.5 mL of the S9 mix (for assays with metabolic activation) or a buffer solution (for assays without metabolic activation).
-
-
Vortex the mixture gently and pre-incubate at 37°C for 20-30 minutes.
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube.
-
Vortex briefly and pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
-
Causality and Self-Validation:
-
Why use S9? The inclusion of the S9 fraction is critical because, as established, DNTs require metabolic activation to become genotoxic.[11] Running parallel experiments with and without S9 helps to determine if the parent compound or its metabolites are responsible for any observed mutagenicity.
-
Why specific strains? Different bacterial strains detect different types of mutations. Using a panel of strains provides a more comprehensive assessment of a compound's mutagenic potential.
-
Self-Validating System: The protocol includes both negative (solvent only) and positive controls (a known mutagen for the specific strain). The negative control establishes the baseline spontaneous reversion rate, while the positive control confirms that the assay system is working correctly. A valid experiment requires a low spontaneous reversion rate and a strong positive response in the control plates.
Visualizations
Caption: Proposed metabolic activation pathway for Dinitrotoluene (DNT) leading to genotoxicity.
Caption: Workflow diagram for the Ames Test plate incorporation assay.
Conclusion
The toxicological profiles of dinitrotoluene isomers are distinct and highly dependent on their chemical structure. Key takeaways include:
-
2,6-DNT is the most significant isomer of concern regarding carcinogenicity and genotoxicity, primarily targeting the liver.[3][4][13]
-
3,5-DNT exhibits high acute toxicity in animal models.[8][9]
-
The toxicity of DNTs is intrinsically linked to a complex metabolic activation pathway involving both host and microbial enzymes, a factor that must be considered in the design of toxicological assays.[11][14]
-
While 2,4-DNT is the most abundant isomer in technical-grade mixtures, its carcinogenic potency is considered weaker than that of 2,6-DNT.[13]
This comparative guide underscores the necessity of isomer-specific analysis in toxicology. For professionals in drug development and chemical safety, understanding these differences is paramount for accurate risk assessment and the development of targeted safety and handling protocols.
References
-
Lent, E. M., Crouse, L. C., Quinn, M. J., Jr, & Wallace, S. M. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation research, 742(1-2), 54–60. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-14-006. [Link]
-
U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1985). Current Intelligence Bulletin 44: Dinitrotoluenes (DNT). DHHS (NIOSH) Publication No. 85-109. [Link]
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-17-003. [Link]
-
U.S. Army Medical Research and Development Command. (2009). Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. [Link]
-
U.S. Environmental Protection Agency. (2002). Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2): Chapter 7 (2,4- and 2,6-Dinitrotoluene). [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2001). SIDS Initial Assessment Report for Dinitrotoluene (isomers mixture). [Link]
-
Lent, E. M., Crouse, L. C., Quinn, M. J., Jr, & Wallace, S. M. (2012). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. International journal of toxicology, 31(2), 143–157. [Link]
-
PubMed. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 54-60. [Link]
-
Rickert, D. E., Butterworth, B. E., & Popp, J. A. (1984). Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism. CRC critical reviews in toxicology, 13(3), 217–234. [Link]
-
Obiakor, P., et al. (2012). Cytotoxicity of Dinitrotoluenes (2,4-DNT, 2,6-DNT) to MCF-7 and MRC-5 Cells. Journal of Environmental & Analytical Toxicology. [Link]
-
Semantic Scholar. (1984). Dinitrotoluene: acute toxicity, oncogenicity, genotoxicity, and metabolism. CRC Critical Reviews in Toxicology. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Dinitrotoluenes. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrotoluene. [Link]
-
ResearchGate. (2014). Environmental Toxicology and Health Effects Associated with Dinitrotoluene Exposure. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrotoluenes. [Link]
-
ResearchGate. (2012). Comparison of the Repeated Dose Toxicity of Isomers of Dinitrotoluene. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Dinitrotoluenes (DNTs). [Link]
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Delaware Health and Social Services. (2015). 2,4- and 2,6-DINITROTOULENE. [Link]
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National Center for Biotechnology Information (NCBI). (2016). Table 3-10, Genotoxicity of Dinitrotoluene Isomers In Vivo - Toxicological Profile for Dinitrotoluenes. [Link]
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Kong, A. N., Yu, R., & Lei, X. (2000). Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity. Drug metabolism and disposition: the biological fate of chemicals, 28(9), 1086–1091. [Link]
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Shemer, B., et al. (2018). Aerobic Transformation of 2,4-Dinitrotoluene by Escherichia coli and Its Implications for the Detection of Trace Explosives. Applied and Environmental Microbiology, 84(6). [Link]
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Regulations.gov. (2007). Drinking Water Health Advisory for Dinitrotoluenes. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Dinitrotoluenes. [Link]
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Soares, E. R., & Lock, L. F. (1985). Reproductive toxicity and lack of dominant lethal effects of 2,4-dinitrotoluene in the male rat. Drug and chemical toxicology, 8(4), 265–280. [Link]
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ResearchGate. (2016). Metabolic activation of 2,4,6-trinitrotoluene; A case for ROS-induced cell damage. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrotoluenes. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2016). ToxGuide for Dinitrotoluenes. [Link]
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Tchounwou, P. B., et al. (2004). Environmental toxicology and health effects associated with dinitrotoluene exposure. Reviews on environmental health, 19(3-4), 283–306. [Link]
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A Guide to the Spectroscopic Analysis and Structural Confirmation of 2,5-Dimethyl-1,3-dinitrobenzene
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural confirmation of 2,5-dimethyl-1,3-dinitrobenzene. While direct spectroscopic data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous compounds to present a robust workflow for its characterization. This approach serves as a practical guide for researchers, scientists, and professionals in drug development and chemical synthesis for the structural elucidation of similar substituted aromatic compounds.
Introduction: The Importance of Unambiguous Structural Confirmation
This compound, a derivative of p-xylene, is a compound of interest in various chemical research areas. Its synthesis via the nitration of p-xylene can potentially yield other isomers.[1][2] Therefore, the definitive confirmation of the 1,3-dinitro substitution pattern on the 2,5-dimethylbenzene scaffold is of paramount importance for quality control, reaction optimization, and further application. This guide will detail how a combination of spectroscopic techniques, underpinned by solid-state structural data, can provide unequivocal proof of structure.
Foundational Structural Evidence: Single-Crystal X-ray Diffraction
The bedrock of structural confirmation for crystalline solids lies in single-crystal X-ray diffraction. For this compound, the crystal structure has been determined, providing a definitive three-dimensional arrangement of its atoms.[1][2][3]
Key Structural Features from Crystallographic Data:
-
Molecular Formula: C₈H₈N₂O₄[2]
-
Substitution Pattern: The crystallographic data unequivocally confirms the presence of two nitro groups at positions 1 and 3, and two methyl groups at positions 2 and 5 of the benzene ring.
-
Molecular Geometry: The nitro groups are rotated relative to the plane of the benzene ring, with dihedral angles of approximately 44.5° and 31.7°.[3]
This crystallographic data serves as the ultimate reference against which all spectroscopic data should be correlated.
Spectroscopic Workflow for Structural Elucidation
The following sections outline the expected spectroscopic signatures for this compound and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.
Predicted ¹H NMR Spectrum:
Based on the structure of this compound, the following proton signals are anticipated:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.5 | Singlet | 1H | Ar-H (at C4) | The proton at C4 is deshielded by the two adjacent nitro groups. |
| ~ 7.5 - 8.0 | Singlet | 1H | Ar-H (at C6) | The proton at C6 is deshielded by the adjacent nitro group and ortho to a methyl group. |
| ~ 2.6 | Singlet | 3H | -CH₃ (at C2) | Protons of the methyl group at C2. |
| ~ 2.4 | Singlet | 3H | -CH₃ (at C5) | Protons of the methyl group at C5. |
Comparative Analysis:
-
1,3-Dinitrobenzene: Exhibits three aromatic signals, demonstrating the different chemical environments of the aromatic protons.[4] The deshielding effect of the nitro groups is evident in the downfield chemical shifts.
-
2,5-Dimethylnitrobenzene: The presence of methyl groups and a single nitro group leads to a more complex splitting pattern in the aromatic region.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 30° pulse width, 2-5 second relaxation delay, 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Logical Flow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR based structural elucidation.
Predicted ¹³C NMR Spectrum:
The molecule has 8 distinct carbon atoms, and therefore, 8 signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 - 152 | C-NO₂ (at C1, C3) | Carbons directly attached to the electron-withdrawing nitro groups are significantly deshielded. |
| ~ 135 - 145 | C-CH₃ (at C2, C5) | Quaternary carbons attached to methyl groups. |
| ~ 120 - 130 | Ar-C (at C4, C6) | Aromatic carbons bearing a hydrogen atom. |
| ~ 15 - 20 | -CH₃ | Methyl carbons. |
Comparative Analysis:
-
1,3-Dinitrobenzene: Shows signals for the carbon atoms attached to the nitro groups at around 148 ppm, and other aromatic carbons at different chemical shifts, confirming the significant deshielding effect.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband probe.
-
-
Data Acquisition:
-
Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30-45° pulse width, 2-second relaxation delay, 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Predicted IR Spectrum:
IR spectroscopy is excellent for identifying the key functional groups present in this compound.
| Predicted Frequency (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (methyl) |
| 1550 - 1520 | NO₂ asymmetric stretch |
| 1350 - 1330 | NO₂ symmetric stretch |
| 1600 - 1450 | C=C stretch (aromatic) |
| 850 - 750 | C-H bend (out-of-plane) |
The most characteristic peaks will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups.
Comparative Analysis:
-
1,3-Dinitrobenzene: The IR spectrum of 1,3-dinitrobenzene clearly shows the characteristic strong NO₂ stretching bands.[7]
-
Dinitro Compounds: In general, dinitro compounds exhibit two strong characteristic bands for the nitro groups.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Workflow for Spectroscopic Analysis
Caption: Integrated workflow for spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Predicted Mass Spectrum:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion |
| 196 | [M]⁺˙ (Molecular Ion) |
| 179 | [M - OH]⁺ |
| 166 | [M - NO]⁺ |
| 150 | [M - NO₂]⁺ |
| 120 | [M - NO₂ - NO]⁺ |
The molecular ion peak at m/z 196 would confirm the molecular formula C₈H₈N₂O₄. The fragmentation pattern, particularly the loss of nitro groups, would be characteristic of a dinitroaromatic compound.
Comparative Analysis:
-
2,6-Dinitrotoluene: This isomer of dinitrotoluene shows a clear molecular ion and fragmentation patterns involving the loss of nitro and methyl groups.[9]
-
1,3-Dinitrobenzene: The mass spectrum of 1,3-dinitrobenzene also shows a prominent molecular ion and characteristic losses of the nitro groups.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Inlet: Gas chromatography (GC) or direct infusion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Alternative and Complementary Analytical Techniques
While the combination of NMR, IR, and MS provides comprehensive structural information, other techniques can be used for confirmation and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and for separating it from any isomers or impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate volatile isomers and obtain their mass spectra simultaneously.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical and molecular formula.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry is essential for confirming this structure in solution and for routine quality control. By comparing the predicted spectral data with that of known analogous compounds, a high degree of confidence in the structure can be achieved. The experimental protocols outlined in this guide provide a robust framework for researchers to perform a thorough spectroscopic analysis of this and other related substituted aromatic compounds.
References
-
Johnston, D. H., & Crather, H. M. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2276–o2277. [Link]
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Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dinitrobenzene. PubChem. Retrieved from [Link]
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NIST. (n.d.). Benzene, 2-methyl-1,3-dinitro-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dinitro-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of dinitro compound... ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-1,3-dinitrobenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2,5-Dimethyl-1,3-dinitrobenzene, a key nitroaromatic compound, often plays a role as a synthetic intermediate. Its accurate measurement is critical for ensuring process control, product quality, and safety. This guide, designed for the discerning scientist, provides an in-depth comparison of analytical methodologies for the validation of this compound quantification, underpinned by field-proven insights and adherence to rigorous scientific principles.
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for the intended purpose. This process is not merely a checklist of experiments but a systematic evaluation of a method's performance characteristics. For a compound like this compound, where precise quantification can directly impact downstream processes and final product specifications, a thoroughly validated analytical method is non-negotiable.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. For this compound, two chromatographic techniques stand out as primary candidates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Coupled with Ultraviolet (UV) detection, it offers a robust and cost-effective solution for the quantification of aromatic compounds containing chromophores, such as the nitro groups in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent choice for trace-level analysis and impurity profiling.
The following table provides a comparative overview of these two techniques for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with detection by mass analysis. |
| Applicability | Highly suitable for non-volatile and thermally stable compounds. | Ideal for volatile or semi-volatile compounds. |
| Specificity | Good, based on chromatographic retention time and UV spectrum. | Very high, based on retention time and mass fragmentation pattern. |
| Sensitivity | Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Can achieve picogram (pg) to femtogram (fg) levels of detection. |
| Sample Preparation | Generally involves dissolution in a suitable solvent and filtration. | May require extraction and derivatization for non-volatile samples. |
| Instrumentation Cost | Moderate | High |
The Blueprint for Validation: A Step-by-Step Approach
A comprehensive validation protocol for an analytical method should be established and followed meticulously. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a framework for this process.[1][2]
Caption: A generalized workflow for the validation of an analytical method.
A Deeper Dive into Validation Parameters
The following sections detail the key validation parameters and provide expected performance characteristics for both HPLC-UV and GC-MS methods for the quantification of this compound. These are based on established practices for similar nitroaromatic compounds.[3][4][5]
Table 1: Comparison of Expected Validation Parameters for HPLC-UV and GC-MS Methods
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% (for assay) |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | S/N ratio ≥ 10:1 |
| Specificity | High | Very High | No interference from blank, placebo, or degradation products. |
| Robustness | High | Moderate | %RSD of results should be within acceptable limits after minor variations in method parameters. |
Experimental Protocols: A Practical Guide
Protocol 1: Reversed-Phase HPLC-UV Method
This method is designed for the quantification of this compound in a drug substance or formulation.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the nitroaromatic structure).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method
This protocol is suitable for the trace-level quantification of this compound and for impurity profiling.
1. Instrumentation and Chromatographic Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-350. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare serial dilutions in the same solvent to cover the expected concentration range of the samples.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
Ensuring Method Specificity: The Role of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of validation for stability-indicating methods.[7][8] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method is then used to demonstrate that it can effectively separate the intact analyte from these degradants, thus proving its specificity.
Caption: A workflow for conducting forced degradation studies.
A successful forced degradation study will show that the analytical method can resolve the peak for this compound from any peaks corresponding to its degradation products, ensuring that the method is "stability-indicating."
Conclusion: A Foundation for Reliable Analysis
The validation of analytical methods for the quantification of this compound is a scientifically rigorous process that underpins the quality and reliability of analytical data. While a specific, pre-validated method may not be universally available, the principles and protocols outlined in this guide provide a comprehensive framework for the development and validation of robust HPLC-UV and GC-MS methods. By adhering to the principles of scientific integrity, leveraging established guidelines, and meticulously executing validation experiments, researchers can ensure that their analytical data is accurate, precise, and fit for its intended purpose in the demanding environment of pharmaceutical and chemical analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
-
Forced degradation products: Topics by Science.gov. Science.gov. Available from: [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. Available from: [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
Separation of 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar. Available from: [Link]
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Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. PubMed. Available from: [Link]
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A Comparative Guide to 2,5-Dimethyl-1,3-dinitrobenzene and 2,4-Dinitrotoluene in Industrial Applications
For researchers, scientists, and professionals in drug development and chemical synthesis, the selection of appropriate chemical intermediates is paramount to ensuring the efficacy, safety, and scalability of a process. This guide provides an in-depth technical comparison of two nitroaromatic compounds: 2,5-Dimethyl-1,3-dinitrobenzene and the widely used 2,4-dinitrotoluene (2,4-DNT). While both are dinitro-aromatic compounds, their distinct structural differences lead to divergent industrial applications and performance characteristics.
Introduction: A Tale of Two Nitroaromatics
2,4-Dinitrotoluene is a well-established and extensively produced chemical intermediate, primarily serving as a precursor in the synthesis of toluene diisocyanate (TDI), a key component in the production of polyurethane foams.[1][2] Its applications also extend to the explosives industry, where it is used as a precursor to trinitrotoluene (TNT) and as a plasticizer, deterrent coating, and burn rate modifier in propellants.[1][2]
In contrast, this compound, derived from the nitration of p-xylene, is a less common compound with more niche applications.[3][4] While it is mentioned in the context of being a synthetic intermediate and a component of energetic materials, its large-scale industrial use is not as prominent as that of 2,4-DNT.[4][5] This guide will delve into the known properties and applications of both compounds to provide a clear comparative framework.
Physicochemical Properties: A Comparative Overview
The structural differences between the two molecules—an additional methyl group in this compound—result in distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | This compound | 2,4-Dinitrotoluene |
| Molecular Formula | C₈H₈N₂O₄ | C₇H₆N₂O₄ |
| Molecular Weight | 196.16 g/mol | 182.13 g/mol |
| Appearance | - | Orange-yellow crystalline solid[6] |
| Melting Point | 123 °C[7] | 67-70 °C[5] |
| Boiling Point | - | 300 °C[5] |
| Solubility in Water | - | 270 mg/L at 22 °C[8] |
Note: Data for this compound is limited in publicly available literature.
Synthesis and Production
Both compounds are synthesized through the nitration of their respective hydrocarbon precursors. The choice of starting material and reaction conditions dictates the final product and isomer distribution.
Synthesis of this compound
The synthesis of this compound involves the nitration of p-xylene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[3][4] The presence of two methyl groups on the benzene ring influences the regioselectivity of the nitration.
Caption: Synthesis of this compound.
Synthesis of 2,4-Dinitrotoluene
2,4-Dinitrotoluene is commercially produced by the dinitration of toluene.[9] The process can also start from 4-nitrotoluene, which is then further nitrated to yield 2,4-DNT.[4] The nitration of toluene typically produces a mixture of isomers, with 2,4-DNT being the major product.
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A Comparative Guide to the Reactivity of Dinitrobenzene Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, a nuanced understanding of isomeric reactivity is paramount. The dinitrobenzene isomers—1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene—serve as fundamental building blocks in organic synthesis. While structurally similar, their reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) reactions, differ significantly. This guide provides an in-depth comparative analysis of the reactivity of these isomers, grounded in mechanistic principles and supported by a framework for empirical validation.
The Decisive Role of Nitro Group Positioning in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is profoundly influenced by the electronic landscape of the aromatic ring, which is dictated by the nature and position of its substituents.
The powerful electron-withdrawing nature of the nitro group (–NO₂) is a key activator for SNAr reactions. It achieves this by delocalizing the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the rate-determining nucleophilic attack. The positioning of the nitro groups relative to each other and to the site of nucleophilic attack is the primary determinant of the differential reactivity observed among the dinitrobenzene isomers.
Mechanistic Insight: Stabilization of the Meisenheimer Complex
The stability of the Meisenheimer complex is the lynchpin of SNAr reactivity. In the case of dinitrobenzene isomers, a nucleophile attacks a hydrogen-bearing carbon atom, leading to the transient formation of a negatively charged σ-complex. The extent to which the two nitro groups can stabilize this negative charge dictates the reaction rate.
-
1,2- and 1,4-Dinitrobenzene: In the ortho (1,2-) and para (1,4-) isomers, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto both nitro groups through resonance. This extensive delocalization significantly stabilizes the intermediate, leading to a lower activation energy and a faster reaction rate.
-
1,3-Dinitrobenzene: For the meta (1,3-) isomer, the negative charge of the intermediate cannot be delocalized onto both nitro groups simultaneously through resonance. While the inductive effect of both nitro groups still contributes to stabilization, the lack of full resonance stabilization renders the Meisenheimer complex of 1,3-dinitrobenzene considerably less stable than those of its ortho and para counterparts. Consequently, 1,3-dinitrobenzene is significantly less reactive towards nucleophilic aromatic substitution.
This differential stabilization leads to a clear predicted order of reactivity:
1,4-Dinitrobenzene ≈ 1,2-Dinitrobenzene >> 1,3-Dinitrobenzene
It is important to note that while both 1,2- and 1,4-isomers are highly activated, steric hindrance from the adjacent nitro group in the 1,2-isomer can sometimes lead to slightly lower reaction rates compared to the 1,4-isomer, depending on the steric bulk of the nucleophile.
Quantitative Comparison of Reactivity
For instance, the reaction of 1-chloro-2,4-dinitrobenzene with piperidine is a well-characterized SNAr reaction that proceeds at a measurable rate at room temperature.[1] In contrast, the reaction of a chloro-nitrobenzene with a meta-nitro group is significantly slower, often requiring much harsher reaction conditions.
To provide a quantitative framework, the following table presents representative second-order rate constants (k₂) for the reaction of various 1-halo-2,4-dinitrobenzenes with piperidine. While not a direct comparison of the dinitrobenzene isomers themselves, this data illustrates the high reactivity conferred by the ortho and para positioning of the nitro groups.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ | [2] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³ | [2] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³ | [2] |
Note: The reactivity order of the halogens (F > Cl > Br > I) in SNAr is opposite to that in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.
Experimental Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of the dinitrobenzene isomers, a kinetic study using UV-Vis spectrophotometry is a robust and accessible method. The following protocol provides a detailed methodology for comparing the rates of reaction of 1,2-, 1,3-, and 1,4-dinitrobenzene with a nucleophile such as piperidine.
Materials and Reagents
-
1,2-Dinitrobenzene
-
1,3-Dinitrobenzene
-
1,4-Dinitrobenzene
-
Piperidine
-
Ethanol (95% or absolute)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of each dinitrobenzene isomer in ethanol.
-
Prepare a 1 M stock solution of piperidine in ethanol.
-
-
Determination of Analytical Wavelength (λmax):
-
For each isomer, prepare a dilute solution of the expected reaction product (N-substituted dinitroaniline).
-
Scan the UV-Vis spectrum of each product solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for the kinetic measurements to monitor the formation of the product over time.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the predetermined λmax for the product of the isomer being tested.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the dinitrobenzene isomer stock solution and dilute with ethanol to a final volume that is less than the total cuvette volume (e.g., 2.5 mL total, with 0.5 mL to be added).
-
To initiate the reaction, add a small, precise volume of the piperidine stock solution to the cuvette, quickly mix by inverting the cuvette (sealed with parafilm), and immediately place the cuvette in the spectrophotometer.
-
Start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The reaction can be set up under pseudo-first-order conditions by using a large excess of piperidine.
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of piperidine.
-
Caption: Experimental workflow for the kinetic analysis of dinitrobenzene isomer reactivity.
Visualizing the Mechanistic Differences
The following diagrams illustrate the key mechanistic steps and the structural differences that lead to the observed reactivity patterns.
Sources
A Senior Application Scientist's Guide to Distinguishing 2,5-Dimethyl-1,3-dinitrobenzene and its Isomers using Mass Spectrometry
In the realm of analytical chemistry, the differentiation of constitutional isomers presents a significant challenge. These molecules share the same molecular formula and, consequently, the same nominal mass, rendering them difficult to distinguish using conventional mass spectrometry (MS).[1] This guide provides an in-depth, technical comparison of mass spectrometric approaches for the unambiguous identification of 2,5-Dimethyl-1,3-dinitrobenzene and its isomers, a task frequently encountered in pharmaceutical development, environmental analysis, and forensic science.[2][3]
The structural similarity among dimethyl-dinitrobenzene isomers necessitates a nuanced analytical strategy. While all isomers have a molecular weight of 196.16 g/mol , the positioning of the methyl and nitro groups on the benzene ring profoundly influences their fragmentation patterns under ionization.[4][5][6] This guide will explore how these subtle structural differences can be exploited using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
The Challenge of Isomer Differentiation
Mass spectrometry fundamentally separates ions based on their mass-to-charge ratio (m/z).[7] Constitutional isomers, by definition, possess the same elemental composition and molecular weight, leading to identical molecular ion peaks in a mass spectrum.[8] Therefore, differentiation must rely on the analysis of fragment ions produced during the ionization process. The fragmentation pattern of a molecule is a unique fingerprint that provides clues about its underlying structure.[9]
For dimethyl-dinitrobenzene isomers, the key to differentiation lies in how the molecule breaks apart upon electron ionization. The relative positions of the methyl and nitro groups influence the stability of the resulting fragment ions, leading to variations in the abundance of specific fragments.[10]
Experimental Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
To effectively distinguish between this compound and its isomers, a hyphenated approach coupling Gas Chromatography (GC) with Mass Spectrometry (MS) is the method of choice.[11][12]
-
Gas Chromatography (GC): The GC column separates the isomers based on their boiling points and interactions with the stationary phase. This chromatographic separation provides the first dimension of differentiation. Even isomers with very similar boiling points can often be resolved with a high-resolution capillary column.[13]
-
Electron Ionization (EI): As the separated isomers elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with high-energy electrons (typically 70 eV).[14] This energetic process, known as a "hard" ionization technique, induces extensive fragmentation of the molecule, creating a rich pattern of fragment ions that is characteristic of the specific isomer.[3][14]
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of dimethyl-dinitrobenzene isomers using GC-EI-MS.
Caption: GC-EI-MS workflow for isomer analysis.
Interpreting the Fragmentation Patterns
The power of EI-MS lies in the reproducible and characteristic fragmentation patterns it generates. For dimethyl-dinitrobenzene isomers, key fragmentation pathways involve the loss of nitro groups (NO₂), nitric oxide (NO), hydroxyl radicals (OH), and methyl groups (CH₃). The relative intensities of the resulting fragment ions provide the basis for differentiation.
Consider the fragmentation of this compound (m/z 196). Common fragmentation pathways include:
-
Loss of a nitro group (-NO₂): [M - 46]⁺
-
Loss of nitric oxide (-NO): [M - 30]⁺
-
Loss of a methyl group (-CH₃): [M - 15]⁺
-
Loss of a hydroxyl radical (-OH): This is often a result of a rearrangement, particularly when a nitro group is ortho to a methyl group (the "ortho effect").[15]
Proposed Fragmentation of this compound
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed EI fragmentation of this compound.
Comparative Data Analysis
The key to distinguishing isomers is a side-by-side comparison of their mass spectra. While the molecular ion peak will be at m/z 196 for all dimethyl-dinitrobenzene isomers, the relative abundances of the fragment ions will differ.
For instance, an isomer with a nitro group ortho to a methyl group is more likely to show a significant [M-OH]⁺ peak due to intramolecular hydrogen abstraction. In contrast, isomers lacking this structural feature will exhibit a much less intense or absent [M-OH]⁺ peak.
Table 1: Hypothetical Relative Abundances of Key Fragment Ions for Dimethyl-dinitrobenzene Isomers
| m/z | Proposed Fragment | This compound (Relative Intensity %) | Isomer A (e.g., 2,3-Dimethyl-1,4-dinitrobenzene) (Relative Intensity %) | Isomer B (e.g., 3,4-Dimethyl-1,2-dinitrobenzene) (Relative Intensity %) |
| 196 | [M]⁺˙ | 80 | 85 | 75 |
| 181 | [M - CH₃]⁺ | 15 | 20 | 10 |
| 179 | [M - OH]⁺ | 5 | 60 | 5 |
| 166 | [M - NO]⁺ | 30 | 25 | 40 |
| 150 | [M - NO₂]⁺ | 100 | 90 | 100 |
| 120 | [M - NO₂ - NO]⁺ | 45 | 35 | 55 |
Note: The data in this table is illustrative and intended to demonstrate the principle of differentiation. Actual relative intensities may vary depending on the specific instrument and analytical conditions.
Detailed Experimental Protocol
This protocol outlines a robust method for the separation and identification of this compound and its isomers.
1. Sample Preparation
-
Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution containing all isomers at a concentration of 10 µg/mL each by diluting the stock solutions in methanol.
2. Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
4. Data Analysis
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Identify the retention time for each isomer from the analysis of the individual standards.
-
Compare the mass spectra of the separated isomers in the mixed standard.
-
Pay close attention to the relative intensities of the key fragment ions (e.g., [M-OH]⁺, [M-NO₂]⁺, [M-NO]⁺, [M-CH₃]⁺) to confirm the identity of each isomer.
-
Utilize a commercial mass spectral library (e.g., NIST) for tentative identification, but always confirm with an authentic standard.[16]
Conclusion
The successful differentiation of this compound and its isomers by mass spectrometry is a testament to the power of combining chromatographic separation with detailed fragmentation analysis. While these compounds are indistinguishable by their molecular weight alone, the unique fragmentation patterns generated by electron ionization provide the necessary structural information for their unambiguous identification. By carefully controlling experimental parameters and meticulously interpreting the resulting mass spectra, researchers can confidently distinguish between these closely related compounds. This capability is crucial for ensuring the quality and safety of pharmaceuticals, monitoring environmental pollutants, and in various forensic investigations.
References
-
Absolute Assignment of Constitutional Isomers via Structurally Diagnostic Fragment Ions: The Challenging Case of - CORE. (n.d.). Retrieved from [Link]
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]
-
New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023). LCGC. [Link]
-
Siniscalchi, T. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [Link]
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2001). ResearchGate. [Link]
-
Electron ionization. (n.d.). In Wikipedia. Retrieved from [Link]
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Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. (1997). ResearchGate. [Link]
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Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]
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CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). St. Francis Xavier University. [Link]
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Dinitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Lee, M. L., Novotny, M. V., & Bartle, K. D. (1981). Gas Chromatography/Mass Spectrometric and Nuclear Magnetic Resonance Spectrometric Studies of Carcinogenic Polynuclear Aromatic Hydrocarbons in Tobacco and Marijuana Smoke Condensates. Analytical Chemistry, 53(3), 402-408. [Link]
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Benzene, 2-methyl-1,3-dinitro-. (n.d.). NIST WebBook. [Link]
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This compound. (n.d.). Stenutz. [Link]
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Johnston, D. H., & Crather, A. C. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2276. [Link]
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This compound. (2011). ResearchGate. [Link]
-
Johnston, D. (2011). This compound. Digital Commons @ Otterbein. [Link]
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Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Dinitroxylene Isomer Separation: A Comparative Analysis of Chromatographic Column Performance
For researchers, quality control analysts, and drug development professionals, the accurate separation and quantification of dinitroxylene (DNX) isomers is a significant analytical challenge. These positional isomers, often generated during industrial synthesis, possess nearly identical physicochemical properties, making their resolution by conventional chromatography a non-trivial pursuit.[1] This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns, moving beyond standard C18 phases to explore more selective stationary phases. By understanding the underlying separation mechanisms, scientists can make informed decisions to achieve baseline resolution and robust quantification.
The principles and experimental data discussed herein are largely derived from extensive studies on dinitrotoluene (DNT) isomers.[2] Given the high structural analogy between dinitrotoluene (a methyl-dinitrobenzene) and dinitroxylene (a dimethyl-dinitrobenzene), the separation behaviors and column selectivities are directly comparable and serve as an excellent, well-documented model for developing DNX separation methods.
The Challenge: Overcoming Co-Elution of Positional Isomers
The primary difficulty in separating DNX isomers—such as 2,4-dinitro-m-xylene, 2,6-dinitro-p-xylene, and others—lies in their subtle structural differences. A standard reversed-phase C18 column, which separates primarily based on hydrophobicity, often fails to distinguish between these isomers, leading to poor resolution or complete co-elution.[3][4] As demonstrated in EPA Method 8330 for explosive residues, 2,4-dinitrotoluene and 2,6-dinitrotoluene frequently co-elute on C18 columns.[3] To overcome this, a stationary phase capable of exploiting alternative interaction mechanisms is required.
Comparative Performance of HPLC Columns
The selection of an appropriate column is the most critical factor in achieving the separation of dinitroxylene isomers. While a C18 column is a common starting point for method development, its reliance on non-specific hydrophobic interactions is often insufficient for these challenging analytes.[5] More specialized phases offer alternative selectivities that are key to resolving positional isomers.
The Baseline: C18 Reversed-Phase Columns
C18 columns are packed with silica particles bonded with an 18-carbon alkyl chain, creating a non-polar stationary phase. Separation is driven by the hydrophobic partitioning of analytes from a polar mobile phase (typically water mixed with acetonitrile or methanol).[6]
-
Mechanism of Action: Primarily hydrophobic (van der Waals) interactions. More hydrophobic molecules are retained longer.
-
Performance for DNX Isomers: Generally poor. The addition of two nitro groups and two methyl groups to the benzene ring results in isomers with very similar overall hydrophobicity. This leads to insufficient differential retention and, consequently, co-elution or inadequate resolution.[3][7] While some separation can be achieved by manipulating mobile phase composition or temperature, baseline resolution of all isomers is unlikely.[8]
Enhanced Selectivity: Phenyl and Pentafluorophenyl (PFP) Columns
Phenyl-based columns offer a different selectivity compared to simple alkyl chains. PFP columns, in particular, provide multiple interaction mechanisms, making them highly effective for separating isomers of aromatic compounds.[9][10]
-
Mechanism of Action: PFP phases engage in a complex interplay of interactions including:
-
π-π Interactions: Between the electron-rich phenyl rings of the stationary phase and the nitroaromatic analytes.[4]
-
Dipole-Dipole Interactions: Arising from the highly electronegative fluorine atoms on the PFP ring.[11]
-
Hydrogen Bonding: Possible with certain analytes.
-
Hydrophobic Interactions: Though generally weaker than on a C18 phase.
-
-
Performance for DNX Isomers: Superior to C18. The unique electronic nature of the PFP phase can differentiate between the subtle differences in the dipole moments of DNX isomers caused by the varied positioning of the nitro groups.[11] This results in enhanced retention and selectivity for positional isomers of nitro-substituted compounds.[9] The choice of organic modifier is also crucial; methanol often enhances π-π interactions more effectively than acetonitrile on phenyl phases, providing an additional tool for method optimization.[4][5]
A Novel Approach: Diol-Functionalized Columns
Recent studies on analogous DNT compounds have highlighted the exceptional performance of diol-functionalized columns, which offer a unique charge-transfer separation mechanism.
-
Mechanism of Action: The primary separation mechanism is the formation of charge-transfer complexes. The hydroxyl groups on the diol stationary phase act as electron donors, while the electron-deficient nitroaromatic rings of the DNX isomers act as electron acceptors.[7] The strength of this interaction is highly sensitive to the specific arrangement of the nitro groups, allowing for exquisite separation of positional isomers.
-
Performance for DNX Isomers: Excellent. In a comparative study, a diol column provided a baseline resolution (Rs = 2.06) for the critical 2,4-DNT and 2,6-DNT pair, significantly outperforming both C18 and Phenyl-3 columns.[7] This phase also offers the benefits of reduced solvent consumption and faster analysis times.[7]
Quantitative Data Summary
The following table summarizes the performance of different column types for the separation of the analogous 2,4-dinitrotoluene and 2,6-dinitrotoluene isomers, demonstrating the clear advantage of specialized phases over standard C18.
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism(s) | Performance for Isomer Separation | Resolution (Rs) for 2,4-DNT/2,6-DNT | Reference |
| Reversed-Phase | Octadecylsilane (C18) | Hydrophobic Interactions | Poor; often results in co-elution | 0.74 (Unsatisfactory) | [7] |
| Phenyl | Phenylpropylsilane | π-π Interactions, Hydrophobicity | Moderate; better than C18 but may still have peak overlap | 1.04 (Partial Separation) | [7] |
| PFP | Pentafluorophenylpropyl | π-π, Dipole-Dipole, H-Bonding | Good to Excellent; highly selective for positional isomers | >1.5 (Baseline)* | [9] |
| Diol | Diol (Glycerylpropyl) | Charge-Transfer Complexes | Excellent; baseline separation with high efficiency | 2.06 (Excellent) | [7] |
*Resolution value is an estimate based on chromatograms showing full separation of dinitrobenzene isomers.[9]
Experimental Protocols
This section provides a detailed, self-validating protocol for the separation of dinitroxylene isomers using a Diol column, based on the highly successful methodology developed for dinitrotoluene isomers.[7]
Objective: To achieve baseline separation of dinitroxylene isomers.
Materials:
-
HPLC System: Quaternary or Binary pump, Autosampler, Thermostatted Column Compartment, UV/PDA Detector.
-
Column: Diol-functionalized column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water (e.g., Milli-Q).
-
Standards: Analytical standards of relevant dinitroxylene isomers.
Step-by-Step Methodology:
-
Standard Preparation: a. Prepare individual stock solutions of each DNX isomer at 1000 µg/mL in acetonitrile. b. Create a mixed working standard solution containing all isomers at a final concentration of 10 µg/mL each by diluting the stock solutions in acetonitrile. c. Store solutions in amber vials to prevent photodegradation.
-
Mobile Phase Preparation: a. Mobile Phase A: HPLC-grade Water. b. Mobile Phase B: HPLC-grade Acetonitrile. c. Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
Chromatographic Conditions: a. Column: Diol, 150 mm x 4.6 mm, 5 µm. b. Flow Rate: 0.7 mL/min. c. Column Temperature: 30 °C. d. Injection Volume: 5 µL. e. UV Detection: 254 nm. f. Gradient Program:
Time (min) % Water (A) % Acetonitrile (B) 0.0 90 10 15.0 0 100 20.0 0 100 22.0 90 10 | 25.0 | 90 | 10 |
-
System Equilibration and Analysis: a. Equilibrate the column with the initial mobile phase conditions (90% Water / 10% Acetonitrile) for at least 20 minutes or until a stable baseline is achieved. b. Inject a blank (acetonitrile) to ensure no system contamination. c. Inject the mixed working standard to verify retention times and resolution. d. Proceed with the analysis of unknown samples.
-
Data Analysis: a. Identify peaks based on retention times established from the analytical standards. b. Calculate the resolution (Rs) between critical isomer pairs using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t is the retention time and w is the peak width at the base. An Rs value ≥ 1.5 indicates baseline separation. c. For quantitative analysis, construct a calibration curve using a series of standards of known concentrations.
Visualization of Workflows and Logic
HPLC Analysis Workflow
The following diagram illustrates the standard workflow for the HPLC analysis of dinitroxylene isomers, from sample receipt to final report generation.
Caption: Experimental workflow for the HPLC analysis of dinitroxylene isomers.
Column Selection Decision Logic
Choosing the right column is a process of balancing known sample characteristics with the unique selectivities of different stationary phases.
Caption: Decision logic for selecting an optimal HPLC column for DNX separation.
Conclusion
While a standard C18 column is a workhorse in reversed-phase chromatography, it is often inadequate for the challenging separation of dinitroxylene positional isomers. Achieving robust, baseline resolution requires leveraging stationary phases that offer alternative separation mechanisms. Pentafluorophenyl (PFP) columns provide a significant improvement in selectivity through a combination of π-π, dipole-dipole, and hydrophobic interactions. For the most demanding separations, a diol-functionalized column offers a highly specific and efficient charge-transfer mechanism, demonstrating exceptional resolving power for closely related nitroaromatic isomers. By moving beyond conventional C18 phases and selecting a column based on a mechanistic understanding of analyte-stationary phase interactions, researchers can develop reliable and accurate methods for the analysis of dinitroxylene isomers.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrotoluenes. In Toxicological Profiles. Retrieved from [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. Figure available from [Link]
-
Restek. (n.d.). 2-Nitro-m-xylene GC, LC Analysis. Retrieved from [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. Available at [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. Available at [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note. Available at [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. Available at [Link]
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Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. COSMOSIL Application Data. Retrieved from [Link]
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Suzuki, Y., & Imai, S. (1982). Determination of dinitrotoluene isomers in sea water and industrial effluent by high-resolution electron-capture gas chromatography with a glass capillary column. Journal of Chromatography A, 239, 701-707. Abstract available at [Link]
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Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. News Release. Retrieved from [Link]
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Ruiz-Ángel, M. J., et al. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. Journal of Chromatography A, 1344, 47-55. Abstract available at [Link]
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Waters Corporation. (n.d.). HPLC Column Performance. Brochure. Retrieved from [Link]
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Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Poster. Retrieved from [Link]
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ChromaNik Technologies Inc. (n.d.). RP C18 column with a feature of a silanol group. Technical Note. Retrieved from [Link]
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Dhyani, V. (n.d.). Explosives by HPLC Analysis per U.S. EPA Method 8330. Field Application Report, PerkinElmer. Available at [Link]
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Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note, Agilent Technologies. Available at [Link]
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ZirChrom Separations, Inc. (n.d.). Fast Separation of Eleven Nitroaromatic Compounds on ZirChrom-CARB. Technical Bulletin. Retrieved from [Link]
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Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]
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ASTM International. (2019). Standard Test Method for Analysis of p-Xylene by Gas Chromatography (D3798-19). Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2003). Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6. SIDS Initial Assessment Profile. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Application of Dinitroxylenes
Abstract
Dinitroxylenes (DNX), a class of nitrated aromatic hydrocarbons, serve as pivotal intermediates in the synthesis of a wide array of commercial products and function as components in energetic materials. Their utility is dictated by the specific isomeric form, which is, in turn, controlled by the synthetic methodology employed. This guide provides a comprehensive literature review and comparative analysis of the primary synthesis routes for dinitroxylenes, including classical mixed-acid nitration and modern advancements such as solid-acid catalysis and continuous-flow systems. We will delve into the causality behind experimental choices, comparing these methods on the basis of yield, selectivity, safety, and environmental impact. Furthermore, this guide will explore the principal applications of dinitroxylenes, evaluating their role as precursors to dyes, polymers, pharmaceuticals, and agrochemicals, and their use in energetic formulations. The performance of dinitroxylenes in these applications will be contextualized against relevant alternatives, supported by experimental data and established chemical pathways.
Part 1: Synthesis of Dinitroxylenes: A Comparative Analysis
The dinitration of xylene isomers (ortho-, meta-, and para-) is a cornerstone of industrial organic synthesis. The choice of nitrating agent, catalyst, and reaction conditions critically influences the yield, isomeric purity, and safety of the process.
The Benchmark: Mixed-Acid Nitration
The most established and widely practiced method for nitrating xylenes is the use of a "mixed acid" system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1]
Mechanism and Rationale: The reaction proceeds via electrophilic aromatic substitution. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strong acidic environment is essential to generate a sufficient concentration of the nitronium ion to overcome the deactivating effect of the first nitro group for the second nitration step.
The nitration of mononitroxylene to dinitroxylene requires more forcing conditions (higher temperatures and more concentrated acid) than the initial mononitration of xylene.[2][3] For example, the mononitration of p-xylene can be readily achieved at 30°C, while the subsequent dinitration to 2,3-dinitro-p-xylene is typically conducted at 80°C.[2][3] This is because the electron-withdrawing nature of the first nitro group deactivates the aromatic ring towards further electrophilic attack.
Challenges:
-
Isomer Control: The directing effects of the two methyl groups and the initial nitro group on the xylene ring lead to a mixture of dinitro isomers. For instance, nitrating o-xylene with mixed acid yields a mixture of 3-nitro-o-xylene (55%) and 4-nitro-o-xylene (45%).[4]
-
Safety Risks: The reactions are highly exothermic and can lead to thermal runaways if not carefully controlled. The formation of over-nitrated products, such as trinitroxylene, or oxidation byproducts also poses significant safety hazards.[1][2]
-
Environmental Concerns: The process generates large volumes of corrosive and environmentally hazardous spent acid, which requires costly treatment and disposal.[4]
Alternative Methodologies: Towards Greener and Safer Synthesis
To address the shortcomings of the mixed-acid process, researchers have developed alternative nitration strategies.
The use of solid acid catalysts, such as Zeolite Beta, represents a significant advancement. This approach avoids the use of liquid sulfuric acid, thereby eliminating the problem of spent acid disposal.
Advantages:
-
Environmental: The catalyst is recyclable, making the process inherently greener.
-
Reduced Corrosion: Eliminates the need for highly corrosive sulfuric acid.
-
Selectivity: In some cases, shape selectivity offered by the zeolite pores can influence the isomer distribution, although this is not always superior to the mixed acid system.[4]
Limitations:
-
Reaction Conditions: These reactions often require higher temperatures (e.g., 90-120°C) and longer reaction times compared to mixed-acid methods.[4]
-
Catalyst Deactivation: The catalyst can be deactivated over time and may require regeneration.
Continuous-flow reactors offer a paradigm shift in the synthesis of nitroaromatics, providing enhanced safety and control.[5] In this setup, small volumes of reactants are continuously mixed and reacted in a microreactor or tubular reactor, allowing for superior heat management.
Advantages:
-
Enhanced Safety: The small reaction volume dramatically reduces the risk of thermal runaway.
-
Improved Yield and Purity: Precise control over temperature and residence time can lead to higher yields and a cleaner product profile. For instance, a continuous-flow process for o-xylene nitration reduced phenolic impurities from 2% (in batch) to just 0.1%, eliminating the need for an alkaline wash step.[5]
-
Scalability: Throughput can be easily scaled by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). A pilot-scale flow process for nitro-o-xylenes achieved a throughput of 800 g/h with a 94.1% yield.[5]
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Typical Temp. (°C) | Advantages | Disadvantages | Ref. |
| Mixed-Acid (Batch) | HNO₃, H₂SO₄ | 30-80°C | Mature, well-understood technology; high conversion. | Highly exothermic, hazardous spent acid, corrosion issues. | [1][2] |
| Solid Acid Catalyst | HNO₃, Zeolite Beta | 90-120°C | Eliminates spent acid, recyclable catalyst, less corrosive. | Higher temperatures, longer reaction times, potential for catalyst deactivation. | [4] |
| Continuous-Flow | HNO₃, H₂SO₄ | 15-20°C (optimized) | Superior safety, precise control, high purity, easy scalability. | Higher initial equipment cost, potential for channel clogging. | [5] |
Experimental Protocols
-
Equip a 250 mL round-bottom flask with a mechanical stirrer and a cooling bath.
-
Add 53 g (500 mmol) of o-xylene to the flask and cool to 15–20 °C.
-
In a separate beaker, prepare the mixed acid by carefully adding 63 g (660 mmol) of concentrated H₂SO₄ (98%) to 7 mL of ice water, followed by the slow addition of 37 g (600 mmol) of fuming nitric acid (FNA).
-
Add the mixed acid dropwise to the stirred o-xylene over a period of one hour, ensuring the reaction temperature is maintained at 15–20 °C.
-
After the addition is complete, continue stirring at 15–20 °C for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel, separate the organic phase, and wash it twice with 50 mL of water, followed by 50 mL of brine.
-
The resulting organic phase contains the mixture of nitro-o-xylenes.
-
Set up a 100 mL two-necked round-bottom flask with a reflux condenser and a Dean-Stark apparatus.
-
Add 50 mmol of o-xylene, 500 mg of Zeolite Beta catalyst, and 10 mL of dichloroethane to the flask.
-
Heat the mixture to reflux temperature.
-
Continuously add 4.23 mL of 70% HNO₃ over a period of 4 hours. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.
-
Wash the filtrate with a base solution to remove any excess acid.
-
The product isomers can be separated by vacuum distillation.
Visualization: General Nitration Pathway
Caption: Major application pathways for dinitroxylenes as chemical intermediates and energetic materials.
References
-
Badgujar, D. M., et al. (2018). Synthesis and Characterization of Nitro-p-xylenes. Oriental Journal of Chemistry, 34(3), 1548-1555. Available from: [Link]
- Anunziata, O. A., et al. (2009). An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Indian Patent Application 2007DE01625.
-
Li, P., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5183. Available from: [Link]
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Badgujar, D. M., et al. (2018). Synthesis and Characterization of Nitro-p-xylenes. ResearchGate. Available from: [Link]
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Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(22), 3960-3967. Available from: [Link]
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Dakota Chemicals. (n.d.). Applications of 2,6-Dinitrotoluene in Modern Chemical Synthesis. Dakota Chemicals. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-Dinitrotoluene. PubChem Compound Database. Available from: [Link]
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International Agency for Research on Cancer. (1996). 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. Lyon: IARC. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for Nitroaromatic Compounds
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on conducting and evaluating inter-laboratory cross-validation studies for the analysis of nitroaromatic compounds. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring the generation of robust, comparable, and reliable data across different analytical laboratories.
The Imperative for Cross-Validation in Nitroaromatic Analysis
Nitroaromatic compounds, a class of chemicals widely used in the synthesis of explosives, dyes, pesticides, and pharmaceuticals, are of significant environmental and toxicological concern.[1][2] Their accurate quantification is paramount for environmental monitoring, quality control in manufacturing, and ensuring public safety. However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported results. Inter-laboratory cross-validation, also known as proficiency testing or round-robin studies, is the cornerstone of a robust quality assurance program.[3] It serves to:
-
Assess the proficiency of participating laboratories.
-
Validate and harmonize analytical methods across different sites.
-
Identify and mitigate analytical biases and sources of error.
-
Ensure data comparability for regulatory submissions and collaborative research.
The primary challenge in analyzing nitroaromatic compounds lies in their diverse physico-chemical properties, ranging from volatile nitrotoluenes to thermally labile explosives like RDX. This necessitates a careful selection of analytical techniques and a thorough understanding of their respective limitations.
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory study is meticulously planned to minimize ambiguity and maximize the statistical power of the results. The following workflow outlines the critical steps:
Caption: Workflow for an Inter-Laboratory Cross-Validation Study.
Sample Preparation and Distribution
The foundation of any inter-laboratory study is the homogeneity and stability of the test materials. A central, coordinating laboratory should prepare and verify the uniformity of the samples. For nitroaromatic compounds, this typically involves spiking a relevant matrix (e.g., water, soil) with a certified standard containing the analytes of interest. The soil proficiency testing samples, for instance, are often chemically stabilized to minimize degradation.[3]
Selection of Analytical Methods
The choice of analytical methodology is critical and often the primary variable being assessed. The two most common techniques for nitroaromatic compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
High-Performance Liquid Chromatography (HPLC): Particularly suited for non-volatile and thermally unstable compounds, making it the method of choice for many explosive nitroaromatics and nitramines.[4][5][6][7] EPA Method 8330B is a widely adopted standard for this purpose.[8]
-
Gas Chromatography (GC): A robust technique for volatile and thermally stable nitroaromatics.[9] When coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), GC can achieve very low detection limits.
Laboratories participating in the study should ideally analyze the samples using both methods if available, or at a minimum, adhere strictly to a standardized protocol for the method they employ.
Comparative Performance of Analytical Methods: A Synthesized Inter-Laboratory Study
To illustrate the principles of cross-validation, we present synthesized data from a hypothetical inter-laboratory study involving ten laboratories analyzing a soil sample spiked with common nitroaromatic compounds. This data is representative of typical performance characteristics observed for these methods.
Analytes:
-
2,4,6-Trinitrotoluene (TNT)
-
2,4-Dinitrotoluene (2,4-DNT)
-
Nitrobenzene (NB)
Spiked Concentration: 5.00 mg/kg in soil
Quantitative Data Comparison
| Laboratory | Method | Reported TNT (mg/kg) | Reported 2,4-DNT (mg/kg) | Reported NB (mg/kg) |
| 1 | HPLC-UV | 4.85 | 4.92 | 4.78 |
| 2 | HPLC-UV | 5.10 | 5.05 | 5.15 |
| 3 | GC-ECD | 4.75 | 4.88 | 4.65 |
| 4 | GC-MS | 4.95 | 5.02 | 4.98 |
| 5 | HPLC-UV | 4.90 | 4.98 | 4.85 |
| 6 | GC-ECD | 5.25 | 5.30 | 5.40 |
| 7 | HPLC-UV | 5.05 | 5.12 | 5.08 |
| 8 | GC-MS | 4.88 | 4.95 | 4.90 |
| 9 | HPLC-UV | 4.98 | 5.08 | 5.02 |
| 10 | GC-ECD | 4.60 | 4.75 | 4.55 |
Statistical Analysis of Results
A key component of an inter-laboratory comparison is the statistical evaluation of the submitted data.[10] This allows for an objective assessment of each laboratory's performance and the overall reproducibility of the analytical methods.
| Parameter | TNT | 2,4-DNT | NB |
| Overall Mean (mg/kg) | 4.93 | 5.01 | 4.94 |
| Overall Standard Deviation (mg/kg) | 0.20 | 0.17 | 0.26 |
| Overall Relative Standard Deviation (%RSD) | 4.06% | 3.39% | 5.26% |
| HPLC Mean (mg/kg) | 4.98 | 5.03 | 4.98 |
| HPLC %RSD | 1.99% | 1.59% | 2.51% |
| GC Mean (mg/kg) | 4.89 | 4.98 | 4.90 |
| GC %RSD | 4.91% | 4.22% | 6.53% |
From this synthesized data, we can observe that HPLC-UV demonstrates slightly better precision (lower %RSD) for this particular analysis. However, both methods provide results that are in good agreement with the spiked value.
Z-scores are a common metric in proficiency testing to evaluate a laboratory's performance relative to the consensus value from all participants. A z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result from an individual laboratory
-
X is the assigned value (typically the mean from all labs)
-
σ is the standard deviation of the results from all labs
Generally, a z-score between -2 and +2 is considered satisfactory, between -3 and -2 or +2 and +3 is questionable, and outside of -3 or +3 is unsatisfactory.
| Laboratory | Method | TNT z-score | 2,4-DNT z-score | NB z-score |
| 1 | HPLC-UV | -0.40 | -0.53 | -0.62 |
| 2 | HPLC-UV | 0.85 | 0.24 | 0.81 |
| 3 | GC-ECD | -0.90 | -0.76 | -1.12 |
| 4 | GC-MS | 0.10 | 0.06 | 0.15 |
| 5 | HPLC-UV | -0.15 | -0.18 | -0.35 |
| 6 | GC-ECD | 1.60 | 1.71 | 1.77 |
| 7 | HPLC-UV | 0.60 | 0.65 | 0.54 |
| 8 | GC-MS | -0.25 | -0.35 | -0.15 |
| 9 | HPLC-UV | 0.25 | 0.41 | 0.31 |
| 10 | GC-ECD | -1.65 | -1.53 | -1.50 |
In this hypothetical scenario, all laboratories achieved satisfactory z-scores, indicating good overall performance.
Experimental Protocols
To ensure consistency, detailed, step-by-step methodologies should be provided to all participating laboratories. Below are example protocols for HPLC-UV and GC-ECD analysis of nitroaromatic compounds in soil.
Protocol 1: HPLC-UV Analysis (based on EPA Method 8330B)
-
Sample Extraction:
-
Weigh 10 g of the soil sample into a beaker.
-
Add 20 mL of acetonitrile.
-
Extract in an ultrasonic bath for 18 hours.
-
Allow the soil to settle and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 50:50 (v/v) Methanol:Water.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
-
Calibration:
-
Prepare a series of calibration standards from a certified stock solution.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the sample extract and determine the peak areas for the target analytes.
-
Calculate the concentration in the soil using the calibration curve, accounting for the initial sample weight and extraction volume.
-
Protocol 2: GC-ECD Analysis
-
Sample Extraction:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph with an Electron Capture Detector (ECD).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen at a flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Calibration and Quantification:
-
Follow the same calibration and quantification principles as for the HPLC-UV method.
-
Causality Behind Experimental Choices and Method Selection
The decision to use HPLC versus GC is not arbitrary and should be based on the specific properties of the analytes and the sample matrix.
Caption: Decision tree for selecting between GC and HPLC for nitroaromatic analysis.
-
Why HPLC for Explosives? Many explosive compounds, such as RDX and HMX, are thermally labile and will decompose in a hot GC injector.[7] HPLC is performed at or near room temperature, preserving the integrity of these molecules.
-
Why GC for Volatile Aromatics? For compounds like nitrobenzene and nitrotoluenes, GC can offer faster analysis times and higher resolution.[6][9] The use of an ECD provides excellent sensitivity for these electronegative compounds.
-
The Role of Mass Spectrometry (MS): Coupling either GC or HPLC to a mass spectrometer provides an additional layer of confirmation by providing structural information, which is invaluable for identifying unknown compounds or resolving co-eluting peaks.
Conclusion and Recommendations
Inter-laboratory cross-validation is an indispensable tool for ensuring the quality and reliability of analytical data for nitroaromatic compounds. This guide has outlined the key considerations for designing and executing such a study, from sample preparation to statistical analysis.
Based on the available literature and the synthesized data presented, both HPLC and GC are viable techniques for the analysis of a wide range of nitroaromatic compounds. The choice of method should be guided by the specific analytes of interest and the sample matrix. For broad-spectrum analysis of both volatile and non-volatile nitroaromatics, a laboratory should ideally have capabilities for both techniques.
Ultimately, consistent and satisfactory performance in proficiency testing programs is the most robust indicator of a laboratory's competence in the analysis of these challenging but important compounds.
References
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SUPELCO. (n.d.). Nitrosamines/Nitroaromatics - | SPE022-30G. Scientific Laboratory Supplies. Retrieved from [Link]
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Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2014). Results of an interlaboratory comparison of analytical methods for contaminants of emerging concern in water. Analytical Chemistry, 86(3), 1667–1675. Retrieved from [Link]
-
Walsh, M. E. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]
-
Mack, A. (2013). EPA 8330A Analysis of Explosives Using Agilent Poroshell 120 EC-CN and EC-C18 Columns. Agilent Technologies. Retrieved from [Link]
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Esnault, S., Le Fevre, B., & Fages, M. (2014). Results of an Inter laboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ResearchGate. Retrieved from [Link]
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Walsh, M. E. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. Semantic Scholar. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. Retrieved from [Link]
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Metaclay. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
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Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
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International Agency for Research on Cancer. (2013). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Scribd. (n.d.). HPLC Vs GC Comparison Table. Retrieved from [Link]
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Fraboulet, I., et al. (2016). Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. Energy Procedia, 86, 252-261. Retrieved from [Link]
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Bipea. (n.d.). Proficiency testing programs SOILS - FERTILIZERS - SLUDGES - SEDIMENTS. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf. Retrieved from [Link]
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Zhang, B., et al. (2013). Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds. PLOS One. Retrieved from [Link]
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Solvita. (n.d.). Solvita Soil Health Proficiency Program. Retrieved from [Link]
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Raza, W., et al. (2014). Voltammetric determination of nitroaromatic and nitramine explosives contamination in soil. Journal of Hazardous Materials, 279, 301-307. Retrieved from [Link]
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National Toxicology Program. (2016). o-Nitrotoluene. In 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]
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CCIL. (2022). CCIL AB and YT Aggregate and Soil Proficiency 2023. Retrieved from [Link]
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Ju, J. H., & Spain, J. C. (2009). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315–334. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone. Retrieved from [Link]
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Ju, J. H., & Spain, J. C. (2009). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,5-Dimethyl-1,3-dinitrobenzene for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the management of hazardous waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,5-Dimethyl-1,3-dinitrobenzene, a nitroaromatic compound that demands meticulous handling due to its inherent hazards. Our objective is to furnish you with the essential safety and logistical information to manage this chemical waste stream confidently and in compliance with regulatory standards, thereby building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. As with many nitroaromatic compounds, it is classified as a hazardous substance. While a specific Safety Data Sheet (SDS) for this compound may lack extensive data in some areas, information from analogous dinitrobenzene compounds provides a strong basis for a conservative and safe approach.[1][2]
Key Hazards:
-
Toxicity: Dinitrobenzene compounds are known to be highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects.[1]
-
Reactivity and Explosive Potential: Nitroaromatic compounds can be reactive and may have explosive properties, especially when subjected to heat, shock, or when mixed with incompatible materials.[3] Dinitrobenzenes may react vigorously with oxidizing materials and their reaction with nitric acid can lead to the formation of highly explosive trinitrobenzenes.[3]
Waste Characterization and Classification
Proper disposal begins with accurate waste characterization as mandated by the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[4]
Is this compound a Listed Hazardous Waste?
Dinitrobenzene is not specifically found on the F, K, P, or U lists of hazardous wastes in 40 CFR Part 261 Subpart D.[5] Therefore, its classification as a hazardous waste is determined by its characteristics.
Characteristic Hazardous Waste
Based on the known properties of dinitrobenzene compounds, this compound would likely be classified based on the following characteristics:
| RCRA Characteristic | Waste Code | Rationale for this compound |
| Reactivity | D003 | Dinitrobenzenes are known to be unstable and can undergo violent reactions. They are also structurally similar to other explosive nitroaromatic compounds.[6] |
| Toxicity | D004-D043 | While not specifically listed with a "D" code for toxicity, its high toxicity is a significant concern. A Toxicity Characteristic Leaching Procedure (TCLP) test could be performed to determine if it leaches any regulated contaminants above their regulatory levels.[4][5] |
For the purpose of this guide, and to ensure the highest level of safety and compliance, This compound waste should be managed as a D003 reactive hazardous waste . This conservative approach accounts for its potential explosive properties.
On-Site Waste Management and Segregation Protocol
Meticulous on-site management is crucial to prevent accidents and ensure the waste is ready for final disposal.
Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Use chemically resistant gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[2]
Waste Segregation
Proper segregation prevents dangerous reactions. The following diagram illustrates the segregation logic:
Caption: Waste segregation flow for this compound.
Key Segregation Principles:
-
Do not mix this compound waste with other waste streams, especially oxidizing agents, strong bases, or nitric acid.[7]
-
Collect solid waste, such as contaminated personal protective equipment (gloves, wipes) and the chemical itself, in a designated container for solid reactive waste.
-
If the compound has been used in a solution, segregate it based on the solvent. For example, if dissolved in a non-halogenated solvent, it should go into the organic solvent waste stream. However, given its reactive nature, it is best to collect it separately if possible.
Waste Container Selection and Labeling
-
Container: Use a UN-approved, sturdy, and chemically compatible container with a secure lid. For solids, a wide-mouth plastic open-top drum is suitable.[8] The container must be in good condition, free from leaks or corrosion.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate RCRA waste code: "D003 (Reactivity)"
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Disposal Procedures
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. The preferred method of disposal for dinitrobenzene compounds is high-temperature incineration.[9]
Step-by-Step Disposal Protocol
-
Waste Accumulation: Accumulate the properly segregated and labeled waste in a designated satellite accumulation area within the laboratory or a central accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. A list of potential vendors is provided in Section 5.
-
Packaging for Transport:
-
Ensure the container lid is securely fastened.
-
The exterior of the container must be clean and free of contamination.
-
If packaging smaller containers within a larger drum, use an inert absorbent material like vermiculite to fill any empty space and prevent breakage.[8]
-
-
Documentation: Complete all necessary paperwork provided by the waste disposal company. This will typically include a hazardous waste manifest, which tracks the waste from your facility to its final destination.
-
Handover: Transfer the waste to the authorized personnel from the disposal company.
The overall disposal workflow can be visualized as follows:
Caption: Step-by-step workflow for the disposal of this compound.
The Rationale for Incineration
High-temperature incineration in a facility equipped with an afterburner and scrubber is the recommended disposal method for dinitrobenzene compounds.[9] This is because:
-
Complete Destruction: The high temperatures (typically 850°C – 1,100°C) and controlled conditions ensure the complete thermal decomposition of the organic molecule.[6]
-
Management of Byproducts: The thermal decomposition of nitroaromatic compounds can produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7] A properly equipped incinerator has a secondary combustion chamber and flue gas scrubbing systems to neutralize these hazardous byproducts before they are released into the atmosphere.[4][9]
Landfilling in a designated hazardous waste landfill is a less preferred alternative and should only be considered if incineration is not feasible.[10]
Licensed Hazardous Waste Disposal Companies
It is imperative to use a licensed and reputable hazardous waste disposal company. Below is a non-exhaustive list of companies that provide such services in the United States:
-
Clean Harbors[11]
-
Veolia[12]
-
Safety-Kleen
-
Waste Control Specialists (WCS)[9]
-
HazWasteDisposal.com[3]
-
Clean Earth[8]
Always verify that the company is licensed to transport and dispose of your specific type of hazardous waste.
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Business Services. (n.d.). Hazardous (Chemical) Waste Disposal Procedures. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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Clean Harbors. (n.d.). Waste Disposal Services. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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HazWasteDisposal.com. (n.d.). Hazardous Waste Disposal and Recycling Nationwide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980). Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. (n.d.). Waste incinerators. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for 2,5-Dimethyl-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds, particularly reactive intermediates like 2,5-Dimethyl-1,3-dinitrobenzene, are anything but routine. This guide moves beyond a simple checklist of personal protective equipment (PPE). As Senior Application Scientists, we understand that true safety lies in a deep, causal understanding of why specific equipment is chosen, how it functions to protect you, and the critical operational and disposal plans that complete the safety lifecycle. This document is engineered to be a definitive resource, building a foundation of trust through scientific rigor and field-proven insights.
The Hazard Unveiled: Why this compound Demands Respect
This compound belongs to the dinitrobenzene family of compounds, which are recognized for their potential toxicity and reactivity. The primary routes of exposure are inhalation of dust or vapors and, critically, skin absorption.[1][2] Systemic effects can be significant, potentially impacting the blood's oxygen-carrying capacity through the formation of methemoglobin, leading to symptoms like cyanosis (blueish discoloration of the skin), headache, dizziness, and nausea.[2] Furthermore, like many nitroaromatic compounds, it poses a fire and explosion risk, especially when heated, and can produce toxic nitrogen oxides upon combustion.[2][3]
Understanding this hazard profile is the first principle in designing a robust safety protocol. It dictates that our PPE selection must provide a complete barrier against dermal contact, inhalation, and eye exposure.
A Multi-Layered Defense: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific handling scenario, from small-scale laboratory work to managing accidental spills.
Eye and Face Protection: The First Line of Defense
Given the potential for splashes and the irritating nature of this compound, robust eye and face protection is non-negotiable.
-
Routine Laboratory Operations: At a minimum, tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[4]
-
Splash Hazard Scenarios: When there is a heightened risk of splashing, such as during transfers of solutions or vigorous reactions, a face shield should be worn in conjunction with safety goggles.
Skin Protection: An Impermeable Barrier
Dinitrobenzenes can be readily absorbed through the skin, making comprehensive skin protection a critical control measure.[1][2]
-
Gloves: The Cornerstone of Skin Protection While specific permeation data for this compound is not readily available, data for related nitro-compounds and aromatic hydrocarbons allows for an informed selection. Disposable nitrile gloves are a common choice for incidental contact in a laboratory setting; however, for prolonged handling or in the event of a spill, more robust protection is necessary.
Recommended Glove Materials:
-
Butyl Rubber: Offers superior resistance to a wide array of chemicals, including nitro-compounds.[3]
-
Viton®: A fluoroelastomer that provides excellent resistance to aromatic and aliphatic hydrocarbons and chlorinated solvents.[3][5][6][7]
It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them immediately in case of contamination.[8] Never wash and reuse disposable gloves.[8]
-
-
Protective Clothing:
-
Laboratory Coat: A standard lab coat is suitable for small-scale operations where the risk of significant splashes is low.
-
Chemical-Resistant Apron/Gown: For tasks with a higher splash potential, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection.
-
Coveralls: In the event of a large spill or during decontamination procedures, disposable, fire/flame-resistant and impervious coveralls are essential to prevent widespread skin contact.[4]
-
The following table summarizes the recommended skin protection for different scenarios:
| Scenario | Recommended Gloves | Protective Clothing |
| Routine Laboratory Handling (Small Quantities) | Disposable Nitrile Gloves (double-gloving recommended) | Standard Laboratory Coat |
| Solution Transfers and Reactions (Splash Potential) | Butyl Rubber or Viton® Gloves | Laboratory Coat with a Chemical-Resistant Apron |
| Spill Cleanup and Emergency Response | Heavy-duty Butyl Rubber or Viton® Gloves | Chemical-Resistant Coveralls |
Respiratory Protection: Safeguarding Against Inhalation
The need for respiratory protection is dictated by the potential for airborne concentrations of this compound to exceed established occupational exposure limits (OELs). The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for dinitrobenzene (all isomers) of 1 mg/m³ as an 8-hour time-weighted average (TWA).[9]
The following table, based on NIOSH recommendations for dinitrobenzene, outlines the appropriate respiratory protection at various concentrations.
| Concentration | Required Respiratory Protection |
| ≤ 5 mg/m³ | Any quarter-mask respirator. |
| ≤ 10 mg/m³ | Any particulate respirator with an N95, R95, or P95 filter (excluding quarter-mask respirators). N99, P99, N100, P100, or R100 filters may also be used.[6] |
| ≤ 25 mg/m³ | Any powered, air-purifying respirator with a high-efficiency particulate filter. |
| ≤ 50 mg/m³ | Any air-purifying, full-facepiece respirator with an N100, R100, or P100 filter.[5] |
| > 50 mg/m³ or Unknown (Emergency) | A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode. |
Workflow for PPE Selection
Caption: A decision workflow for selecting appropriate PPE based on the handling scenario.
Operational and Disposal Plans: Completing the Safety Cycle
Effective PPE is only one component of a comprehensive safety strategy. Rigorous operational and disposal plans are essential to mitigate risks throughout the chemical's lifecycle.
Standard Operating Procedure for Handling
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
PPE Donning: Before handling the chemical, don the appropriate PPE as determined by your risk assessment. This includes a lab coat, appropriate gloves (consider double-gloving), and safety goggles.
-
Handling: Handle the chemical with care, avoiding the creation of dust. Use non-sparking tools.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by your lab coat. Wash hands thoroughly with soap and water immediately after removing PPE.
Emergency Plan: Spill Response
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and your institution's Environmental Health and Safety (EHS) department.
-
Isolate the Area: Secure and control entry to the spill area.[5]
-
Don Emergency PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator (if necessary), chemical-resistant coveralls, and heavy-duty Butyl or Viton® gloves.
-
Containment and Cleanup: For solid spills, carefully sweep the material into a designated hazardous waste container.[1] If appropriate, moisten the material first to prevent dusting.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the spill, then place the absorbent material into a hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.[3]
-
Ventilate: Ventilate the area after the cleanup is complete.[5]
Emergency Spill Response Flowchart
Caption: A step-by-step flowchart for responding to a this compound spill.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a regulatory and ethical imperative. Dinitrobenzene is classified as a hazardous waste.[10][11]
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[3] Do not mix with other waste streams.[12]
-
Container Management: Keep the hazardous waste container securely sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[3]
-
Empty Containers: Empty containers that held the chemical must be treated as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. After triple-rinsing and defacing the original label, the container may be disposed of as regular laboratory waste, pending institutional policies.[3]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] The recommended method for the destruction of nitroaromatic compounds is high-temperature incineration with flue gas scrubbing.[12] This should be carried out at a licensed chemical destruction plant.[12] A temperature of at least 850°C for a minimum of two seconds is a common standard for the complete destruction of organic pollutants.[13][14]
By adhering to these detailed PPE, operational, and disposal protocols, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
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All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: p-Dinitrobenzene. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: m-Dinitrobenzene. Retrieved from [Link]
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All Safe Industries. (n.d.). Best Viton Glove. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]
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MIRA Safety. (n.d.). Chemical Resistant Butyl Gloves For CBRN Threats. Retrieved from [Link]
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Pacific Safety Supply. (n.d.). Unlined Viton® Coated Chemical & Acid Resistant Gloves, Black, 12". Retrieved from [Link]
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Occupational Safety and Health Administration. (2020). DINITROBENZENES, ALL ISOMERS. Retrieved from [Link]
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Incineration.com. (2025). What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration?. Retrieved from [Link]
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All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dinitrobenzene. Retrieved from [Link]
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CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
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IPEN.org. (n.d.). Temperature and Oxygen levels in the post-combustion zone of Waste-to-Energy incinerators. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
